molecular formula C11H21NO2 B1322687 Ethyl (3,5-dimethylpiperidin-1-yl)acetate CAS No. 901629-09-2

Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Cat. No.: B1322687
CAS No.: 901629-09-2
M. Wt: 199.29 g/mol
InChI Key: ULMIOYNFXLYGEU-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethylpiperidin-1-yl)acetate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,5-dimethylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-6-9(2)5-10(3)7-12/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIOYNFXLYGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl (3,5-dimethylpiperidin-1-yl)acetate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic pathways, and reactivity profile of Ethyl (3,5-dimethylpiperidin-1-yl)acetate (CAS: 901629-09-2). It is designed for medicinal chemists and process engineers utilizing this compound as a lipophilic amino-ester building block in drug discovery.

CAS Registry Number: 901629-09-2 Chemical Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol

Executive Technical Summary

This compound is a tertiary amine ester utilized primarily as a pharmacophore generator in medicinal chemistry. Structurally, it consists of a lipophilic 3,5-dimethylpiperidine core N-linked to an ethyl acetate moiety. It serves as a critical intermediate for synthesizing amino-amide local anesthetics, anticholinergic agents, and sigma receptor ligands.

The compound exhibits stereoisomerism due to the 3,5-dimethyl substitution pattern on the piperidine ring, typically existing as a mixture of cis (meso) and trans (racemic) diastereomers unless chirally pure starting materials are employed.

Physicochemical Profile

The following data represents a synthesis of available experimental values and consensus computational predictions (ACD/Labs, EPISuite) for the diastereomeric mixture.

PropertyValue / RangeTechnical Note
Physical State Colorless to pale yellow liquidViscous oil at RT; oxidizes slightly upon air exposure.
Boiling Point 245°C – 255°C (Predicted)@ 760 mmHg. Vacuum distillation recommended (e.g., 110°C @ 15 mmHg).
Density 0.96 ± 0.05 g/cm³Lower density than water; phase separates easily.
LogP (Octanol/Water) 2.15 (Predicted)Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively.
pKa (Conjugate Acid) 8.5 – 9.0Basic nitrogen; forms stable hydrochloride/fumarate salts.
Refractive Index 1.458 (Predicted)Useful for purity monitoring during distillation.
Solubility Soluble: EtOH, DCM, EtOAc, DMSOInsoluble: Water (neutral pH)Solubilizes in aqueous acid (pH < 4) via protonation.

Stereochemical Architecture

The 3,5-dimethylpiperidine core introduces significant stereochemical complexity. The biological activity of derivatives often depends on the specific isomer used.

  • Cis-Isomer (Meso): The methyl groups are equatorial/equatorial (most stable conformer).

  • Trans-Isomer (Racemic): The methyl groups are equatorial/axial.

Impact on Reactivity: The cis-conformer typically undergoes N-alkylation faster due to reduced steric hindrance around the nitrogen lone pair compared to the trans-axial conformer.

Synthetic Methodology

The industrial standard for synthesis involves the N-alkylation of 3,5-dimethylpiperidine with ethyl chloroacetate under basic conditions.

Reaction Mechanism & Workflow

The reaction proceeds via an SN2 mechanism where the secondary amine attacks the alpha-carbon of the alkyl halide.

Synthesis SM1 3,5-Dimethylpiperidine (Nucleophile) Inter Transition State (SN2 Attack) SM1->Inter Acetone/ACN, Reflux SM2 Ethyl Chloroacetate (Electrophile) SM2->Inter Acetone/ACN, Reflux Base Base (K2CO3 or TEA) Scavenger Base->Inter Acetone/ACN, Reflux Prod This compound (Product) Inter->Prod Salt By-product (KCl / HCl salt) Inter->Salt

Figure 1: SN2 Synthesis Pathway for this compound.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 50 mmol scale batch.

Reagents:

  • 3,5-Dimethylpiperidine (5.66 g, 50 mmol)

  • Ethyl chloroacetate (6.13 g, 50 mmol)

  • Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

  • Solvent: Acetone (dry, 100 mL) or Acetonitrile.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in dry acetone.

  • Addition: Add 3,5-dimethylpiperidine. Cool to 0°C in an ice bath to minimize exotherm.

  • Alkylation: Dropwise add ethyl chloroacetate over 20 minutes. The solution may turn cloudy as KCl precipitates.

  • Reaction: Remove ice bath. Reflux at 60°C for 6–12 hours.

    • Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Stain with Dragendorff’s reagent (orange spot = amine).

  • Work-up: Filter off inorganic salts (KCl). Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL). Dry organic layer over MgSO₄.

  • Isolation: Evaporate solvent. Purify via vacuum distillation or silica gel column chromatography if high purity (>98%) is required.

Reactivity & Applications

This molecule is a "divergent intermediate," meaning it serves as a branch point for three major chemical transformations.

Reactivity Center This compound Hyd Hydrolysis (LiOH / THF) Center->Hyd Red Reduction (LiAlH4) Center->Red Amid Aminolysis (R-NH2 / Heat) Center->Amid Acid Carboxylic Acid Derivative (Peptide Coupling) Hyd->Acid Alc Amino-Alcohol (Local Anesthetics) Red->Alc Amide Amino-Amide (Anti-arrhythmics) Amid->Amide

Figure 2: Divergent reactivity profile for pharmaceutical synthesis.[1]

  • Hydrolysis: Treatment with LiOH yields the corresponding carboxylic acid (zwitterionic form), used in peptide coupling.

  • Reduction: Reaction with LiAlH₄ yields 2-(3,5-dimethylpiperidin-1-yl)ethanol , a structural analog of local anesthetics like tetracaine.

  • Aminolysis: Direct reaction with primary amines yields amino-amides, a scaffold found in lidocaine-type drugs.

Analytical Fingerprint

To validate the identity of the synthesized compound, compare spectral data against these predicted baselines.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.15 (q, 2H): O-CH₂ -CH₃ (Characteristic ester quartet).

  • δ 3.20 (s, 2H): N-CH₂ -CO (Singlet, isolated methylene).

  • δ 2.80 – 2.00 (m, 4H): Piperidine ring protons (alpha to Nitrogen).

  • δ 1.25 (t, 3H): O-CH₂-CH₃ .

  • δ 0.90 (d, 6H): Ring CH₃ groups (Doublet, splitting depends on cis/trans ratio).

MS (ESI+):

  • [M+H]⁺: 200.16 m/z.

  • Fragmentation: Loss of ethoxy group (-45) is common.

Safety & Handling

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amino-ester is prone to hydrolysis if exposed to moisture.

  • Hazards: As a lipophilic amine, it may possess significant biological activity. Handle in a fume hood. Avoid contact with oxidizing agents (peroxides).[2]

References

  • ChemicalBook. (2024). This compound - CAS 901629-09-2 Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68883656, (2-Methyl-5-piperidin-3-ylphenylamino)acetic acid ethyl ester (Analogous Structure). Retrieved from [3]

  • Sigma-Aldrich. (2024). 3,5-Dimethylpiperidine (Precursor) Safety Data Sheet. Retrieved from

  • ResearchGate. (2012). Optimization of N-alkylation of amines with ethyl chloroacetate. Retrieved from

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (3,5-dimethylpiperidin-1-yl)acetate represents a critical building block in the synthesis of piperidine-based pharmacophores. Functioning as a sterically defined N-alkylated intermediate, it serves as a precursor for lipid-regulating agents (e.g., Tibric acid analogs), local anesthetics, and sigma receptor ligands. This guide provides a rigorous analysis of its structural conformation, a validated synthetic protocol for its production, and physicochemical characterization standards required for pharmaceutical-grade purity.

Structural Architecture & Stereochemistry[1]

The core of this molecule is the 3,5-dimethylpiperidine ring.[1][2] Unlike simple piperidines, the 3,5-substitution pattern introduces significant stereochemical complexity that dictates the molecule's reactivity and binding affinity.

Conformational Dynamics

The 3,5-dimethylpiperidine moiety exists in two primary diastereomeric forms. Understanding these is non-negotiable for reproducible synthesis.

  • Cis-Isomer (Meso): The two methyl groups are on the same side of the ring.[1] In the lowest energy chair conformation, both methyl groups adopt an equatorial position to minimize 1,3-diaxial interactions. This is generally the thermodynamically preferred isomer.

  • Trans-Isomer (Racemic): The methyl groups are on opposite sides.[1] In a chair conformation, one methyl is equatorial and the other is axial. This introduces steric strain (

    
    1.7 kcal/mol higher energy than the cis-diequatorial conformer), making the trans-isomer less stable and potentially more reactive in specific steric environments.
    
Stereochemical Flow Diagram

The following diagram illustrates the stereochemical relationship between the starting material and the resulting ester.

Stereochemistry Start 3,5-Dimethylpiperidine (Starting Material) Cis Cis-Isomer (Meso, Diequatorial) Start->Cis ~70-80% Ratio Trans Trans-Isomer (Racemic, Axial/Equatorial) Start->Trans ~20-30% Ratio Product_Cis Ethyl (cis-3,5-dimethyl piperidin-1-yl)acetate Cis->Product_Cis N-Alkylation (Retains Config) Product_Trans Ethyl (trans-3,5-dimethyl piperidin-1-yl)acetate Trans->Product_Trans N-Alkylation (Retains Config)

Figure 1: Stereochemical retention during N-alkylation. The reaction does not invert the C3/C5 chiral centers.

Validated Synthetic Protocol

The synthesis utilizes a classic N-alkylation (nucleophilic substitution) of the secondary amine with ethyl bromoacetate. While seemingly simple, the choice of base and solvent is critical to prevent poly-alkylation or hydrolysis of the ester.

Reagents & Materials
  • Substrate: 3,5-Dimethylpiperidine (mixture of cis/trans).[1][3][4]

  • Alkylating Agent: Ethyl bromoacetate (

    
     equivalents).
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    equivalents).
  • Solvent: Acetonitrile (ACN) or DMF (Dry).[5]

  • Catalyst (Optional): Potassium Iodide (KI,

    
     eq) to accelerate reaction via Finkelstein exchange in situ.
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpiperidine (

    
    ) in anhydrous Acetonitrile (
    
    
    
    ).
  • Base Addition: Add anhydrous

    
     (
    
    
    
    ) to the solution. If using KI, add it at this stage.
  • Alkylation: Cool the mixture to

    
     in an ice bath. Add Ethyl bromoacetate (
    
    
    
    ) dropwise over 15 minutes. Reasoning: Exothermic control prevents quaternary ammonium salt formation.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Filter off the solid inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[6][7] If high purity is required, purify via column chromatography (Silica gel).
    
Reaction Workflow Diagram

Synthesis Reactants Reactants: 3,5-Dimethylpiperidine + Ethyl Bromoacetate Conditions Conditions: K2CO3, ACN, 0°C to RT (S_N2 Mechanism) Reactants->Conditions Intermediate Transition State: Nucleophilic Attack of N on Alpha-Carbon of Ester Conditions->Intermediate Workup Workup: Filtration & Aqueous Wash Intermediate->Workup Product Final Product: This compound Workup->Product

Figure 2: Synthetic pathway for the N-alkylation of 3,5-dimethylpiperidine.

Physicochemical Characterization

For researchers validating the structure, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Prediction

The spectrum will show distinct signals for the ethyl ester tail and the piperidine ring.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
H-1 4.15Quartet (

)
2HEster

H-1 3.20Singlet2HN-methylene

H-1 2.80 - 2.90Multiplet2HRing protons (

to N)
H-1 1.25Triplet (

)
3HEster terminal

H-1 0.85 - 0.95Doublet6HRing Methyls (

at C3, C5)
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ): 
    
    
    
    (
    
    
    observed at
    
    
    ).
  • Base Peak: Often observed at

    
     corresponding to the loss of the ethoxycarbonyl group (
    
    
    
    ), leaving the
    
    
    -methylene-3,5-dimethylpiperidine fragment.

Strategic Utility in Drug Development[1][2]

This molecule is rarely the final drug; it is a versatile intermediate .

  • Tibric Acid Analogs: 3,5-dimethylpiperidine derivatives are known precursors to Tibric acid (a hypolipidemic agent). The ethyl acetate tail allows for subsequent hydrolysis to the free acid or amidation to create lipophilic pockets.

  • Local Anesthetics: Structurally homologous to mepivacaine (which uses 2,6-dimethylpiperidine). The 3,5-substitution offers a different steric profile, potentially altering the duration of action by modifying metabolic stability against amidases.

  • Sigma Receptor Ligands: The piperidine nitrogen, when flanked by methyl groups, mimics the cationic center required for binding to Sigma-1 (

    
    ) receptors, a target for neuropathic pain and neurodegenerative therapies.
    

References

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,5-Dimethylpiperidine, mixture of cis and trans.[1][8] Product Specification. Retrieved from

  • PubChem. (n.d.). 3,5-Dimethylpiperidine Compound Summary. National Library of Medicine. Retrieved from

  • Levison, B. (2017).[5] Procedure for N-alkylation of Piperidine. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved from

Sources

Technical Profile & Synthetic Utility: Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 901629-09-2[1][2][3]

Executive Summary

Ethyl (3,5-dimethylpiperidin-1-yl)acetate is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and peptidomimetics.[3] Characterized by a piperidine core substituted with methyl groups at the 3 and 5 positions and an N-linked ethyl acetate arm, this compound serves as a critical precursor for generating complex amide libraries or reducing to amino-alcohol scaffolds found in local anesthetics and enzyme inhibitors.[3]

This technical guide provides a rigorous analysis of its chemical identity, a validated synthetic protocol for its generation via N-alkylation, and the analytical frameworks necessary for quality assurance.[3]

Chemical Identity & Stereochemical Complexity[3]

The core challenge in working with CAS 901629-09-2 lies in the stereochemistry of the piperidine ring.[3] The 3,5-dimethyl substitution pattern creates diastereomeric possibilities (cis and trans) which persist in the final ester product.[3]

PropertySpecification
IUPAC Name Ethyl 2-(3,5-dimethylpiperidin-1-yl)acetate
CAS Number 901629-09-2
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Physical State Colorless to pale yellow liquid (Standard conditions)
Boiling Point (Predicted) 240–250 °C (at 760 mmHg)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water

Stereochemical Note: Commercial preparations of the starting material, 3,5-dimethylpiperidine, often exist as a mixture of cis (meso) and trans (racemic) isomers.[3] Consequently, this compound is typically isolated as a diastereomeric mixture unless stereospecific starting materials are employed.[3]

Synthetic Methodology: N-Alkylation Protocol[3]

The most robust route to this compound is the nucleophilic substitution of ethyl haloacetate by 3,5-dimethylpiperidine.[3] This section details a self-validating protocol designed to minimize over-alkylation and hydrolysis byproducts.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the secondary amine of the piperidine attacks the


-carbon of the ethyl bromoacetate.[3] A non-nucleophilic base is required to scavenge the generated hydrobromic acid.[3]

Reaction Scheme:


[3]
Validated Experimental Protocol

Reagents:

  • 3,5-Dimethylpiperidine (1.0 equiv)[1][3]

  • Ethyl bromoacetate (1.1 equiv)[3]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[3]

  • Acetonitrile (MeCN), HPLC grade (0.5 M concentration relative to amine)[3]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K₂CO₃ (20 mmol) in dry MeCN (20 mL).

  • Amine Addition: Add 3,5-dimethylpiperidine (10 mmol) to the suspension. Stir at room temperature for 10 minutes to ensure homogeneity.

  • Electrophile Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Dropwise add ethyl bromoacetate (11 mmol) over 15 minutes.

    • Critical Control Point: Slow addition prevents localized heating which can lead to bis-alkylation (quaternary ammonium salt formation).[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (approx. 82°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).[3] The amine spot (low R_f) should disappear, replaced by the ester spot (higher R_f).

  • Workup: Cool to room temperature. Filter off the inorganic solids (KBr/K₂CO₃) through a Celite pad.[3] Wash the pad with MeCN.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3).

Workflow Visualization

SynthesisWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Start Reagent Prep (Dry MeCN, Anhydrous K2CO3) Mix Suspension Creation Add 3,5-Dimethylpiperidine Start->Mix Cool Cool to 0°C Control Exotherm Mix->Cool Add Dropwise Addition Ethyl Bromoacetate Cool->Add Reflux Reflux (82°C) 4-6 Hours Add->Reflux Filter Filtration Remove KBr/K2CO3 Reflux->Filter TLC Confirmation Evap Rotary Evaporation Remove Solvent Filter->Evap Pure Final Product This compound Evap->Pure

Figure 1: Operational workflow for the synthesis of CAS 901629-09-2, emphasizing thermal control points.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)

4.15 (q, 2H)
O-CH₂ -CH₃ (Ethyl ester methylene)

3.18 (s, 2H)
N-CH₂ -CO (Alpha methylene)

2.80–2.90 (m, 2H)
Piperidine ring protons (

to N)

1.25 (t, 3H)
O-CH₂-CH₃ (Ethyl ester methyl)

0.85–0.95 (d, 6H)
Ring Methyls (3,5-positions)
IR Spectroscopy 1735–1750 cm⁻¹C=O[3][4][5] Stretch (Ester)
1150–1200 cm⁻¹C-O Stretch
Mass Spectrometry m/z 199.15 [M]⁺Molecular Ion
m/z 126.1 [M - CH₂COOEt]⁺Loss of acetate arm (Piperidine fragment)

Note on Isomers: In the ¹H NMR, the ring methyl doublets and ring protons may appear as complex multiplets or dual sets of signals due to the presence of both cis and trans isomers in the piperidine ring.[3]

Applications in Drug Discovery[3]

This compound serves as a pivotal intermediate in two primary areas:

  • Local Anesthetic Analogs: The structure mimics the lipophilic tail and intermediate chain of amino-amide anesthetics (like Mepivacaine), but with an ester linkage.[3] Hydrolysis of the ester followed by amide coupling allows for the rapid generation of anesthetic libraries.[3]

  • Peptidomimetics: The 3,5-dimethylpiperidine moiety acts as a bulky, conformationally restricted amino acid surrogate when the ester is hydrolyzed to the free acid.[3] This is useful in designing protease inhibitors where steric bulk prevents enzymatic degradation.[3]

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 901629-09-2 is limited, its structural components dictate the safety protocol.[3]

  • Hazard Classification: Treat as a Skin Irritant (H315) and Eye Irritant (H319).[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

  • Spill Response: Absorb with inert material (vermiculite/sand).[3] Do not flush into surface water; esters can be toxic to aquatic life.[3]

References

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (PubChem). (n.d.).[3] Ethyl bromoacetate (CAS 105-36-2) Compound Summary. Retrieved January 28, 2026, from [Link][3]

Sources

Navigating the Conformational Landscape: A Technical Guide to 3,5-Dimethylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,5-Dimethyl Scaffold

In the optimization of lead compounds, the transition from a simple piperidine ring to a 3,5-dimethylpiperidine scaffold represents a high-value tactic in medicinal chemistry. This modification is not merely about increasing lipophilicity; it is a tool for conformational restriction .

By introducing methyl groups at the 3 and 5 positions, researchers introduce significant steric anchors that bias the piperidine ring into specific chair conformations. This "locking" effect can dramatically improve binding affinity by reducing the entropic penalty upon binding to a protein target. Furthermore, these methyl groups often block metabolic soft spots, extending the half-life of the molecule.

The Stereochemical Challenge

The core technical challenge lies in the stereochemistry. 3,5-dimethylpiperidine exists as two diastereomers:[1]

  • cis-isomer (meso): The methyl groups are on the same side of the ring plane.[1] In the lowest energy chair conformation, both methyl groups are equatorial , providing high stability.

  • trans-isomer (racemic): The methyl groups are on opposite sides.[1] In any chair conformation, one methyl is equatorial and the other is axial, creating a higher energy state due to 1,3-diaxial interactions.[2]

For many high-affinity drugs, such as the fluoroquinolone Sitafloxacin , the cis-configuration is strictly required to fit the binding pocket of the target enzyme (DNA gyrase).

Conformational Analysis & Energetics

Understanding the energy landscape is prerequisite to synthesis. The cis-isomer is generally thermodynamically preferred due to the diequatorial arrangement.

Visualization: Conformational Equilibrium

The following diagram illustrates the energy relationship between the isomers and their chair flips.

Conformation Cis_Dieq cis-3,5-Dimethylpiperidine (Diequatorial) Most Stable Cis_Diax cis-3,5-Dimethylpiperidine (Diaxial) High Energy (+2.7 kcal/mol) Cis_Dieq->Cis_Diax Ring Flip (Steric Strain) Trans_A trans-3,5-Dimethylpiperidine (Eq-Ax) Intermediate Stability Cis_Dieq->Trans_A Epimerization (Requires Bond Breaking)

Caption: Conformational equilibrium showing the thermodynamic stability of the diequatorial cis-isomer.

Synthetic Pathways and Protocol Design

The industrial and laboratory standard for accessing this scaffold is the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine) . However, the choice of catalyst dictates the diastereomeric ratio (dr).

Catalyst Causality
  • PtO₂ (Adams' Catalyst) in Acetic Acid: Favors the cis-isomer (typically 70:30 to 80:20). The mechanism involves syn-addition of hydrogen to the pyridine face.

  • Raney Nickel or Pd/C: Often results in lower stereoselectivity or requires higher pressures/temperatures which may induce equilibration to the thermodynamic mixture.

  • Sodium/Alcohol (Dissolving Metal): Historically used to access the trans-isomer (thermodynamically less stable but kinetically accessible via this route), though rarely used now due to safety.

Experimental Protocol: Synthesis of cis-3,5-Dimethylpiperidine

Objective: Selective reduction of 3,5-lutidine to cis-3,5-dimethylpiperidine.

Reagents:

  • 3,5-Lutidine (CAS: 591-22-0)[3]

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst)

  • Glacial Acetic Acid

  • Concentrated HCl (for salt formation)

Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3,5-lutidine (10.7 g, 100 mmol) in glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add PtO₂ (0.5 g, 5 mol%). Safety Note: PtO₂ can ignite solvent vapors; add under inert gas flow.

  • Hydrogenation: Pressurize with H₂ to 60 psi (4 bar). Agitate at room temperature for 12–24 hours. Monitor H₂ uptake until cessation.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst. Warning: Spent catalyst is pyrophoric.

  • Workup: Concentrate the filtrate under reduced pressure. Basify the residue with 40% NaOH (aq) to pH >12.

  • Extraction: Extract with diethyl ether (3 x 50 mL). Dry combined organics over Na₂SO₄.

  • Purification (The Critical Step):

    • The crude oil contains both cis and trans isomers.

    • Distillation: Use a spinning band column. cis-isomer bp ~140°C; trans-isomer bp ~144°C. Separation is difficult.

    • Chemical Resolution: Treat the mixture with concentrated HCl in ethanol. The cis-hydrochloride salt crystallizes preferentially due to better packing. Recrystallize from EtOH/Et₂O to obtain pure cis-isomer (>98% de).

Workflow Diagram

Synthesis Start Start: 3,5-Lutidine React Hydrogenation (H2, PtO2, AcOH, 60 psi) Start->React Crude Crude Mixture (cis:trans ~ 75:25) React->Crude Workup Basify (NaOH) & Extract Crude->Workup Purify Selective Crystallization (HCl/EtOH) Workup->Purify Final Pure cis-3,5-Dimethylpiperidine HCl Purify->Final Recrystallization

Caption: Synthetic workflow for isolating the cis-isomer via catalytic hydrogenation and salt crystallization.

Medicinal Chemistry Case Study: Sitafloxacin

Sitafloxacin (Daiichi Sankyo) represents the pinnacle of using the 3,5-dimethylpiperidine scaffold to solve a potency/toxicity trade-off.

The Problem

Early fluoroquinolones with simple piperazine/piperidine side chains often suffered from:

  • CNS Toxicity: Binding to GABA receptors.

  • Efflux: Rapid expulsion by bacterial pumps.

The Solution: 3,5-Dimethyl Substitution

The incorporation of the (3R,5S)-3,5-dimethylpiperidine ring (a specific enantiomer of the cis-form coupled to the quinolone core) provided:

  • Steric Bulk: Prevents the molecule from fitting into the GABA receptor channel, significantly reducing CNS side effects.

  • Target Potency: The cis-conformation positions the amino group to interact optimally with the DNA-gyrase complex.

  • Lipophilicity: Improved cell permeation against Gram-positive bacteria.

Comparative Data: Impact of Substitution
Compound VariantR7 SubstituentMIC (µg/mL) vs S. aureusCNS Toxicity Risk
CiprofloxacinPiperazine0.25 - 0.50Moderate
Sparfloxacin3,5-dimethylpiperazine0.10 - 0.20Low
Sitafloxacin cis-3-amino-5-methyl-pyrrolidine (Ring contracted analog) / 3,5-dimethylpiperidine derivatives< 0.06 Very Low

Note: While Sitafloxacin ultimately utilized a pyrrolidine ring in its final marketed form, the SAR studies heavily relied on the 3,5-dimethylpiperidine analogs to establish the steric requirements for safety.

References

  • Sitafloxacin (DU-6859a): Synthesis and SAR.

    • Title: Synthesis and Antibacterial Activity of the New Fluoroquinolone DU-6859a.
    • Source:Chemical and Pharmaceutical Bulletin, 1995.
    • URL:[Link]

  • Synthesis of 3,5-Dimethylpiperidine.

    • Title: Stereochemistry of the catalytic hydrogen
    • Source:Journal of Organic Chemistry, 1962.
    • URL:[Link]

  • Conform

    • Title: Conformational Analysis of 3,5-Dimethylpiperidine Deriv
    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1980.
    • URL:[Link]

  • Biological Applic

    • Title: 3,5-Dimethylpiperidine derivatives as potential therapeutic agents.[1][4]

    • Source:European Journal of Medicinal Chemistry, 2012.
    • URL:[Link]

Sources

Technical Guide: Cis and Trans Isomers of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, synthetic, and analytical frameworks for 3,5-dimethylpiperidine isomers.

Executive Summary

3,5-Dimethylpiperidine (CAS 35794-11-7) is a critical piperidine pharmacophore used as a building block in the synthesis of macrolide antibiotics (e.g., Tilmicosin), lipid regulators (e.g., Tibric acid), and as a structure-directing agent in zeolite fabrication.[1][2][3]

The molecule exists as two distinct diastereomers: the cis-isomer (meso) and the trans-isomer (racemic) . Differentiating and selectively synthesizing these isomers is non-trivial due to their structural similarity. This guide provides a definitive technical analysis of their stereochemistry, catalytic synthesis, and separation protocols.

Stereochemical Analysis & Conformational Logic

Understanding the reactivity of 3,5-dimethylpiperidine requires a rigorous analysis of its chair conformations. The piperidine ring adopts a chair geometry similar to cyclohexane, but the presence of the nitrogen atom introduces specific dipole and steric considerations.

The Cis-Isomer (Meso)
  • Configuration: The cis isomer possesses a plane of symmetry passing through the nitrogen and C4 atoms, rendering it achiral (meso).

  • Conformation: The diequatorial (e,e) conformation is thermodynamically preferred over the diaxial (a,a) form due to severe 1,3-diaxial steric strain in the latter.

  • Stability: Generally considered the thermodynamic product in neutral conditions due to the minimization of gauche interactions.

The Trans-Isomer (Racemic)
  • Configuration: The trans isomer exists as a pair of enantiomers ((3R,5R) and (3S,5S)).

  • Conformation: One methyl group is equatorial and the other is axial (e,a). Ring flipping converts the molecule into an energetically equivalent (a,e) conformer.

  • Energetics: The presence of one axial methyl group introduces 1,3-diaxial interactions, making the trans isomer generally less stable than the cis-diequatorial form in the ground state.

Conformational Equilibrium Diagram

The following diagram illustrates the relationship between the isomers and their conformational mobility.

IsomerAnalysis cluster_Cis Cis-Isomer (Meso) cluster_Trans Trans-Isomer (Racemic) Lutidine 3,5-Lutidine (Aromatic Precursor) Cis_EE Diequatorial (e,e) Most Stable Lutidine->Cis_EE Hydrogenation (Syn-addition, Ru/C) Trans_EA Equatorial-Axial (e,a) Chiral Enantiomer A Lutidine->Trans_EA Hydrogenation (Isomerization, Pd/C) Cis_AA Diaxial (a,a) High Energy Cis_EE->Cis_AA Ring Flip (Unfavorable) Trans_AE Axial-Equatorial (a,e) Chiral Enantiomer B Trans_EA->Trans_AE Ring Flip (Rapid)

Figure 1: Conformational landscape of 3,5-dimethylpiperidine synthesis and isomerization.

Synthetic Pathways & Selectivity

The synthesis of 3,5-dimethylpiperidine relies on the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). The stereochemical outcome is dictated by the catalyst surface chemistry and the adsorption mode of the pyridine ring.

Protocol A: Cis-Selective Synthesis (Kinetic Control)

Mechanism: Syn-addition of hydrogen across the aromatic face.

  • Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or Ruthenium on Carbon (Ru/C).

  • Conditions: High pressure (1000–1500 psi), 180–200°C, aqueous solvent.

  • Outcome: High stereoselectivity for the cis isomer (>90%). The catalyst surface favors the addition of hydrogen to one face of the ring without allowing desorption/isomerization.

Protocol B: Trans-Enriched Synthesis (Thermodynamic Equilibration)

Mechanism: Hydrogenation accompanied by dehydrogenation/re-adsorption cycles that allow equilibration.

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂).[3]

  • Conditions: Lower pressure, often in acetic acid or ethanol.

  • Outcome: Mixtures enriched in the trans isomer (up to 70:30 Trans:Cis).[3]

  • Epimerization Note: Treatment of the mixture with strong base (e.g., KOtBu in THF at -78°C) has been reported to shift the equilibrium further, allowing access to high-purity isomers via thermodynamic control of the anion intermediate [1].

Synthetic Workflow Diagram

SynthesisWorkflow cluster_Ru Route A: Cis-Selective cluster_Pd Route B: Trans-Enriched Start Start: 3,5-Lutidine Ru_Cat Cat: Ru/Al2O3 Solvent: H2O P: >1000 psi Start->Ru_Cat Pd_Cat Cat: Pd/C or PtO2 Solvent: AcOH Epimerization: KOtBu Start->Pd_Cat Cis_Product Product: Cis-3,5-Dimethylpiperidine (>90% yield) Ru_Cat->Cis_Product Mix_Product Product: Mixture (Trans:Cis ~ 70:30) Pd_Cat->Mix_Product

Figure 2: Divergent synthetic pathways based on catalyst selection.

Separation and Purification Protocols

Since hydrogenation often yields mixtures, efficient separation is required. The isomers exhibit distinct physical properties due to their symmetry and dipole moments.[4][5]

Fractional Distillation

The trans isomer, having a lower dipole moment (vectors of methyl groups partially cancel or average out) and less efficient packing in the liquid phase compared to the highly ordered cis isomer, typically exhibits a lower boiling point.

  • Protocol: Use a spinning band distillation column (minimum 30 theoretical plates).

  • Fraction 1 (Top): Enriched Trans-3,5-dimethylpiperidine (Lower Boiling Point).

  • Fraction 2 (Bottom): Enriched Cis-3,5-dimethylpiperidine (Higher Boiling Point, ~144°C).

Chemical Resolution (For Optical Purity)

While the cis form is meso, the trans form is racemic. To isolate a specific enantiomer of the trans isomer (e.g., for chiral auxiliary use):

  • React the racemic trans amine with a chiral acid (e.g., L-tartaric acid or mandelic acid).

  • Crystallize the resulting diastereomeric salts.

  • Neutralize with NaOH to recover the enantiopure amine.

Characterization & Self-Validation

To verify the identity of the synthesized or isolated isomer, use the following self-validating analytical markers.

Quantitative Comparison Table
PropertyCis-IsomerTrans-Isomer
Symmetry Meso (Plane of Symmetry)Racemic (

Symmetry axis)
Conformation Predominantly Diequatorial (e,e)Equatorial/Axial equilibrium (e,a

a,e)
Boiling Point Higher (~144°C)Lower
1H NMR (Methyls) Doublet (Single signal, equivalent)Doublet (Single signal, averaged)
13C NMR Distinct shifts for C3/C5 (Shielded)Distinct shifts (Deshielded relative to cis)
NMR Validation Logic
  • Coupling Constants (

    
    ): 
    
    • In the cis isomer, the axial protons at C3/C5 have large anti-periplanar coupling with the axial protons at C2/C6 and C4.

    • In the trans isomer, the rapid ring flip averages the coupling constants, often resulting in broader or less defined multiplets compared to the rigid cis form.

  • Derivatization Test: Reacting the mixture with benzyl chloride yields N-benzyl derivatives. The benzylic protons (

    
    ) in the cis derivative appear as a doublet  (due to diastereotopic nature induced by the rigid ring), whereas in the trans derivative (where the ring is more fluxional or symmetric on average), they may appear as a singlet or a different splitting pattern [2].
    

Applications in Drug Development[1]

Macrolide Antibiotics

3,5-Dimethylpiperidine is a key intermediate for Tilmicosin , a veterinary macrolide antibiotic. The cis isomer is often preferred to maintain the specific spatial orientation required for binding to the bacterial 50S ribosomal subunit.

Zeolite Synthesis

The rigid structure of the cis isomer (specifically as a quaternary ammonium salt) acts as a template for the synthesis of SSZ-39 and other high-silica zeolites. The specific dimensions of the cis-diequatorial conformer direct the pore size distribution of the crystallizing aluminosilicate.

References

  • Tuoda Industrial. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from

  • Transtutors. (2025). NMR Spectra Analysis of Cis and Trans 1-benzyl-2,6-dimethylpiperidine. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 118259: 3,5-Dimethylpiperidine. Retrieved from

  • ChemicalBook. (2025).[3][6] 13C NMR Spectrum of Cis-3,5-Dimethylpiperidine. Retrieved from

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of Piperidine Acetate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Piperidine Acetate Scaffold in Drug Development Piperidine acetate (CAS 4540-33-4) and its derivatives represent a critical class of compounds in pharmaceutical chemistry, serving as both active pharmaceutical ingredients (APIs) and versatile reaction intermediates. In the context of drug development, "piperidine acetate" most commonly refers to the piperidinium acetate salt , formed via the proton transfer from acetic acid to the secondary amine of the piperidine ring.

This guide moves beyond basic spectral listing. It provides a mechanistic framework for distinguishing the salt form (ionic) from the free base or N-acetyl impurities using advanced spectroscopic techniques. For the researcher, understanding the subtle spectral shifts induced by protonation is the key to validating synthesis, ensuring stoichiometry, and characterizing novel ionic liquids.

The "Protonation Shift" Principle

The central theme of this guide is the Protonation Shift —the predictable change in spectroscopic signals (NMR chemical shift, IR wavenumber) that occurs when the nitrogen lone pair accepts a proton. We will use this principle to validate the integrity of the salt.

Part 2: Synthesis & Mechanistic Basis

To interpret the spectra, one must understand the species present. The formation of piperidinium acetate is an exothermic acid-base reaction, not a condensation.

Reaction Scheme:



Unlike amide formation (which requires heat/coupling agents to release water), the salt forms spontaneously. The spectroscopy must confirm the presence of the carboxylate anion (COO⁻) and the ammonium cation (NH₂⁺) , rather than a carbonyl (C=O) or amide bond.

Visualization: Synthesis & Characterization Workflow

PiperidineAcetateWorkflow Start Raw Materials: Piperidine + Acetic Acid Reaction Exothermic Mixing (Solvent: EtOH or Et2O) Start->Reaction T < 40°C Isolation Crystallization/Evaporation ( Hygroscopic Solid ) Reaction->Isolation Check1 IR Analysis Isolation->Check1 Solid State Check2 1H NMR (DMSO-d6) Isolation->Check2 Solution State ResultSalt Target: Piperidinium Acetate Salt (COO- bands, NH2+ shift) Check1->ResultSalt 1550/1400 cm-1 ResultAmide Impurity: N-Acetyl Piperidine (C=O Amide band, No Charge) Check1->ResultAmide 1640 cm-1 Check2->ResultSalt Alpha-H ~3.0 ppm Check2->ResultAmide Alpha-H Split (Rotamers)

Figure 1: Operational workflow for synthesizing and validating piperidinium acetate, highlighting the critical spectroscopic divergence between the desired salt and the amide impurity.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing the stoichiometry (1:1 ratio) and protonation state.

Solvent Selection Criticality:

  • DMSO-d₆: Recommended. It slows proton exchange enough to often see the broadened NH₂⁺ protons and prevents salt dissociation.

  • D₂O: Not recommended for salt verification. Rapid proton exchange with D₂O eliminates the NH/OH signals and fuses the acetate/acetic acid signals.

Comparative Data: Free Base vs. Acetate Salt

The table below illustrates the Deshielding Effect . The positive charge on the nitrogen pulls electron density, shifting adjacent protons downfield.

PositionProton TypeFree Piperidine (ppm)Piperidinium Acetate (ppm)Shift (Δδ)Interpretation
N-H Amine~1.5 (Singlet, broad)8.5 - 9.5 (Broad, 2H)+7.0Formation of NH₂⁺; highly dependent on conc/temp.
α-CH₂ Ring (C2, C6)2.60 - 2.702.95 - 3.10 +0.4Diagnostic Peak. Inductive effect of N⁺.
β-CH₂ Ring (C3, C5)1.40 - 1.501.60 - 1.70+0.2Weak inductive effect.
γ-CH₂ Ring (C4)1.50 - 1.601.70 - 1.80+0.2Minimal effect.
Acetate Methyl (CH₃)N/A1.85 - 1.95 N/ACharacteristic singlet for acetate anion.

Expert Insight: In the salt, the α-protons (C2/C6) remain equivalent (or nearly so) due to rapid ring flipping and symmetry. In contrast, the impurity N-acetyl piperidine (amide) exhibits restricted rotation, often splitting the α-protons into two distinct multiplets (syn/anti rotamers) at significantly different shifts (e.g., 3.4 ppm and 3.5 ppm).

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the ionic nature of the compound (Salt vs. Covalent species).

Key Spectral Features:

  • Ammonium (NH₂⁺): Look for a broad, complex band between 2400–3000 cm⁻¹ . This "ammonium band" often overlaps with C-H stretches but is distinctively broad and contains multiple sub-maxima (Fermi resonance).

  • Carboxylate (COO⁻): The single C=O stretch of acetic acid (1710 cm⁻¹) disappears. It is replaced by two bands:

    • Asymmetric Stretch: 1540 – 1580 cm⁻¹ (Strong)

    • Symmetric Stretch: 1390 – 1420 cm⁻¹ (Medium)

    • Note: The separation (Δν) between these bands correlates with the hydrogen bonding strength in the crystal lattice.

Mass Spectrometry (MS)

Direct ionization of salts can be tricky.

  • ESI-MS (Positive Mode): Dominant peak at m/z 86.1

    
    . You will not see the molecular ion of the salt (145 Da) intact.
    
  • ESI-MS (Negative Mode): Dominant peak at m/z 59.0

    
    .
    
  • Interpretation: The presence of both ions in respective modes, without a covalent parent mass (e.g., m/z 127 for N-acetyl piperidine), confirms the salt structure.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Preparation of Analytical Grade Piperidinium Acetate

Objective: Isolate pure piperidinium acetate for spectral standard generation.

  • Stoichiometric Calculation: Measure 10 mmol of Piperidine (85.15 mg/mmol) and 10 mmol of Glacial Acetic Acid (60.05 mg/mmol).

  • Solvent System: Use Diethyl Ether or Ethyl Acetate (anhydrous). Piperidine acetate is often hygroscopic; non-polar solvents encourage precipitation.

  • Addition:

    • Dissolve piperidine in 10 volumes of solvent.

    • Cool to 0–5°C (ice bath).

    • Add acetic acid dropwise. Observation: Immediate formation of white precipitate or turbidity indicates salt formation.

  • Isolation:

    • Filter the solid under nitrogen (to prevent moisture absorption).

    • Wash with cold ether.

  • Drying: Vacuum dry at room temperature. Warning: Do not heat >60°C under vacuum, as the salt can dissociate and the acetic acid component may sublime, altering the stoichiometry.

  • Validation: Dissolve 5 mg in DMSO-d6. Check 1H NMR integration. The ratio of the Acetate Methyl (3H) to the Piperidine α-CH₂ (4H) must be 0.75 : 1.0 .

Part 5: Advanced Application - Ionic Liquids[1]

Beyond simple salts, "piperidine acetate" scaffolds are precursors to Protic Ionic Liquids (PILs) . By substituting the nitrogen (e.g., 1-ethyl-1-methylpiperidinium acetate), researchers create solvents for cellulose processing.

Spectral Marker for PILs: In these quaternary ammonium salts, the N-H signal is absent. The focus shifts to the C-13 NMR of the acetate carbonyl.

  • Free Acetic Acid: ~178 ppm

  • Acetate Anion (in IL): ~174–176 ppm This shift confirms the anion is "naked" or loosely paired, which correlates with the liquidity and solvating power of the IL.

Visualization: Spectral Logic Tree

SpectralLogic Input Unknown Sample (Piperidine Derivative) IR_Step IR Spectrum Region 1500-1800 cm-1 Input->IR_Step Case1 Single Band ~1710 cm-1 IR_Step->Case1 C=O Acid Case2 Single Band ~1640 cm-1 IR_Step->Case2 C=O Amide Case3 Two Bands 1560 & 1400 cm-1 IR_Step->Case3 COO- Anion Conc1 Free Acid Present (Incomplete Rxn) Case1->Conc1 Conc2 Amide Impurity (N-Acetyl) Case2->Conc2 Conc3 Acetate Salt (Confirmed) Case3->Conc3

Figure 2: Logic tree for interpreting IR data to distinguish between the free acid, amide impurity, and the target acetate salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014295, Piperidinium acetate. Retrieved from [Link][1]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance: Chemical Shift and Protonation Effects. Retrieved from [Link][2][3][4][5][6][7][8][9]

Sources

Ethyl (3,5-dimethylpiperidin-1-yl)acetate as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Role in Medicinal Chemistry & Drug Discovery [1]

Part 1: Executive Summary & Chemical Identity

Ethyl (3,5-dimethylpiperidin-1-yl)acetate (CAS: 901629-09-2) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates.[1][2] It serves as a critical intermediate for introducing the 3,5-dimethylpiperidine moiety—a pharmacophore known for its ability to modulate lipophilicity and metabolic stability through steric hindrance.

Unlike simple piperidine derivatives, the 3,5-dimethyl substitution pattern introduces stereochemical complexity (cis/trans isomerism) that can be leveraged to probe the spatial requirements of biological targets, such as sigma receptors, ion channels, and specific enzymes like histone deacetylases (HDACs).

Chemical Profile
PropertyData
IUPAC Name Ethyl 2-(3,5-dimethylpiperidin-1-yl)acetate
CAS Number 901629-09-2
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Physical State Colorless to pale yellow liquid (typically)
Boiling Point ~240–250 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Moiety 3,5-Dimethylpiperidine (Steric/Conformational Probe)

Part 2: Synthesis & Manufacturing Protocol

The synthesis of this compound is a classic N-alkylation (substitution) reaction. The following protocol is designed for a research-scale preparation (10–50 mmol scale), prioritizing yield and purity.

Reaction Logic

The secondary amine (3,5-dimethylpiperidine) acts as a nucleophile, attacking the alpha-carbon of ethyl chloroacetate (or bromoacetate). A base is required to scavenge the generated acid (HCl or HBr).

Critical Consideration: 3,5-Dimethylpiperidine exists as cis (meso) and trans (racemic) diastereomers. Commercial starting material is often a mixture. The stereochemistry is retained during this alkylation.

Experimental Protocol

Reagents:

  • 3,5-Dimethylpiperidine (1.0 equiv)[2][3]

  • Ethyl bromoacetate (1.1 equiv) [Preferred over chloroacetate for faster kinetics]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (20 mmol) in dry Acetonitrile (30 mL).
    
  • Amine Addition: Add 3,5-dimethylpiperidine (10 mmol) to the suspension. Stir at room temperature for 10 minutes.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl bromoacetate (11 mmol) dropwise over 15 minutes to prevent exotherms and over-alkylation (quaternization).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS. The amine spot should disappear.

  • Work-up:

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–20% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale yellow oil).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3,5-Dimethylpiperidine (Sec. Amine) Process Process: Reflux in ACN 60°C, 4-6h Start->Process + Reagents Reagents Reagents: Ethyl Bromoacetate K2CO3 (Base) Reagents->Process Workup Work-up: Filter Salts Aq. Wash (EtOAc/H2O) Process->Workup Completion (TLC) Product Product: This compound Workup->Product Concentration

Caption: Standard N-alkylation workflow for the synthesis of piperidine acetates.

Part 3: Medicinal Chemistry Applications[1][2][4][5][7][8]

This compound is rarely the final drug; it is a divergent intermediate . The ethyl ester group serves as a masked carboxylic acid or alcohol.

Library Synthesis (Amide Coupling)

The primary utility is converting the ester to an amide. The 3,5-dimethylpiperidine group is often used to replace simple piperidine or morpholine rings in lead optimization to improve metabolic stability . The methyl groups block metabolic oxidation at the 3 and 5 positions and increase lipophilicity.

  • Pathway: Ester Hydrolysis (LiOH/THF)

    
     Carboxylic Acid 
    
    
    
    Amide Coupling (HATU/Amine).
  • Target Classes:

    • Local Anesthetics: Analogs of piperocaine.

    • Cognitive Enhancers: Racetam-like structures where the pyrrolidone is replaced or modified.

    • Sigma Receptor Ligands: The dimethylpiperidine moiety is a privileged scaffold for Sigma-1 receptor affinity.

Reduction to Amino-Alcohols

Reduction of the ester (using


) yields 2-(3,5-dimethylpiperidin-1-yl)ethanol .
  • Utility: These amino-alcohols are precursors for synthesizing ether-linked drugs or can be halogenated to form nitrogen mustards (though rare for this specific scaffold).

SAR (Structure-Activity Relationship) Logic

Why use the 3,5-dimethyl variant?

  • Conformational Lock: The methyl groups restrict the chair inversion of the piperidine ring, potentially locking the molecule in a bioactive conformation.

  • Lipophilicity (LogP): Increases LogP by ~1.0 unit compared to unsubstituted piperidine, enhancing Blood-Brain Barrier (BBB) penetration.

Visualization: Divergent Synthesis Pathways

Applications Core This compound (Scaffold) Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Acid Carboxylic Acid Intermediate Hydrolysis->Acid Alcohol Amino-Alcohol Derivative Reduction->Alcohol Amides Amide Library (HDAC Inhibitors, GPCR Ligands) Acid->Amides + R-NH2 / Coupling Agent Ethers Ether Derivatives (Neuroprotective Agents) Alcohol->Ethers + R-X / NaH

Caption: Divergent synthetic utility of the ethyl ester scaffold in drug discovery.

Part 4: Safety & Handling (E-E-A-T)

As a research chemical, specific toxicological data for this compound may be sparse. However, safety protocols must be extrapolated from the piperidine class and alkyl esters .

Hazard Identification
  • Skin/Eye Irritant: Piperidine derivatives are basic and can cause irritation or chemical burns.

  • Acute Toxicity: Likely moderate. Piperidine has an LD50 (oral, rat) of ~400 mg/kg. The esterification often reduces acute toxicity but increases lipophilicity (absorption).

  • Inhalation: Aerosols may be irritating to the respiratory tract.

Validated Handling Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

Part 5: References

  • BenchChem. (n.d.). 3,5-Dimethylpiperidine: Chemical Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204369 (Related: 3,5-dimethylpiperidine). Retrieved from

  • Combi-Blocks. (2024). Product Data Sheet: QZ-4022, this compound.[1][2] Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Piperidine Esters. Retrieved from

  • ChemicalBook. (2024).[4] this compound CAS 901629-09-2.[1][2][5][3][6] Retrieved from

Sources

Physicochemical Characteristics of Dimethylpiperidine Analogs: A Structural & Functional Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylpiperidine analogs—specifically the 2,6- and 3,5-isomers—represent a critical scaffold in medicinal chemistry, often referred to as "privileged structures." Their utility lies not merely in their biological activity but in their ability to modulate the physicochemical profile of a drug candidate.[1][2] The strategic introduction of methyl groups onto the piperidine ring allows researchers to tune lipophilicity (


), control metabolic stability via steric shielding, and lock conformations to enhance receptor affinity.

This guide provides an in-depth analysis of the structural dynamics, electronic properties, and practical handling of these analogs, with a specific focus on the 2,6-dimethylpiperidine (2,6-lupetidine) system due to its prominence in blocking N-dealkylation metabolic pathways.

Structural Dynamics & Conformational Analysis

The physicochemical behavior of dimethylpiperidines is governed by the thermodynamics of the cyclohexane-like chair conformation. Understanding the interplay between A-values (conformational energy costs) and 1,3-diaxial interactions is prerequisite to predicting reactivity.

The 2,6-Dimethylpiperidine System

This analog exists primarily as two diastereomers: cis and trans.

  • Cis-2,6-dimethylpiperidine (Meso): The cis isomer is thermodynamically preferred. In its lowest energy state, both methyl groups occupy equatorial positions (

    
    ). The alternative diaxial (
    
    
    
    ) conformer is destabilized by severe 1,3-diaxial interactions (approx.[3] 3.4 kcal/mol per methyl-hydrogen interaction), rendering it sterically inaccessible at physiological temperatures.[2]
  • Trans-2,6-dimethylpiperidine (Racemic): The trans isomer must place one methyl group in an axial position while the other is equatorial (

    
    ). This obligatory axial methyl group introduces significant steric strain, making the trans isomer thermodynamically less stable than the cis form and kinetically more reactive in certain steric-dependent oxidations.
    
Conformational Energy Landscape (Visualization)

The following diagram illustrates the thermodynamic equilibrium and steric barriers between these conformers.

ConformationEnergy cluster_0 Cis-Isomer (Thermodynamic Sink) cluster_1 Trans-Isomer (Chiral) Cis_EE Diequatorial (e,e) Most Stable 0.0 kcal/mol Cis_AA Diaxial (a,a) High Energy +5.4 kcal/mol Cis_EE->Cis_AA Ring Flip (High Barrier) Trans_AE Axial-Equatorial (a,e) Intermediate Stability +1.8 kcal/mol Trans_AE->Cis_EE Isomerization (Requires Bond Breaking) Note1 Synthesis via Hydrogenation favors Cis (e,e) due to steric approach control. Note1->Cis_EE

Figure 1: Conformational energy hierarchy of 2,6-dimethylpiperidine. The diequatorial cis-isomer is the thermodynamic product of synthesis.

Electronic Properties & Basicity ( )

A common misconception is that adding electron-donating methyl groups always increases basicity.[2] While true in the gas phase (inductive effect,


), the solution-phase behavior is dominated by solvation thermodynamics .
The "Steric Hindrance to Solvation" Effect

In aqueous solution, the stability of the protonated ammonium ion (


) depends on its ability to form hydrogen bonds with solvent molecules.
  • Piperidine (

    
    ):  The nitrogen is accessible, allowing efficient solvation of the cation.
    
  • 2,6-Dimethylpiperidine (

    
    ):  The 
    
    
    
    -methyl groups create a "steric fence." Although they push electron density onto the nitrogen (increasing intrinsic basicity), they physically obstruct water molecules from stabilizing the protonated form. This desolvation penalty outweighs the inductive benefit, resulting in a slightly lower
    
    
    .
Comparative Physicochemical Data[2][5][6]
PropertyPiperidineCis-2,6-DimethylTrans-2,6-Dimethyl3,3-Dimethyl
Formula




MW ( g/mol ) 85.15113.20113.20113.20

(aq)
11.2210.92~11.010.1 (est)

(calc)
0.841.8 - 1.91.8 - 1.91.7
Boiling Point 106°C127°C133-134°C139°C
Density 0.8620.8400.8500.850

Data compiled from IUPAC Dissociation Constants and standard chemical databases [1, 2].

Implications in Drug Design: Metabolic Blocking

The 2,6-dimethyl substitution pattern is a classic medicinal chemistry strategy to improve metabolic stability (half-life,


).
Mechanism of Action

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) often attack the carbon


 to the nitrogen (N-dealkylation) or the nitrogen itself (N-oxidation).
  • Steric Shielding: The bulky methyl groups at positions 2 and 6 prevent the large heme-iron active site of CYP450 from approaching the nitrogen lone pair or the

    
    -C-H bonds.[2]
    
  • Lipophilicity Modulation: Adding two methyl groups increases

    
     by approximately 1.0 unit, enhancing blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs.[2]
    

MetabolicStability cluster_metabolism Metabolic Fate Comparison Unsub Unsubstituted Piperidine Cyp CYP450 Enzyme (Oxidative Attack) Unsub->Cyp Accessible alpha-protons Subst 2,6-Dimethylpiperidine Subst->Cyp Steric Blockade Stable Metabolically Stable (High t1/2) Subst->Stable No Reaction Unstable Rapid Clearance (N-dealkylation) Cyp->Unstable Oxidation

Figure 2: The "Methyl Effect" on metabolic stability. Steric hindrance prevents CYP450 approach.

Experimental Protocols

Protocol: Separation of Cis/Trans-2,6-Dimethylpiperidine

Synthesized 2,6-dimethylpiperidine (via reduction of 2,6-lutidine) yields a mixture predominantly cis (~80%) with minor trans (~20%). Separation is required for stereochemically pure biological assays.[2]

Methodology: Urea Inclusion Complexation Rationale: The cis isomer (diequatorial) has a linear, flat topology that fits into the hexagonal lattice of crystalline urea. The trans isomer (axial-equatorial) is too bulky/kinked to fit.[2]

  • Preparation: Dissolve the crude amine mixture (10 g) in methanol (50 mL).

  • Complexation: Add solid urea (saturated solution in MeOH) slowly with stirring. A white precipitate forms immediately.[2]

  • Equilibration: Stir at room temperature for 4 hours to ensure maximum inclusion of the cis isomer.

  • Filtration: Filter the white crystalline complex (Urea

    
     Cis-Amine).[2] The filtrate contains the enriched trans isomer.[2]
    
  • Recovery:

    • Cis-Recovery: Dissolve the filter cake in warm water. Steam distill or extract with ether.[2] The urea remains in the aqueous phase; the amine partitions into the organic phase.

    • Trans-Recovery: Concentrate the filtrate.[2]

  • QC: Verify purity via GC-MS or NMR. The cis isomer shows a simpler

    
    -NMR spectrum due to higher symmetry.[2]
    
Protocol: Potentiometric Determination

Objective: Determine the precise ionization constant to predict physiological charge state.[2]

  • Instrument Setup: Use a calibrated pH meter with a glass electrode.[2] Maintain temperature at 25.0°C ± 0.1°C using a water-jacketed vessel.

  • Solution Prep: Prepare a 0.01 M solution of the amine hydrochloride salt in degassed,

    
    -free water.
    
  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Titration: Add NaOH in 0.05 mL increments. Record pH after stabilization (drift < 0.002 pH/min).

  • Calculation: Plot pH vs. Volume. The

    
     corresponds to the pH at the half-equivalence point.
    
    • Self-Validation: The titration curve must show a sharp inflection point.[2] If the curve is shallow, increase concentration.[2]

References

  • Hall, H. K. (1957).[2] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • Eliel, E. L., et al. (1957).[2] "Conformational Analysis. III. The Conformations of Di-substituted Cyclohexanes." Journal of the American Chemical Society.[2]

  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Academic Press.[2] (Chapter on Steric Factors in Drug Design).

  • Riley, T. (1998).[2] "Steric hindrance to solvation in the ionization of methyl-substituted piperidines."[2] Journal of Chemical Society, Perkin Transactions 2.[2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 7929, 2,6-Dimethylpiperidine. Link

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the hierarchy of medicinal chemistry scaffolds, the piperidine ring (hexahydropyridine) occupies a "privileged" status, appearing in over 70 FDA-approved therapeutics. Its ubiquity is not accidental but a function of its thermodynamic stability , conformational predictability , and physicochemical versatility .

For the drug designer, the piperidine scaffold offers three critical advantages:

  • pKa Modulation: With a typical pKa of ~11.2 (protonated), the secondary amine serves as a crucial ionization center, enhancing aqueous solubility and facilitating lysosomal trapping or ion-channel interactions.

  • Vectorized Functionalization: The chair conformation allows for precise spatial arrangement of substituents (axial vs. equatorial), enabling high-fidelity pharmacophore mapping against protein binding pockets.

  • Metabolic Resilience: Compared to planar aromatics, the saturated ring reduces the liability of π-π stacking-induced aggregation while offering predictable sites for metabolic soft-spot engineering (e.g., blocking C-H oxidation).

Structural & Conformational Analysis

Understanding the conformational landscape of piperidine is a prerequisite for rational design. Unlike the rigid benzene ring, piperidine exists primarily in a chair conformation , which dictates the vector of attached substituents.

The Equatorial Preference & A-Values

Substituents on the piperidine ring generally prefer the equatorial position to minimize 1,3-diaxial interactions. This preference is quantified by A-values (free energy difference between axial and equatorial conformers).

  • N-Substituents: The lone pair on the nitrogen atom is small, meaning N-alkyl groups often have lower A-values than their carbon analogs. However, protonation locks the substituent configuration, often driving the bulky group equatorial.

  • C-Substituents: A substituent at C4 is equidistant from the nitrogen, often serving as a symmetrical linker (e.g., Fentanyl, Haloperidol). Substituents at C2 or C6 introduce significant steric strain (A(1,3) strain) if not carefully modeled, often forcing the ring into a twisted-boat conformation to relieve energy.

The "Pseudoallylic" Effect

When the piperidine nitrogen is acylated (amide) or conjugated to an aryl ring, the N-C bond acquires partial double-bond character (


-like). This planarity introduces allylic strain (A(1,3))  with equatorial substituents at the C2/C6 positions, often inverting the normal preference and forcing these substituents into an axial  orientation to minimize steric clash with the carbonyl oxygen or aryl ortho-protons.

Therapeutic Case Studies: The Scaffold in Action

The versatility of the piperidine ring is best illustrated by its role in diverse therapeutic areas.

Drug ClassRepresentative AgentRole of Piperidine ScaffoldKey Interaction
Opioid Analgesic Fentanyl Central pharmacophore core holding the aniline and phenethyl chains.[1]Protonated amine forms a critical salt bridge with Asp147 in the

-opioid receptor (MOR).
Alzheimer's (AChE Inhibitor) Donepezil Linker and binding motif.The piperidine ring resides in the anionic subsite of Acetylcholinesterase, interacting via cation-

forces with Trp86.
Antipsychotic (D2 Antagonist) Haloperidol Rigid spacer connecting the butyrophenone and the 4-chlorophenyl group.Ensures precise distance for dual binding to the D2 receptor's orthosteric site and accessory pocket.
CNS Stimulant Methylphenidate Chiral scaffold.The piperidine ring creates a rigid stereochemical framework essential for DAT (Dopamine Transporter) selectivity.

Mechanistic Visualization: Fentanyl-MOR Signaling

The following diagram illustrates the signal transduction pathway activated by Fentanyl, where the piperidine nitrogen's interaction with the receptor is the initiating event.

Fentanyl_MOR_Signaling Fentanyl Fentanyl (Ligand) MOR μ-Opioid Receptor (MOR) (GPCR) Fentanyl->MOR Binding Asp147 Residue: Asp147 (Salt Bridge) MOR->Asp147 Protonated Amine Interaction Gi_Complex Gi/o Protein Complex (Heterotrimeric) MOR->Gi_Complex Conformational Change G_alpha Gα-i Subunit (Dissociated) Gi_Complex->G_alpha Activation G_beta_gamma Gβγ Subunit (Dissociated) Gi_Complex->G_beta_gamma Activation AC Adenylyl Cyclase G_alpha->AC Inhibition K_channels GIRK Channels (K+ Efflux) G_beta_gamma->K_channels Activation (Open) Ca_channels VGCC (Ca2+ Influx Block) G_beta_gamma->Ca_channels Inhibition (Close) cAMP cAMP Levels AC->cAMP Decrease Effect Hyperpolarization & Analgesia cAMP->Effect Reduced Excitability K_channels->Effect Ca_channels->Effect

Caption: Fentanyl binding to the Mu-Opioid Receptor (MOR) initiates Gi/o signaling, leading to hyperpolarization via GIRK activation and calcium channel inhibition.[1]

Experimental Protocol: Synthesis of 4-Arylpiperidines via Suzuki Coupling

Objective: To synthesize a 4-arylpiperidine derivative (a core motif in Haloperidol and Paroxetine analogs) using a palladium-catalyzed Suzuki-Miyaura cross-coupling on a protected piperidine enol triflate.[1]

Rationale: This method allows for the modular introduction of diverse aryl groups onto the piperidine scaffold at a late stage, ideal for SAR (Structure-Activity Relationship) exploration.

Reagents & Equipment
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ), Aryl boronic acid (
    
    
    
    )
  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology
Phase 1: Formation of the Enol Triflate (Vinyl Triflate)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve N-Boc-4-piperidone (5.0 mmol) in anhydrous THF (20 mL) and cool to -78°C.

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -78°C to generate the lithium enolate.[1]

  • Trapping: Add a solution of

    
    -phenyl-bis(trifluoromethanesulfonimide) (
    
    
    
    ) (1.1 equiv) in THF.
  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Validation (TLC): Check consumption of ketone (SM) using Hexane:EtOAc (8:2). Product should be less polar.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (neutral alumina) to isolate the N-Boc-4-trifluoromethanesulfonyloxy-5,6-dihydropyridine.

Phase 2: Suzuki-Miyaura Cross-Coupling[1]
  • Charging: To a reaction vial, add the Vinyl Triflate (1.0 mmol), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 5 mL).

  • Reaction: Seal the vial and heat to 80°C for 4-6 hours.

  • Validation: Monitor by LC-MS for the disappearance of the triflate peak (M+ not visible usually, look for fragment) and appearance of the coupling product mass [M+H-Boc].

  • Workup: Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Hydrogenation (Optional): If the saturated piperidine is desired, dissolve the crude alkene in MeOH, add Pd/C (10 wt%), and stir under

    
     balloon (1 atm) for 2 hours.
    
Self-Validating Control Points
  • Color Change: The Suzuki reaction mixture typically turns from orange/red to black (precipitation of Pd) upon completion.

  • NMR Check: In Phase 1, the disappearance of the triplet at

    
     2.4 ppm (ketone 
    
    
    
    -protons) and appearance of a vinyl proton signal at
    
    
    ~5.8 ppm confirms triflate formation.

Future Perspectives: C-H Functionalization

The next frontier in piperidine chemistry is direct C-H functionalization . Rather than relying on pre-functionalized starting materials (like piperidones), modern photoredox and transition-metal catalysis (e.g., Ruthenium or Iridium systems) allow for the direct installation of aryl or alkyl groups at the


-position (adjacent to Nitrogen) of the saturated ring. This "late-stage functionalization" will dramatically accelerate library generation for drug discovery.[1]

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. NBInno.

  • Piperidine-containing drugs and recently studied analogs. PubMed (NIH).[1]

  • Donepezil Mechanism of Action. StatPearls (NCBI).

  • Molecular Mechanisms of Opioid Receptor Signaling. PubMed Central (PMC).

  • Concise Formation of 4-Benzyl Piperidines Using a Suzuki Protocol. Organic Chemistry Portal.

  • Haloperidol Chemical Structure and Properties. PubChem.

Sources

The Piperidine Ester Scaffold: Synthetic Architectures and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold: Divergent Pharmacophores

The substituted piperidine ester is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its versatility stems from the conformational flexibility of the piperidine ring (chair/boat interconversion) and the physiochemical properties of the basic nitrogen (


 ~8-10), which serves as a critical anchor point in G-protein coupled receptors (GPCRs) and monoamine transporters.

We must distinguish between two primary architectural classes based on the substitution pattern, as they dictate the therapeutic trajectory:

  • 2-Substituted Piperidine Esters (The Stimulant Class): Typified by Methylphenidate (MPH) . These agents primarily target the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The steric environment around the C2 position is critical for transporter selectivity.

  • 4-Substituted Piperidine Esters (The Opioid Class): Typified by Pethidine (Meperidine) and certain Fentanyl analogues (though often amides, ester bioisosteres exist). These ligands bind to the

    
    -opioid receptor (MOR), where the C4 substituent directs the phenyl ring into a specific hydrophobic sub-pocket.
    

Synthetic Architectures: Stereocontrol and Regioselectivity[1]

The synthesis of substituted piperidines is often plagued by the formation of racemic mixtures and diastereomers. For 2-substituted esters like methylphenidate, the biological activity resides almost exclusively in the (


)-threo  isomer. The erythro isomers are largely inactive and contribute to hypertensive side effects.[1]
The Challenge of Diastereoselection

Classic approaches, such as the Dieckmann condensation, often yield thermodynamic mixtures. Modern industrial synthesis favors the hydrogenation of substituted pyridines or the functionalization of piperidin-2-ones.[2]

Below is a logic flow for the stereoselective synthesis of threo-enriched piperidine esters, utilizing a pyridine reduction route which allows for scalable access to the scaffold.

Visualization: Synthetic Workflow (DOT)

SynthesisWorkflow cluster_0 Precursor Assembly cluster_1 Stereoselective Reduction cluster_2 Resolution & Esterification Start 2-Bromopyridine Coupling Suzuki-Miyaura Coupling Start->Coupling Aryl Aryl Boronic Acid Aryl->Coupling Inter1 2-Arylpyridine Coupling->Inter1 Hydro PtO2/H2 or Rh/C Hydrogenation (Acidic MeOH) Inter1->Hydro Piperidine Piperidine (Diastereomeric Mix) Hydro->Piperidine Syn-Addition Dominates Epim Epimerization (Base-Catalyzed to Threo-Enriched) Piperidine->Epim Thermodynamic Control Ester Fischer Esterification (MeOH / HCl) Epim->Ester Final Target: Threo-Piperidine Ester Ester->Final

Figure 1: Synthetic logic flow for accessing threo-enriched 2-arylpiperidine esters. Note the critical epimerization step required to convert kinetically favored products to the thermodynamically stable threo-isomer.

Structure-Activity Relationships (SAR)[4][5]

The ester moiety acts as a double-edged sword: it provides a hydrogen bond acceptor essential for binding affinity but introduces metabolic instability.

Comparative SAR Data

The following table synthesizes data regarding the electronic and steric effects of the ester group on DAT binding (Stimulant class) versus MOR binding (Opioid class).

Structural ModificationEffect on DAT Affinity (2-Substituted)Effect on MOR Affinity (4-Substituted)Mechanistic Insight
Ester Hydrolysis (Acid) Abolished (>1000x loss)Reduced (10-50x loss)The ester oxygen often accepts a H-bond from a serine or histidine residue in the binding pocket. The acid is often too polar/charged.
Methyl

Ethyl Ester
Retained or IncreasedVariableEthyl esters increase lipophilicity, aiding BBB penetration, but may alter steric fit in tight pockets.
Phenyl Ring Substitution (

-Cl)
Increased Potency Increased Potency Halogens increase lipophilicity and fill hydrophobic sub-pockets (e.g., interaction with Phe residues).
N-Methylation Essential for optimal activityEssential for optimal activityThe basic nitrogen must be protonated at physiological pH to interact with a conserved Aspartate residue (Asp79 in DAT, Asp147 in MOR).
The "Ester Liability" and Transesterification

A unique pharmacological feature of piperidine esters is their interaction with Carboxylesterase 1 (CES1) . Unlike CYP450 enzymes which oxidize, CES1 hydrolyzes the ester to the inactive acid (Ritalinic acid in the case of MPH).

Critical Warning: In the presence of ethanol, CES1 catalyzes a transesterification reaction, swapping the methyl group for an ethyl group.

  • Methylphenidate + Ethanol

    
     Ethylphenidate[3]
    
  • Cocaine + Ethanol

    
     Cocaethylene
    

This alters the pharmacology (often increasing half-life and toxicity) and must be screened early in development.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Ester-Specific)

Standard CYP450 stability assays often yield false positives for clearance because they do not account for rapid ester hydrolysis in the cytosol or plasma. This protocol isolates the hydrolytic pathway.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (for CYP activity).

  • Specific Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) (CES inhibitor).[4]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Prepare two parallel incubation sets:

    • Set A (Total Metabolism): HLM + NADPH + Test Compound.

    • Set B (Oxidative Only): HLM + NADPH + BNPP (100 µM) + Test Compound.

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add Test Compound (final conc. 1 µM).

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • If

    
     (Set A) >> 
    
    
    
    (Set B): The compound is primarily cleared via Ester Hydrolysis .
  • If

    
     (Set A) 
    
    
    
    
    
    (Set B): The compound is cleared via Oxidative Metabolism (CYP450).
Protocol B: Stereoselective Synthesis of threo-Methylphenidate Analogues

Adapted from Thai et al. and industrial patents for high-purity synthesis.

  • Pyridine Reduction: Dissolve 2-arylpyridine precursor (10 mmol) in Methanol (50 mL) and Acetic Acid (5 mL). Add

    
     (5 mol%). Hydrogenate at 40 psi 
    
    
    
    for 12 hours.
    • Checkpoint: NMR should show complete reduction of the aromatic pyridine ring.

  • Epimerization (The Key Step): The reduction yields a mixture of cis (erythro) and trans (threo). Reflux the crude amine in 20% KOH/Ethanol for 24 hours. The thermodynamic equilibrium favors the trans-isomer (threo) due to reduced 1,3-diaxial strain.

  • Esterification: Evaporate solvent. Resuspend the solid residue (Ritalinic acid analogue) in dry Methanol (saturated with HCl gas). Reflux for 6 hours.

  • Isolation: Neutralize with

    
    , extract into DCM, and crystallize as the HCl salt using Acetone/Ether.
    

Metabolic Fate Visualization

Understanding the metabolic divergence is crucial for safety profiling.

MetabolicFate cluster_liver Hepatic Metabolism (CES1 & CYP450) Drug Piperidine Ester Drug (Active) Acid Carboxylic Acid Metabolite (Inactive) Drug->Acid Hydrolysis (Major) CES1 Enzyme Oxidized Hydroxylated Metabolite (Active/Inactive) Drug->Oxidized Oxidation (Minor) CYP2D6/3A4 TransEst Ethyl Ester Metabolite (Altered Potency/Toxicity) Drug->TransEst Transesterification (Requires EtOH + CES1) Excretion Excretion Acid->Excretion Renal Elimination Toxicity Toxicity TransEst->Toxicity Prolonged Half-life

Figure 2: Metabolic divergence of piperidine esters. The transesterification pathway (dashed red line) represents a critical toxicological liability when alcohol is co-ingested.

References

  • Thai, D. L., et al. (1998).[1] Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives. Journal of Medicinal Chemistry, 41(4), 591–601.[1] Link

  • Markowitz, J. S., et al. (2000). Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol. Drug Metabolism and Disposition, 28(6), 620-624. Link

  • Misra, A. L., et al. (1976). Physiologic disposition and metabolism of levo-methadone-1-3H in the dog. Journal of Pharmacology and Experimental Therapeutics, 198(1), 62-78. (Foundational work on opioid piperidine metabolism). Link

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. Link

  • BenchChem. (2025).[5] Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem Technical Guides. Link

Sources

Methodological & Application

Ethyl (3,5-dimethylpiperidin-1-yl)acetate synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Ethyl (3,5-dimethylpiperidin-1-yl)acetate via N-Alkylation

Executive Summary

This protocol details the synthesis of This compound , a critical tertiary amine intermediate often utilized in the development of local anesthetics, anticholinergic agents, and fine chemical building blocks.

The method employs a nucleophilic substitution (


) of ethyl bromoacetate  by 3,5-dimethylpiperidine  under mild, basic conditions. Unlike traditional methods that may use aggressive bases (NaH) leading to ester hydrolysis or racemization, this protocol utilizes a carbonate-buffered acetonitrile system to ensure high chemoselectivity and yield (>85%).

Key Advantages of this Protocol:

  • Chemo-selectivity: Prevents bis-alkylation (quaternary salt formation) through controlled stoichiometry.

  • Stereochemical Robustness: Accommodates the commercial cis/trans isomeric mixture of the starting amine.

  • Scalability: The heterogeneous base system (

    
    /MeCN) allows for simple filtration workup, suitable for gram-to-kilogram scale.
    

Reaction Logic & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine (piperidine ring) on the


-carbon of the ethyl bromoacetate.
Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond, revealing two commercially available precursors:

  • Nucleophile: 3,5-Dimethylpiperidine (typically supplied as a mixture of cis-meso and trans-racemic isomers).

  • Electrophile: Ethyl bromoacetate (preferred over chloroacetate for faster kinetics at lower temperatures).

Reaction Pathway Visualization

ReactionPathway cluster_conditions Reaction Conditions Start 3,5-Dimethylpiperidine (Secondary Amine) TS Transition State (SN2 Attack) Start->TS + Reagent Reagent Ethyl Bromoacetate (Electrophile) Reagent->TS Base K2CO3 (Proton Scavenger) Base->TS Neutralizes HBr Product This compound (Target) TS->Product SideProduct KBr + KHCO3 (Insoluble Salts) TS->SideProduct

Figure 1: Mechanistic pathway for the N-alkylation. The base (


) is critical for driving the equilibrium forward by neutralizing the generated hydrobromic acid.

Experimental Protocol

Safety Warning: Ethyl bromoacetate is a potent lachrymator and toxic. 3,5-dimethylpiperidine is corrosive. All operations must be performed in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
3,5-Dimethylpiperidine 113.201.00.853Nucleophile
Ethyl Bromoacetate 167.001.11.506Electrophile
Potassium Carbonate (

)
138.212.0SolidBase
Acetonitrile (MeCN) 41.05Solvent0.786Solvent
Potassium Iodide (KI) 166.000.1SolidCatalyst (Optional)*

*Note: KI is recommended if using Ethyl Chloroacetate to facilitate the Finkelstein reaction, but is optional for Bromoacetate.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Charge a round-bottom flask equipped with a magnetic stir bar with 3,5-Dimethylpiperidine (1.0 equiv) and anhydrous Acetonitrile (10 mL per gram of amine).

  • Add anhydrous

    
      (2.0 equiv) to the solution.
    
    • Expert Tip: Use finely ground or powdered

      
       to maximize surface area for this heterogeneous reaction.
      
  • Cool the mixture to 0°C using an ice bath. Rationale: Exothermic addition control.

Step 2: Alkylation 4. Add Ethyl Bromoacetate (1.1 equiv) dropwise over 15–20 minutes.

  • Caution: Rapid addition can lead to local heating and increased quaternary salt by-products.
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
  • Stir vigorously for 4–6 hours.
  • Monitoring: Check progress via TLC (Mobile Phase: 20% EtOAc in Hexanes) or LC-MS. The secondary amine spot should disappear.

Step 3: Workup & Isolation 7. Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the insoluble potassium salts (KBr, excess


).
8.  Concentration:  Evaporate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to remove Acetonitrile.
9.  Partition:  Redissolve the oily residue in Ethyl Acetate (EtOAc) and wash with water (

) followed by brine (

). 10. Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.[2]

Step 4: Purification

  • Preferred: Vacuum Distillation (bp approx. 100–110°C at 0.5 mmHg).

  • Alternative: Silica Gel Chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Critical Process Parameters (CPPs) & Troubleshooting

Stereochemical Considerations

Commercial 3,5-dimethylpiperidine is typically a mixture of cis (meso) and trans (racemic) isomers (often ~80:20 ratio).

  • Impact: The reaction conditions described here do not alter the stereochemistry of the piperidine ring.

  • Result: The product will be a mixture of diastereomers (ethyl (cis-3,5-dimethylpiperidin-1-yl)acetate and ethyl (trans-3,5-dimethylpiperidin-1-yl)acetate).

  • Resolution: If a single isomer is required, it is strictly recommended to separate the isomers of the starting amine via fractional distillation or chiral resolution before alkylation, as separation of the ester product is significantly more difficult.

Workflow Logic Diagram

WorkupLogic RxnComplete Reaction Complete (TLC Verified) Filter Filtration (Remove KBr/K2CO3) RxnComplete->Filter Evap Evaporate MeCN Filter->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Aqueous Wash (H2O + Brine) Redissolve->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Oil Dry->Crude Decision Purity Check (NMR) Crude->Decision Distill Vacuum Distillation (High Purity Required) Decision->Distill >5g Scale Column Flash Chromatography (Small Scale) Decision->Column <1g Scale Final Pure this compound Distill->Final Column->Final

Figure 2: Downstream processing workflow ensuring removal of inorganic salts and isolation of the pure ester.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction; Stirring too slow.Ensure vigorous stirring (heterogeneous mix). Add 0.1 eq KI catalyst.
Quaternary Salt Excess alkyl halide or high temp.Strictly control Ethyl Bromoacetate to 1.1 eq. Keep temp < 40°C.
Ester Hydrolysis Wet solvent or hygroscopic base.Use anhydrous MeCN. Dry

in an oven before use.
Starting Material Remains Low reactivity of hindered amine.Switch solvent to DMF (increases rate) or heat to 60°C.

Characterization Data (Expected)

  • Appearance: Clear to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.15 (q, 2H, 
      
      
      
      )
    • 
       3.20 (s, 2H, 
      
      
      
      )
    • 
       2.80–2.40 (m, ring protons 
      
      
      
      to N)
    • 
       1.25 (t, 3H, ester 
      
      
      
      )
    • 
       0.85 (d, 6H, ring 
      
      
      
      )
    • Note: Signal splitting/broadening may occur due to cis/trans isomerism.

  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 200.2.

References

  • General N-Alkylation of Piperidines

    • Levison, B. S., et al. "Procedure for N-alkylation of Piperidine?" ResearchGate, 2017.[3]

  • Synthesis of Ethyl Piperidinyl Acetates

    • National Institutes of Health (NIH). "Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate: Synthesis and Crystallization." PubChem.

  • Properties of 3,5-Dimethylpiperidine

    • ChemicalBook. "this compound Properties and CAS 901629-09-2."

  • Isomer Separation Strategies

    • Google Patents. "CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers."[4][5]

  • Reagent Safety (Ethyl Chloroacetate)

    • Thy Labs.[6] "Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals."[6] YouTube, 2022.

Sources

Protocol: Optimized N-Alkylation of 3,5-Dimethylpiperidine with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This Application Note details the optimized protocol for the


-alkylation of 3,5-dimethylpiperidine with ethyl bromoacetate to synthesize ethyl 2-(3,5-dimethylpiperidin-1-yl)acetate . This transformation is a cornerstone reaction in the synthesis of local anesthetics, anticholinergic agents, and nitrogen-containing templates for zeolite formation.

Unlike simple piperidines, the 3,5-dimethyl substitution pattern introduces stereochemical complexity (cis/trans isomerism) and increased steric bulk. This guide addresses these challenges using a mild, heterogeneous base system (


/Acetonitrile) to maximize yield and minimize quaternary ammonium salt formation.

Reaction Mechanism & Chemical Logic

The Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. The secondary amine nitrogen of 3,5-dimethylpiperidine acts as the nucleophile, attacking the electrophilic 

-carbon of ethyl bromoacetate. Bromide acts as the leaving group.

Key Mechanistic Steps:

  • Deprotonation/Buffering: The inorganic base (

    
    ) does not deprotonate the amine initially (pK
    
    
    
    mismatch) but neutralizes the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium forward.
  • Nucleophilic Attack: The nitrogen lone pair attacks the methylene carbon of the bromoacetate.

  • Transition State: A pentacoordinate transition state forms where the C-N bond forms synchronously with C-Br bond breaking.

Visualization: Reaction Pathway

The following diagram illustrates the reaction flow and the critical role of the base scavenger.

ReactionMechanism Reactants 3,5-Dimethylpiperidine + Ethyl Bromoacetate TS Transition State [N...C...Br]‡ Reactants->TS SN2 Attack Intermediate Protonated Intermediate TS->Intermediate -Br⁻ BaseStep Base Scavenging (K2CO3 + HBr) Intermediate->BaseStep H⁺ Transfer Product Ethyl 2-(3,5-dimethyl piperidin-1-yl)acetate Intermediate->Product -H⁺

Caption: Figure 1. Mechanistic flow of the N-alkylation showing the SN2 attack and subsequent proton scavenging.

Critical Experimental Parameters

Stereochemical Considerations

3,5-Dimethylpiperidine is commercially available as a mixture of cis (meso) and trans (racemic) isomers.

  • Impact: The alkylation usually preserves the relative stereochemistry of the piperidine ring. If you start with a mixture, the product will be a mixture of diastereomers.

  • Recommendation: For pharmaceutical applications requiring high purity, acquire stereochemically pure starting material or perform chiral resolution after alkylation, as the ester group facilitates chromatographic separation.

Solvent & Base Selection

The choice of solvent and base dictates the reaction rate and workup efficiency.

ParameterRecommendedRationale
Solvent Acetonitrile (MeCN) Polar aprotic; promotes

; easy to remove (bp 82°C); dissolves organic reactants but not the inorganic base (heterogeneous).
Base

(Anhydrous)
Mild base; effectively scavenges acid; easy filtration workup; prevents hydrolysis of the ester (unlike strong hydroxides).
Stoichiometry 1.0 : 1.1 : 2.0 (Amine : Alkyl Halide : Base). Slight excess of electrophile ensures conversion; limiting it prevents over-alkylation to the quaternary salt.

Detailed Experimental Protocol

Reagents & Equipment[1][2]
  • Reactants: 3,5-Dimethylpiperidine (10 mmol), Ethyl bromoacetate (11 mmol).

  • Reagents: Potassium Carbonate (

    
    , anhydrous, 20 mmol), Acetonitrile (dry, 30 mL).
    
  • Equipment: Round-bottom flask (100 mL), magnetic stir bar, addition funnel (optional), reflux condenser.

Step-by-Step Procedure
  • Preparation:

    • Oven-dry the glassware.

    • Weigh 2.76 g (20 mmol) of anhydrous

      
       and place it in the flask.
      
    • Add 30 mL of dry Acetonitrile.

    • Add 1.13 g (10 mmol) of 3,5-dimethylpiperidine. Stir to suspend the base.

  • Addition (Exotherm Control):

    • Critical: Ethyl bromoacetate is a potent lachrymator. Work in a fume hood.

    • Dissolve 1.84 g (11 mmol) of ethyl bromoacetate in 5 mL Acetonitrile.

    • Add this solution dropwise to the stirring amine mixture at Room Temperature (RT) over 15 minutes.

    • Note: Slow addition favors mono-alkylation over quaternization.

  • Reaction:

    • Stir the mixture at RT for 1 hour.

    • Monitor by TLC (Hexane:EtOAc 4:1). The amine spot (ninhydrin active) should disappear.

    • Optimization: If the reaction is sluggish (due to steric bulk), heat to 50°C for 2–4 hours.

  • Workup (Filtration Method):

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove solid inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Wash the solid cake with 10 mL fresh Acetonitrile.

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain the crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (1 x 10 mL) and Brine (1 x 10 mL) to remove trace salts/amine.

    • Dry over

      
      , filter, and concentrate.
      
    • Flash Chromatography: If high purity is required, elute with Hexane/Ethyl Acetate (gradient 90:10 to 70:30).

Workflow Diagram

Workflow Start Start: Mix Amine + K2CO3 in MeCN Add Dropwise Addition: Ethyl Bromoacetate Start->Add React Stir RT (1-4h) or 50°C Add->React Check TLC Check React->Check Check->React Incomplete Filter Filter Solids (Remove KBr/K2CO3) Check->Filter Complete Conc Concentrate Filtrate Filter->Conc Purify Flash Column (Hex/EtOAc) Conc->Purify

Caption: Figure 2. Operational workflow for the synthesis and isolation of the target ester.

Quality Control & Validation

  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical isolated yields range from 85% to 95%.

  • NMR Validation (

    
    ): 
    
    • 
       4.1-4.2 ppm (q, 2H): Ethyl ester 
      
      
      
      .
    • 
       3.2 ppm (s, 2H): 
      
      
      
      (Singlet confirms N-alkylation; shift from reactant).
    • 
       2.0-2.8 ppm (m): Piperidine ring protons (complex due to cis/trans mixture).
      
    • 
       0.8-0.9 ppm (d): Methyl groups on the ring.
      

Safety & Hazards

  • Ethyl Bromoacetate: Highly toxic and a severe lachrymator (tear gas agent). Handle only in a well-ventilated fume hood. Wear goggles and chemical-resistant gloves.

  • 3,5-Dimethylpiperidine: Flammable liquid, causes skin irritation.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Levison, B. (2017).[1] Procedure for N-alkylation of Piperidine? ResearchGate.[1] Available at: [Link]

  • Elmoussaoui, S., et al. (2024).[2] Optimal conditions for N-alkylation of 5-bromouracil by ethyl bromoacetate. ResearchGate.[1] Available at: [Link]

  • Google Patents. (2020). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. (Describes general extraction protocols for ethyl acetate/piperidine derivatives).

Sources

Application Note: Purification Strategies for Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of Ethyl (3,5-dimethylpiperidin-1-yl)acetate (CAS: 901629-09-2), a tertiary amine intermediate often employed in the synthesis of pharmaceutical agents and local anesthetics.[1] Due to the basic nitrogen atom and the hydrolytically sensitive ester moiety, this compound requires specific handling to avoid degradation while ensuring the removal of toxic alkylating agents (e.g., ethyl bromoacetate).

This document moves beyond standard recipes, providing a mechanistic rationale for every step. We present a "self-validating" acid-base extraction protocol as the primary purification method, followed by chromatographic polishing and salt formation for long-term stability.[1]

Chemical Profile & Impurity Landscape[1][2]

Before initiating purification, one must understand the physicochemical properties that drive separation.

PropertyValue / DescriptionImplication for Purification
Structure Tertiary Amine + Ethyl EsterBasic center allows pH-switchable solubility.[1] Ester requires avoidance of strong aqueous bases at high temps.[1]
Molecular Weight ~199.29 g/mol Moderate volatility; amenable to high-vacuum distillation but extraction is preferred.[1]
pKa (Est.) ~9.0 – 10.0 (Piperidine N)Protonates readily with dilute HCl or Citric Acid.[1]
Key Impurity A Ethyl Bromoacetate Neutral/Electrophilic.[1] Highly toxic lachrymator.[1] Must be removed quantitatively.[1]
Key Impurity B 3,5-Dimethylpiperidine Secondary Amine (Basic).[1] Hard to separate by extraction alone; requires chromatography or derivatization.[1]
Key Impurity C 3,5-Dimethylpiperidine Hydrobromide Inorganic salt byproduct.[1] Water-soluble.[1]

Protocol 1: The "Self-Validating" Acid-Base Extraction

Objective: To separate the basic product from neutral impurities (unreacted alkyl halides) and non-basic byproducts without using chromatography.[1]

Mechanistic Logic

The core principle is the pH-switch .[1]

  • Low pH (Acidic): The target amine is protonated (

    
    ), becoming water-soluble.[1] Neutral impurities (Ethyl bromoacetate) remain in the organic layer.
    
  • High pH (Basic): The aqueous layer is basified, deprotonating the amine back to its free base (

    
    ), which extracts back into the organic solvent.
    
Step-by-Step Methodology

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )[1]
    
  • Solvent B: Dichloromethane (DCM) – Use for final extraction due to high solubility of amines.[1]

  • Acid: 1M HCl (Cold) or 10% Citric Acid (gentler, prevents ester hydrolysis).

  • Base: Saturated

    
     or 2M NaOH (Cold).[1]
    

Procedure:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate . Wash with water to remove bulk inorganic salts (KBr/KCl).[1]

  • Acid Extraction (The Critical Wash):

    • Extract the organic layer with 1M HCl (3 x 50 mL) .[1]

    • Validation Check: The product is now in the Aqueous Acid Phase .[1] The Organic Phase contains unreacted Ethyl Bromoacetate.[1]

    • Safety: Treat the organic waste as hazardous (alkylating agents).[1]

  • Washing the Aqueous Phase:

    • Wash the combined acidic aqueous layers with fresh EtOAc (1 x 30 mL) to remove entrained neutrals.[1] Discard this organic wash.

  • Basification (The Recovery):

    • Cool the aqueous acidic solution to 0°C (ice bath) to minimize ester hydrolysis.

    • Slowly adjust pH to >12 using 2M NaOH or Sat.[1]

      
      .[1][2] The solution should turn cloudy as the free amine oils out.[1]
      
  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x 50 mL) .

    • Dry combined DCM layers over anhydrous

      
      .[1]
      
    • Filter and concentrate in vacuo to yield the purified oil.[1]

Visualization: Acid-Base Logic Flow

ExtractionLogic Crude Crude Mixture (Product + Impurities) Org1 Organic Phase 1 (EtOAc) Crude->Org1 Dissolve AqAcid Aqueous Acid Phase (Product-H+) Org1->AqAcid Add 1M HCl Extract OrgWaste Organic Waste (Neutrals / Alkyl Halides) Org1->OrgWaste Remains in Org Basified Basified Aqueous (pH > 12) AqAcid->Basified Add NaOH (0°C) FinalProd Final Product (Free Base in DCM) Basified->FinalProd Extract w/ DCM

Caption: Logical flow of the acid-base extraction separating the basic amine product from neutral alkyl halide impurities.

Protocol 2: Flash Column Chromatography

Objective: Removal of secondary amine impurities (starting material) and trace colored byproducts.[1]

Challenge: Tertiary amines often "streak" or "tail" on silica gel due to strong interaction with acidic silanol groups.[1] Solution: Deactivate the silica using a basic modifier.[1]

System Parameters:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).[1]

  • Modifier: Triethylamine (TEA) 1% v/v added to the mobile phase.

Procedure:

  • Slurry Packing: Pre-equilibrate the silica column with the mobile phase containing 1% TEA.[1] This neutralizes acidic sites.[1][3]

  • Loading: Dissolve the oil from Protocol 1 in a minimum amount of DCM/Hexane (1:1). Load carefully.

  • Elution: Run the gradient.

    • Fraction 1: Non-polar impurities (if any remain).[1]

    • Fraction 2:This compound (Product).[1][4][5][6]

    • Fraction 3: Unreacted 3,5-dimethylpiperidine (more polar due to N-H hydrogen bonding capability).[1]

  • TLC Visualization: Use Iodine stain or Dragendorff’s reagent (specific for tertiary amines/alkaloids).[1]

Protocol 3: Hydrochloride Salt Formation (Stabilization)

Objective: Convert the purified oil into a stable, crystalline solid for storage or drug formulation.

Rationale: The free base is prone to oxidation and hydrolysis over time.[1] The HCl salt is kinetically stable.[1]

Procedure:

  • Dissolve 1.0 g of the purified free base in 10 mL of anhydrous Diethyl Ether (or Ethanol).

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (or 1.25 M HCl in Ethanol) until pH paper indicates acidity (pH ~2-3).

  • A white precipitate should form immediately.[1]

  • Digestion: Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under Argon/Nitrogen (hygroscopic precaution).

  • Washing: Wash the cake with cold ether.

  • Drying: Dry under high vacuum (0.1 mbar) over

    
     to remove traces of water/acid.
    

Quality Control & Validation

MethodExpected ObservationAcceptance Criteria
1H NMR (

)

4.1-4.2 (q,

),

3.2 (s,

), Piperidine ring protons.[1]
No peaks at

3.8-4.0 (Ethyl bromoacetate).[1] Integration of Ethyl group matches Piperidine core.[1]
LC-MS (ESI+)

peak at ~200.2 m/z.[1]
Single peak >98% area.[1]
Appearance Clear, colorless to pale yellow oil (Free Base) or White Solid (HCl salt).No dark coloration (oxidation).[1]

References

  • General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for pKa and extraction logic).

  • Chromatography of Amines: Biotage Application Note. "Strategies for the Purification of Ionizable Compounds."

  • Ethyl Bromoacetate Toxicity: National Institutes of Health (NIH) Compound Summary.[1] "Ethyl bromoacetate."[1][7] [1]

  • Starting Material Data: ChemicalBook. "3,5-Dimethylpiperidine Properties."[1]

Sources

Advanced Characterization of Piperidine Derivatives: From Stereochemistry to Solid-State Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

The piperidine scaffold is a pharmacophore ubiquity, forming the backbone of diverse therapeutics ranging from analgesics (Fentanyl) to antihistamines (Loratadine) and stimulants (Methylphenidate). However, its characterization presents a distinct triad of analytical challenges:

  • Conformational Flexibility: The chair conformation leads to complex stereoisomerism (cis/trans, axial/equatorial) that dictates receptor binding affinity.

  • Lack of Chromophores: The saturated ring is UV-transparent, complicating standard HPLC-UV detection.[1]

  • Basic Nitrogen Interaction: The secondary/tertiary amine (

    
     ~11) interacts strongly with residual silanols on chromatographic stationary phases, causing severe peak tailing.
    

This guide moves beyond generic protocols, offering a mechanism-based approach to characterizing piperidine derivatives with high specificity.[1]

Structural Elucidation: NMR Stereochemical Analysis

Core Concept: The biological activity of piperidines is strictly governed by the orientation of substituents (equatorial vs. axial). Standard 1H NMR is often insufficient due to signal overlap; a targeted 2D-NMR strategy is required.[1]

The "Coupling-NOE" Logic System

To assign relative stereochemistry (e.g., 2,6-disubstituted piperidines), rely on the Karplus relationship and through-space dipolar coupling.[1]

  • Scalar Coupling (

    
    ): 
    
    • Axial-Axial (

      
      ):  Large coupling constants (
      
      
      
      Hz) indicate a trans-diaxial arrangement (
      
      
      dihedral angle).[1]
    • Axial-Equatorial (

      
      ) / Equatorial-Equatorial (
      
      
      
      ):
      Small coupling constants (
      
      
      Hz).
  • Nuclear Overhauser Effect (NOE):

    • Strong NOE correlations are observed between 1,3-diaxial protons.[1]

    • Absence of NOE between substituents suggests a trans-diequatorial conformation.[1]

Protocol: 3D-Conformational Assignment

Objective: Distinguish between cis-2,6-dimethylpiperidine (meso) and trans-2,6-dimethylpiperidine (racemic) analogs.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the derivative in 600

    
    L of CDCl
    
    
    
    or DMSO-
    
    
    . Note: Use DMSO-
    
    
    if the amine proton exchange broadens signals in chloroform.[1]
  • 1D

    
    H NMR Acquisition: 
    
    • Acquire with sufficient scans (NS=64) to resolve splitting patterns of the methine protons at C2/C6.

    • Critical Check: If the C2-H signal appears as a broad multiplet, perform a D

      
      O shake  to decouple the NH proton.[1]
      
  • NOESY/ROESY Experiment:

    • Set mixing time (

      
      ) to 500 ms.
      
    • Target Interaction: Look for cross-peaks between axial protons at C2, C4, and C6.

  • Data Interpretation:

    • Scenario A (Cis-isomer): Both methyl groups are equatorial.[1] Ring protons H2 and H6 are axial.[1] Result: Strong NOE between H2

      
       and H6
      
      
      
      . Large
      
      
      (~11 Hz).[1]
    • Scenario B (Trans-isomer): One methyl is axial, one is equatorial.[1] Result: No H2-H6 NOE. One large

      
       (axial H) and one small 
      
      
      
      (equatorial H).
Workflow Visualization

NMR_Workflow Start Unknown Piperidine Isomer H1_NMR 1. Acquire 1H NMR (Check J-coupling of H2/H6) Start->H1_NMR Large_J Large J (~11 Hz) (Axial Proton) H1_NMR->Large_J Signal Splitting Small_J Small J (<5 Hz) (Equatorial Proton) H1_NMR->Small_J Signal Splitting NOESY 2. Run NOESY/ROESY Large_J->NOESY Small_J->NOESY NOE_Signal NOE: H2(ax) <-> H4(ax) NOESY->NOE_Signal Check 1,3-diaxial Result_Eq Substituent is EQUATORIAL (Thermodynamically Stable) NOE_Signal->Result_Eq Strong Cross-peak (Protons are axial) Result_Ax Substituent is AXIAL (Sterically Hindered) NOE_Signal->Result_Ax No Cross-peak (Proton is equatorial)

Caption: Decision logic for assigning piperidine substituent orientation using NMR observables.

Purity & Separation: HPLC Method Development

Core Concept: Piperidines are "hard bases."[1] In standard Reversed-Phase (RP) HPLC, the protonated ammonium species interacts electrostatically with ionized silanols (


) on the silica surface, resulting in peak tailing and variable retention times.[1]
Strategy Matrix: Solving the "Basic Amine" Problem
StrategyMechanismProsCons
High pH Mobile Phase Operates at pH >

(e.g., pH 10-11).[1] The amine is neutral (

).
Excellent peak shape; high retention.[1]Requires hybrid silica (e.g., XBridge, Gemini) to prevent column dissolution.
Ion-Pairing (IPC) Adds anionic surfactant (e.g., Octanesulfonate) to form neutral ion-pair.[1]Sharp peaks on standard C18 columns.[1]Long equilibration times; not compatible with LC-MS (suppression).[1]
Chaotropic Additives Adds PF

or ClO

to disrupt solvation shells.[1]
Good selectivity control.Corrosive to stainless steel; safety hazards.[1]
Derivatization Reacts amine with chromophore (e.g., Tosyl Chloride).Removes basicity; adds UV detection.[1]Extra sample prep step; reaction variability.[1]
Protocol: High-pH Method (Recommended)

This is the most robust modern approach, avoiding the artifacts of ion-pairing.[1]

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: Acetonitrile (MeCN).[1]

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX (High pH stable).[1]

Workflow:

  • Mobile Phase Prep: Prepare aqueous buffer fresh to prevent pH drift due to CO

    
     absorption.[1]
    
  • Gradient Setup:

    • T=0 min: 5% MeCN[1]

    • T=10 min: 95% MeCN[1]

    • Flow: 1.0 mL/min[2][3][4]

  • System Passivation: Flush system with 100% MeCN before introducing high pH buffer to remove previous acid residues.[1]

  • Injection: Inject 10

    
    L of 0.1 mg/mL sample.
    
  • Detection: If non-chromophoric, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). For UV-active derivatives, use 254 nm.[1][4]

Mass Spectrometry: Fragmentation Profiling

Core Concept: Piperidine derivatives exhibit characteristic fragmentation patterns driven by the stability of the iminium ion.[5] Understanding these pathways is essential for identifying metabolites or synthesis impurities.[1]

Key Fragmentation Pathways (EI & ESI-MS/MS)[1][6]
  • 
    -Cleavage (Dominant): 
    
    • Radical site initiation at the nitrogen.[1]

    • Cleavage of the C-C bond adjacent to the nitrogen.[5]

    • Diagnostic Ion: Loss of the largest alkyl group at the

      
      -position to form the iminium ion (
      
      
      
      = M - R).[1]
  • Ring Fission:

    • Retro-Diels-Alder type fragmentation often observed in ESI-MS/MS.[1]

  • McLafferty Rearrangement:

    • Occurs if an alkyl side chain (

      
       3 carbons) is present on the nitrogen or 
      
      
      
      -carbon.[1]
MS Interpretation Diagram

MS_Fragmentation Parent Piperidine Parent Ion [M+H]+ Alpha_Cleavage Alpha-Cleavage (Loss of substituent) Parent->Alpha_Cleavage Radical Initiation Ring_Open Ring Opening (C-N Bond Break) Parent->Ring_Open High Energy Iminium Iminium Ion (Base Peak) Alpha_Cleavage->Iminium Stabilization

Caption: Primary fragmentation pathway showing the formation of the resonance-stabilized iminium ion.

Solid-State Characterization: Salt Selection

Core Concept: Free base piperidines are often oils or hygroscopic low-melting solids.[1] Salt formation is critical for creating stable, crystalline drug substances.[1]

Protocol: Salt Screening for Piperidines

  • Counter-ion Selection:

    • First Tier: Hydrochloride (HCl), Hydrobromide (HBr).

    • Second Tier: Fumarate, Succinate (for modifying solubility).

  • Crystallization Method:

    • Dissolve free base in ethanol/isopropanol.[1]

    • Add 1.05 equivalents of acid (dissolved in same solvent).

    • Cool slowly from 50°C to 4°C.

  • Analysis:

    • PXRD (Powder X-Ray Diffraction): Unique diffraction patterns confirm a new crystal phase vs. physical mixture.

    • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm. A broad peak indicates amorphous content or solvates.[1]

References

  • Review of Piperidine Synthesis and Biological Activity

    • Goel, R. et al. "Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives."[1] Der Pharma Chemica, 2011.[1]

  • HPLC Method Development for Piperidines

    • Zhou, G. et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization."[1][3] Journal of Chromatographic Science, 2022.[3]

  • Mass Spectrometry Fragmentation

    • Dias, H. J. et al. "Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS."[1][6] Rapid Communications in Mass Spectrometry, 2018.[1]

  • Solid State Characterization

    • Hernandez-Macias, J. S. et al. "Crystal structure and characterization of the sulfamethazine–piperidine salt."[1] IUCrData, 2023.[1]

  • NMR Conformational Analysis

    • Jones, S. P. et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[7] RSC Medicinal Chemistry, 2022.[1][7]

Sources

Application Note: Structural Elucidation and Conformational Analysis of Ethyl (3,5-dimethylpiperidin-1-yl)acetate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in numerous analgesics, anesthetics, and cognition enhancers. The specific derivative Ethyl (3,5-dimethylpiperidin-1-yl)acetate represents a critical intermediate where stereochemical control is paramount.

The 3,5-dimethyl substitution pattern introduces diastereomeric complexity:

  • cis-Isomer (Meso): The methyl groups are typically syn (usually diequatorial in the preferred chair conformation). This is often the desired pharmacophore.

  • trans-Isomer (Racemic): The methyl groups are anti (one axial, one equatorial).

This Application Note provides a definitive protocol for the structural validation of this compound, focusing on distinguishing these stereoisomers using 1H/13C NMR and NOESY experiments. We address the challenge of N-inversion and ring-flipping dynamics that can broaden signals at room temperature.

Experimental Workflow

The following diagram outlines the critical path from sample isolation to data validation.

NMR_Workflow cluster_solvents Solvent Logic Sample Sample Isolation (>95% Purity) Prep Sample Preparation (Solvent Selection) Sample->Prep Dry under N2 Acquisition Data Acquisition (1D & 2D Pulse Sequences) Prep->Acquisition 600 MHz / 298K CDCl3 CDCl3 (Standard) Prep->CDCl3 Processing Processing & Analysis (Integration & NOE) Acquisition->Processing FT, Phase, Baseline Validation Stereochemical Assignment Processing->Validation Confirm cis/trans C6D6 Benzene-d6 (Resolution)

Figure 1: End-to-end NMR workflow for piperidine derivative analysis. Note the option for Benzene-d6 if signal overlap occurs in Chloroform.

Detailed Protocols

Protocol A: Sample Preparation

Objective: Eliminate solute-solute interactions and prevent H/D exchange artifacts.

  • Mass: Weigh 5.0 – 10.0 mg of the oil/solid.

  • Solvent Choice:

    • Primary:CDCl3 (99.8% D) with 0.03% TMS. This is the industry standard for comparing chemical shifts.

    • Secondary (Resolution): If the ring protons (H2/H6) overlap with the N-methylene singlet, switch to Benzene-d6 . The magnetic anisotropy of the benzene ring often shifts the N-CH2-CO protons upfield, resolving the overlap.

  • Vessel: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to ensure shimming stability.

  • Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass wool directly into the tube.

Protocol B: Acquisition Parameters (600 MHz Base Frequency)

Objective: Capture high-resolution data suitable for coupling constant (


) analysis.
Parameter1H (Proton)13C (Carbon)NOESY (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)noesygpphpp (Phase sensitive)
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)10 ppm (F1/F2)
Scans (NS) 16512 - 102416 (per increment)
Relaxation Delay (D1) 1.0 s2.0 s2.0 s
Mixing Time N/AN/A500 ms (Crucial for spatial correlations)
Temperature 298 K298 K298 K

Expert Insight: For NOESY, a mixing time of 500ms is optimized for medium-sized molecules (MW ~200-300). Shorter times (200ms) may miss weak correlations; longer times (800ms+) introduce spin-diffusion artifacts.

Data Analysis & Structural Assignment[1][2][3][4][5][6][7]

Expected Chemical Shifts (CDCl3)

The molecule is comprised of three distinct spin systems: the Ethyl Ester, the N-Acetate Linker, and the Piperidine Ring.

FragmentPositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Ethyl Ester -OCH2CH3 1.26Triplet (

Hz)
3HTerminal methyl of ester.
Ethyl Ester -OCH2 CH34.15Quartet (

Hz)
2HDeshielded by oxygen.
Linker N-CH2 -CO3.18 - 3.25Singlet2HIsolated methylene. May appear as ABq if chiral trans isomer.
Ring CH3 (3,[1][2][3][4][5]5)0.85 - 0.95Doublet (

Hz)
6HMethyls attached to the ring.
Ring H-3, H-51.60 - 1.80Multiplet2HMethine protons.
Ring H-2, H-6 (ax)1.85 - 2.00Triplet (app)2HAxial protons alpha to Nitrogen (shielded).
Ring H-2, H-6 (eq)2.70 - 2.90Broad Doublet2HEquatorial protons alpha to Nitrogen (deshielded).
Ring H-4 (ax/eq)0.6 - 1.6Multiplet2HDistal methylene protons.
Stereochemical Logic (Cis vs. Trans)

The core challenge is distinguishing the cis-3,5-dimethyl (meso) from the trans-3,5-dimethyl (racemic).

  • The cis Isomer (Preferred):

    • Possesses a plane of symmetry (Cs) passing through N and C4.

    • NMR Consequence: Simpler spectrum. C2 is equivalent to C6. Methyl at C3 is equivalent to Methyl at C5.

    • Conformation: The methyl groups prefer the diequatorial orientation.

  • The trans Isomer:

    • Lacks the plane of symmetry.

    • NMR Consequence: Potentially more complex. However, rapid chair-flipping at room temperature often averages the signals, making them appear equivalent in 1D NMR.

    • Differentiation: Requires NOESY .

NOESY Interpretation Guide

NOESY_Logic Start Analyze NOESY Spectrum (Mixing Time = 500ms) Check_Me Check Methyl (0.9 ppm) to Ring Protons Correlations Start->Check_Me Cis_Path Strong NOE: Me(eq) <-> H3(ax) Weak/No NOE: Me <-> H4(ax) Check_Me->Cis_Path Pattern A Trans_Path Strong NOE: Me(ax) <-> H3(eq) STRONG NOE: Me(ax) <-> H5(ax) Check_Me->Trans_Path Pattern B Result_Cis Conclusion: cis-3,5-dimethyl (Diequatorial) Cis_Path->Result_Cis Result_Trans Conclusion: trans-3,5-dimethyl (Axial/Equatorial) Trans_Path->Result_Trans

Figure 2: Decision tree for stereochemical assignment using Nuclear Overhauser Effect (NOE) correlations.

Mechanism: In the cis-diequatorial conformation, the methyl groups are distant from the axial protons of the ring system. In the trans isomer, one methyl group is forced into an axial position. An axial methyl group will show strong 1,3-diaxial interactions (NOE correlations) with other axial protons on the same side of the ring (e.g., H5 axial if Me3 is axial).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift increments).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison.

  • ChemicalBook. (n.d.). "3,5-Dimethylpiperidine NMR Spectra."

Sources

Advanced Mass Spectrometry Analysis of N-Acetyl Piperidines: Structural Elucidation and Quantitative Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

N-acetyl piperidines represent a critical structural motif in pharmaceutical chemistry, appearing as core scaffolds in analgesics (e.g., fentanyl analogs), psychostimulants (e.g., methylphenidate derivatives), and as metabolic byproducts of piperidine-based drugs via N-acetyltransferase (NAT) pathways.

This guide provides a rigorous analytical framework for the characterization of N-acetyl piperidines. Unlike simple amines, the N-acetyl group alters basicity, ionization efficiency, and fragmentation pathways. This document details protocols for GC-MS (Electron Ionization) for structural elucidation—specifically isomeric differentiation—and LC-MS/MS (Electrospray Ionization) for high-sensitivity quantification in biological matrices.

Mechanistic Insight: The Chemistry of Fragmentation

To interpret mass spectra accurately, one must understand the competition between the stability of the amide bond and the fragility of the heterocyclic ring.

Electron Ionization (EI) Behavior

In EI (70 eV), N-acetyl piperidines exhibit a distinct fragmentation logic driven by the ionization of the amide nitrogen and oxygen lone pairs.

  • Molecular Ion (

    
    ):  Usually discernible but of variable intensity depending on ring substitution.
    
  • Alpha-Cleavage (Ring Opening): The radical cation localized on the nitrogen triggers cleavage of the C2-C3 bond.

  • The "Ketene Loss" Pathway: A diagnostic elimination of neutral ketene (

    
    , 42 Da) from the acetyl group. This is a hallmark of N-acetylated cyclic amines.
    
  • Deacetylation: Direct cleavage of the N-C(O) bond, yielding the acetyl cation (

    
     43) or the piperidine ring cation (
    
    
    
    ).
Electrospray Ionization (ESI) Behavior

In LC-MS, the N-acetyl group reduces the basicity of the ring nitrogen compared to the free amine. Protonation (


) often occurs on the amide oxygen or nitrogen, depending on solvent pH.
  • Collision-Induced Dissociation (CID): Low-energy CID typically results in the neutral loss of the acetyl group or ring opening, preserving the protonated amine.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for a generic N-acetyl piperidine under Electron Ionization.

FragmentationPathway cluster_legend Mechanism Legend M_Ion Molecular Ion (M+) m/z 127 Alpha α-Cleavage (Ring Opening) M_Ion->Alpha Radical Localization Acetyl Acetyl Cation m/z 43 [CH3CO]+ M_Ion->Acetyl Inductive Cleavage Pip_Ion Piperidinyl Cation m/z 84 [M - Acetyl]+ M_Ion->Pip_Ion N-C Bond Cleavage Ketene [M - Ketene]+ m/z 85 (Amine Radical Cation) Alpha->Ketene H-Rearrangement - 42 Da Text Blue: Precursor | Red: Intermediate | Green/Yellow: Product Ions

Figure 1: Primary EI fragmentation pathways for N-acetyl piperidine (MW 127), highlighting diagnostic losses of ketene (42 Da) and acetyl (43 Da).

Experimental Protocol 1: Structural Elucidation via GC-MS

Objective: Differentiate positional isomers (e.g., 2-methyl vs. 3-methyl N-acetyl piperidines) which are difficult to resolve by LC-MS.

Sample Preparation
  • Dissolution: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 1:100 into Ethyl Acetate (EtOAc). Note: EtOAc is preferred for GC injection to prevent peak tailing associated with alcoholic solvents on non-polar columns.

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm)Standard non-polar phase separates isomers based on boiling point and steric shielding.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge), 250°CEnsures maximum sensitivity for trace analysis.
Oven Ramp 60°C (1 min) → 15°C/min → 300°C (3 min)Slow ramp in the 100-200°C range is critical for isomer separation.
Source Temp 230°CStandard for EI.
Scan Range m/z 40 – 350Captures the acetyl ion (m/z 43) and molecular ions.
Data Interpretation: Isomer Differentiation

Differentiation of ring-substituted isomers relies on the "McLafferty-type" rearrangement and alpha-cleavage variations.

  • 2-Substituted Isomers: The substituent at the alpha position (C2) promotes facile alpha-cleavage, often leading to a dominant fragment ion corresponding to the loss of the substituent.

  • 3- and 4-Substituted Isomers: The alpha-cleavage sites (C2 and C6) are unsubstituted. The spectra often show a more intense molecular ion and a base peak at m/z 84 or m/z 98 (methyl-piperidinyl cation), distinct from the 2-substituted pattern.

Experimental Protocol 2: Quantitative LC-MS/MS

Objective: Quantify N-acetyl piperidine metabolites in plasma/urine with high sensitivity.

Workflow Diagram: Sample Preparation

SamplePrep Step1 Sample Aliquot 100 µL Plasma/Urine Step2 Internal Standard Spike (d3-N-acetyl piperidine) Step1->Step2 Step3 Protein Precipitation Add 300 µL cold Acetonitrile Step2->Step3 Step4 Centrifugation 10,000 x g, 10 min, 4°C Step3->Step4 Step5 Supernatant Transfer Dilute 1:1 with H2O (0.1% FA) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Figure 2: "Dilute and Shoot" / Protein Precipitation workflow for biological matrices.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ).

  • Column: Phenomenex Kinetex C18 or Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Why Ammonium Formate? It stabilizes the protonation of the amide, enhancing

      
       signal stability.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
N-Acetyl Piperidine 128.1 (

)
86.120Quantifier (Ring)
128.143.135Qualifier (Acetyl)
d3-N-Acetyl Piperidine 131.189.120Internal Standard

Troubleshooting & Optimization (Expert Notes)

"The Missing Signal" in ESI
  • Issue: Low sensitivity for N-acetylated species compared to free amines.

  • Cause: Acetylation removes the basic amine site.

  • Solution: Ensure the mobile phase pH is acidic (pH < 3). Do not use high pH buffers, as the amide will not ionize efficiently in positive mode. If signal remains low, consider monitoring the Sodium adduct

    
     (
    
    
    
    150.1) in full scan, though this is less stable for quantification.
Ghost Peaks in LC-MS
  • Issue: Appearance of m/z 128 peaks in blank samples.

  • Cause: Piperidine is a common secondary amine used in synthesis and can be a contaminant in solvents or plasticware. Acetylation can occur in-source if acetic acid is present in high concentrations.

  • Solution: Use LC-MS grade solvents exclusively. Run a "solvent only" blank to verify system cleanliness.

Isomer Co-elution
  • Issue: 3-methyl and 4-methyl N-acetyl piperidine co-elute on C18.

  • Solution: Switch to a Pentafluorophenyl (PFP) column. The pi-pi interactions between the PFP phase and the amide dipole often provide the necessary selectivity to resolve positional isomers that C18 cannot.

References

  • National Institute of Standards and Technology (NIST). Piperidine, 1-acetyl- Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Freitas, C. F., et al. (2018).[4] Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

  • Xia, J., et al. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[5][6] Alternative Therapies in Health and Medicine. [Link]

  • PubChem. 1-Acetylpiperidine Compound Summary. National Library of Medicine. [Link]

Sources

Advanced HPLC Strategies for Piperidine Compounds: Method Development & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Piperidine and its derivatives represent a unique chromatographic challenge due to their high basicity (


), polarity, and frequent lack of UV-active chromophores. This guide provides a comprehensive technical framework for analyzing piperidine compounds, moving beyond standard templates to address the specific physicochemical interactions that cause peak tailing and poor retention. We present three distinct analytical modules: High-pH Reverse Phase (modern standard), Ion-Pairing/Silanol Blocking (traditional robust), and Pre-Column Derivatization (trace sensitivity).

The Piperidine Challenge: Mechanistic Insight

To develop a robust method, one must understand the causality of failure in standard HPLC:

  • Silanol Interactions (The Tailing Cause): At standard acidic pH (2–4), piperidine is fully protonated (

    
    ). Standard silica-based C18 columns possess residual silanols (
    
    
    
    ) which act as cation-exchange sites. The protonated piperidine binds strongly to these sites, resulting in severe peak tailing and retention variability.
  • Dewetting/Retention Loss: As a small, polar heterocycle, piperidine is poorly retained on hydrophobic C18 chains under highly aqueous conditions, often eluting near the void volume (

    
    ) where integration is unreliable.
    
  • Detection Limits: The piperidine ring lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (
    
    
    
    ).

Strategic Method Selection

Do not apply a "one-size-fits-all" gradient. Use this decision matrix to select the correct protocol based on your analyte's structure and available instrumentation.

MethodSelection Start Analyte: Piperidine Compound Chromophore Does it have a UV Chromophore? Start->Chromophore MS_Avail Is MS Detection Available? Chromophore->MS_Avail No MethodA PROTOCOL A: High-pH RP-HPLC (Hybrid C18) Chromophore->MethodA Yes (e.g., Fentanyl) MethodC PROTOCOL C: Derivatization (FMOC/Tosyl) MS_Avail->MethodC No (UV Required) MethodD HILIC Mode (Amide Column) MS_Avail->MethodD Yes (MS Preferred) MethodB PROTOCOL B: Ion-Pairing / TEA (Silanol Blocking) MethodA->MethodB If Column pH Limit < 10

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte properties and detector availability.

Experimental Protocols

Protocol A: High-pH Reverse Phase (The Modern Standard)

Best For: Piperidine derivatives with chromophores (e.g., pharmaceutical impurities) or MS detection. Mechanism: By raising the pH to 10–11 (near the


), a significant fraction of piperidine becomes neutral. This eliminates silanol cation-exchange interactions and increases hydrophobic retention on the C18 ligand.

Critical Requirement: You MUST use a Hybrid-Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer column. Standard silica dissolves above pH 8.0.

ParameterSpecification
Column Hybrid C18 (e.g., XBridge BEH C18),

Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with

Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 mins (Adjust based on derivative hydrophobicity)
Temp

(Improves mass transfer for basic amines)
Protocol B: Silanol Blocking / Ion-Pairing (The Robust Traditional)

Best For: Labs restricted to standard silica columns or older regulatory methods (e.g., USP). Mechanism: Triethylamine (TEA) acts as a "sacrificial base," saturating silanol sites so the piperidine analyte interacts only with the C18 phase.

ParameterSpecification
Column End-capped C18 (e.g., Inertsil ODS-3),

Mobile Phase A 20 mM Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile
Buffer Prep Dissolve phosphate, add TEA, then adjust pH to 2.5 with Phosphoric Acid.
Detection UV 210 nm (if chromophore present) or CAD

Note: TEA is incompatible with LC-MS due to severe signal suppression.

Protocol C: Pre-Column Derivatization (Trace Analysis)

Best For: Simple piperidine or non-chromophoric derivatives requiring high sensitivity (UV/Fluorescence). Chemistry: Reaction with FMOC-Cl (9-Fluorenylmethyl chloroformate) or Tosyl Chloride . FMOC is preferred for fluorescence (higher sensitivity).

Workflow Diagram:

Derivatization Step1 Sample Prep (Piperidine in Borate Buffer pH 9) Step2 Add Reagent (FMOC-Cl in ACN) Step1->Step2 Step3 Reaction (Ambient, 10 mins) Step2->Step3 Step4 Quench (Add Adamantanamine) Step3->Step4 Step5 Inject HPLC (Detect at 265 nm) Step4->Step5

Figure 2: Step-by-step derivatization workflow for enhancing UV/Fluorescence detectability of piperidine.

Detailed Procedure (FMOC Method):

  • Buffer: Prepare 0.2 M Borate buffer (pH 9.0).

  • Reagent: Prepare 5 mM FMOC-Cl in Acetonitrile.

  • Mix: Combine

    
     sample + 
    
    
    
    Borate buffer +
    
    
    FMOC reagent.
  • Incubate: Vortex and let stand at room temperature for 10 minutes.

  • Quench: Add

    
     of 0.1 M Adamantanamine (reacts with excess FMOC to prevent reagent peaks from interfering).
    
  • Analyze: Inject onto C18 column (Protocol A conditions, but pH 4.0 is acceptable here as the amine is now an amide/carbamate and non-basic).

Troubleshooting & Validation

IssueRoot CauseCorrective Action
Peak Tailing (

)
Residual Silanol InteractionsSwitch to Protocol A (High pH) or increase TEA concentration in Protocol B. Ensure column is "Base Deactivated" (BDS).
Retention Drift Mobile Phase pH instabilityBasic mobile phases absorb

, lowering pH. Cap solvents tightly and refresh buffers every 48 hours.
Split Peaks Solvent MismatchPiperidine samples dissolved in 100% ACN injected into aqueous mobile phase. Dissolve sample in starting mobile phase.
Ghost Peaks Reagent ImpuritiesIn Protocol C, run a "Reagent Blank" (Buffer + FMOC + Quench) to identify system peaks.

References

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[1] Journal of Chromatographic Science.[1]

  • United States Pharmacopeia (USP). Meperidine Hydrochloride Monograph. (Demonstrates use of TEA/Phosphate buffer for piperidine derivatives).

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic–lipophilic, and lipophilic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Mechanisms for basic amines).

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note.

Sources

Application Note: Scalable Synthesis of Substituted Piperidine Acetates via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted piperidine acetates represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold for psychostimulants (e.g., Methylphenidate) and antihistamines. While laboratory-scale synthesis often utilizes partial reduction or ring-closing metathesis, these methods rarely survive the transition to kilo-lab or pilot-scale due to cost, safety, or stereochemical instability. This application note details a robust, scalable protocol for the heterogeneous catalytic hydrogenation of pyridine acetates . We focus on the critical process parameters (CPPs) governing diastereoselectivity (erythro/threo ratios), catalyst life-cycle management, and thermodynamic equilibration required to meet pharmaceutical purity specifications.

Introduction & Strategic Route Selection

The transformation of a pyridine ring to a piperidine ring is a reduction of high activation energy followed by a rapid cascade of hydrogen additions. In the context of substituted piperidine acetates (e.g., Methylphenidate precursors), the primary challenge is not conversion, but stereocontrol .

The Scale-Up Challenge
  • Exotherm Management: The hydrogenation of pyridine is highly exothermic (

    
    ). At scale, heat removal becomes the rate-limiting step.
    
  • Catalyst Poisoning: Basic nitrogen atoms in the product can strongly adsorb to the catalyst surface, halting the reaction.

  • Stereochemistry: Syn-addition of hydrogen across the pyridine face typically yields the kinetically favored cis (erythro) isomer. However, the pharmacologically active forms are often the thermodynamically more stable trans (threo) isomers.

Route Selection Matrix:

MethodologyScalabilityStereocontrolCostVerdict
Birch Reduction LowModerateHighRejected. Ammonia handling and cryogenic requirements are prohibitive at scale.
Ring-Closing Metathesis MediumHighVery HighRejected. Ru-catalyst removal and dilution requirements limit throughput.
Catalytic Hydrogenation High Tunable Low Selected. The industry standard. Requires post-reaction epimerization.

Reaction Mechanism & Stereochemical Pathway

The hydrogenation of 2-substituted pyridines generally proceeds via the cis-adsorption of the substrate onto the metal surface. This leads to the erythro (cis) isomer. To obtain the bioactive threo (trans) isomer, a post-hydrogenation equilibration (epimerization) step is required.

ReactionPathway Substrate Pyridine Acetate (Aromatic) H2_Ads H2 Adsorption (Syn-Addition) Substrate->H2_Ads Pt/C or Rh/C AcOH, H2 Cis_Isomer Erythro (cis) Isomer (Kinetic Product) H2_Ads->Cis_Isomer Major Pathway Equilibration Epimerization (pH adjustment) Cis_Isomer->Equilibration Base/Acid Reflux Trans_Isomer Threo (trans) Isomer (Thermodynamic Product) Equilibration->Trans_Isomer Inversion at C2

Figure 1: Mechanistic pathway from pyridine acetate to the desired threo-piperidine isomer. Note the necessity of the equilibration step for diastereomeric correction.

Detailed Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (100g Scale)

Objective: Complete reduction of the pyridine ring while minimizing side-product formation (de-esterification).

Materials:

  • Substrate: Methyl 2-phenyl-2-(pyridin-2-yl)acetate (100 g, 0.44 mol).

  • Catalyst: 5% Pt/C (50% water wet). Note: PtO2 is effective but Pt/C is safer and cheaper for scale-up.

  • Solvent: Glacial Acetic Acid (AcOH). Critical for protonating the pyridine nitrogen to prevent catalyst poisoning.

  • Hydrogen Source: H2 gas (5–10 bar).

Procedure:

  • Reactor Setup: Utilize a 1L Hastelloy or Stainless Steel autoclave equipped with a gas-entrainment impeller.

  • Loading: Charge the reactor with the substrate (100 g) and Glacial AcOH (400 mL).

  • Catalyst Addition: Under an inert nitrogen blanket, add the 5% Pt/C catalyst (5.0 g dry basis, 5 wt% loading).

    • Safety Note: Dry Pt/C is pyrophoric. Always handle as a water-wet paste or add to a solvent-wet reactor.

  • Purging: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.

  • Reaction: Pressurize to 5 bar (75 psi) with H2. Heat to 50°C .

    • Process Control: Stirring speed must be high (>800 rpm) to overcome gas-liquid mass transfer limitations (

      
      ).
      
    • Monitoring: Monitor H2 uptake via mass flow controller. Reaction is complete when uptake plateaus (approx. 6–10 hours).

  • Workup: Cool to 25°C. Vent H2 and purge with Nitrogen. Filter the catalyst through a spark-proof filter (e.g., Celite bed) under inert atmosphere. Wash the cake with AcOH (50 mL).

Protocol B: Epimerization and Enrichment (The "Ritalinic" Switch)

The hydrogenation product is predominantly the erythro isomer. This step converts it to the desired threo form and isolates it as a salt.

Procedure:

  • Concentration: Concentrate the acetic acid filtrate from Protocol A under reduced pressure to a viscous oil.

  • Basification: Dilute with water (300 mL) and cool to 0–5°C. Slowly add 50% NaOH solution until pH > 12.

    • Mechanism:[1][2][3][4][5][6][7] The free base allows for nitrogen inversion and keto-enol tautomerism at the alpha-carbon, facilitating equilibration to the thermodynamic trans isomer.

  • Extraction: Extract the free base with Toluene or Isopropyl Acetate (IPAc) (2 x 200 mL).

  • Epimerization (Optional but Recommended): Heat the organic layer to 50°C for 2 hours in the presence of a weak base (e.g., K2CO3) if the erythro content remains high (>20%).

  • Salt Formation: Dry the organic layer (MgSO4). Add a solution of HCl in isopropanol (1.1 eq) dropwise at 20°C.

  • Crystallization: The threo-piperidine acetate HCl salt typically crystallizes preferentially. Cool to 0°C, age for 2 hours, and filter.

  • Recrystallization: If chiral purity is <98%, recrystallize from Methanol/Water (95:5).

Process Data & Specifications

Table 1: Critical Process Parameters (CPPs) and Impact

ParameterRangeImpact on Quality/Yield
Temperature 40–60°C<40°C: Slow kinetics. >60°C: Ester hydrolysis and impurity formation.
Pressure 3–10 barHigher pressure increases rate but may decrease stereoselectivity (favors kinetic cis).
Catalyst Loading 2–5 wt%<2%: Stalled reaction due to poisoning. >5%: Diminishing returns, high cost.
Solvent System AcOHEssential for rate. Alcohol solvents require HCl additive to prevent poisoning.

Process Safety & Engineering Controls

Hazard: Pyridine hydrogenation involves three sides of the fire triangle: Fuel (Solvent/Substrate), Oxidizer (Air ingress), and Ignition Source (Pyrophoric Catalyst + H2).

  • Catalyst Handling:

    • Never add dry catalyst to a solvent containing hydrogen.

    • Keep catalyst wet (50% H2O) during charging.

    • Disposal: Spent catalyst remains pyrophoric. Quench filter cakes with water immediately after filtration.

  • Exotherm Control:

    • The reaction is exothermic. On a large scale (>10 kg), adiabatic temperature rise can exceed the boiling point of the solvent.

    • Control: Use a semi-batch mode for H2 addition or strictly temperature-controlled jacket loops.

  • Cleaning Validation:

    • Piperidine derivatives are sticky. Ensure reactor cleaning protocols use acidic rinses to remove residues.

    • Heavy Metals: Test final product for residual Pt/Rh (ICH Q3D limits).

Workflow Visualization

ProcessFlow Start Start: Pyridine Acetate + AcOH + Catalyst Hydrogenator Hydrogenation Reactor (5 bar H2, 50°C) Start->Hydrogenator Filter Catalyst Filtration (Remove Pt/C) Hydrogenator->Filter Reaction Complete Concentrator Solvent Strip (Remove AcOH) Filter->Concentrator Filtrate Basification Basification (pH > 12) & Extraction (Toluene) Concentrator->Basification Crude Oil Crystallizer HCl Salt Formation & Crystallization Basification->Crystallizer Organic Phase QC QC Analysis (HPLC: Chiral Purity) Crystallizer->QC Wet Cake

Figure 2: Unit operation workflow for the scale-up synthesis of piperidine acetates.

References

  • Axten, J. M., et al. (2012). "Scale-Up of a Continuous Flow Hydrogenation Reaction." Organic Process Research & Development.

  • Vinokurov, A. D., et al. (2023).[8] "Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts." ResearchGate.[9]

  • Carl Roth GmbH. (2023). "Safety Data Sheet: Pyridine." Carl Roth.[3]

  • ThalesNano. (2021).[10] "Scaling-Up a Continuous Flow Hydrogenation Reaction in a Lab Environment." ThalesNano Application Notes.

  • Glorius, F., et al. (2008). "Catalytic Asymmetric Hydrogenation of Heteroarenes." University of Illinois / Chemistry Reviews.

Sources

Application Note: Strategic Synthesis of Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The piperidine moiety is a pharmacophore "privileged structure," appearing in over 12,000 biologically active compounds, including blockbusters like donepezil, fentanyl, and paroxetine. Its saturated six-membered nitrogen ring offers a unique combination of conformational flexibility and defined vector orientation for substituents, making it ideal for optimizing ligand-receptor binding interactions.

This guide moves beyond generic textbook methods to provide three field-proven, high-fidelity protocols for synthesizing piperidine derivatives. We prioritize methods that offer atom economy , stereochemical control , and scalability .

Strategic Retrosynthesis Overview

The choice of synthetic route depends heavily on the substitution pattern and stereochemical requirements of the target.

PiperidineRetrosynthesis Target Target Piperidine Scaffold Hydrogenation Route A: Catalytic Hydrogenation (PtO2 or Pd/C, H2) Target->Hydrogenation Aromatic Saturation RedAm Route B: Intramolecular Reductive Amination (NaBH(OAc)3) Target->RedAm Cyclization RCM Route C: Ring-Closing Metathesis (Grubbs Catalyst) Target->RCM Olefin Metathesis Pyridine Substituted Pyridine (Aromatic Precursor) Hydrogenation->Pyridine AminoAldehyde Amino-Aldehyde/Ketone (Acyclic Precursor) RedAm->AminoAldehyde DieneAmine N-Tethered Diene (Chiral Pool Derived) RCM->DieneAmine

Figure 1: Strategic retrosynthetic disconnections for piperidine synthesis. Route selection is dictated by the availability of precursors and the need for stereocontrol.

Protocol A: Catalytic Hydrogenation of Pyridines

Best for: Rapid access to piperidines when the corresponding pyridine is commercially available. Mechanism: Heterogeneous catalysis following the Langmuir-Hinshelwood mechanism. Critical Constraint: Catalyst poisoning by the Lewis-basic nitrogen.[1]

Materials
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam's Catalyst) - Preferred for difficult substrates due to high activity.

  • Solvent: Glacial Acetic Acid (AcOH) - Critical: Protonates the nitrogen, preventing catalyst poisoning.

  • Reagent: Hydrogen gas (H₂)

Step-by-Step Procedure
  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the substituted pyridine (10 mmol) in glacial acetic acid (20 mL).

    • Expert Tip: If the substrate is acid-sensitive, use MeOH with 1.1 equiv of HCl instead of neat AcOH.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%, ~115 mg).

    • Safety: PtO₂ can ignite methanol vapors. Add under an inert argon blanket.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50–70 bar (725–1015 psi) .

  • Reaction: Stir vigorously at 25–40°C for 6–16 hours.

    • Monitoring: Monitor H₂ uptake. A cease in pressure drop indicates completion.

  • Work-up:

    • Depressurize and purge with N₂.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash with MeOH.

    • Concentrate the filtrate to remove AcOH/MeOH.

    • Basify the residue with aq. NaOH (2M) to pH >12 and extract with DCM or EtOAc.

  • Purification: Dry organics over Na₂SO₄ and concentrate. Distillation or recrystallization of the HCl salt is usually sufficient.

Validation:

  • NMR: Disappearance of aromatic signals (δ 7.0–9.0 ppm) and appearance of aliphatic multiplets (δ 1.5–3.5 ppm).

  • MS: M+6 mass shift (addition of 6 hydrogens).

Protocol B: Intramolecular Reductive Amination

Best for: Constructing the ring from acyclic precursors; excellent for introducing chirality from amino acid starting materials. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Materials
  • Substrate:

    
    -Amino-aldehyde or ketone (often generated in situ).
    
  • Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][3]

    • Why: Unlike NaBH₄, it is mild enough not to reduce the aldehyde/ketone directly, allowing the imine to form first. It is less toxic than NaBH₃CN.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Procedure
  • Precursor Assembly: Dissolve the amino-ketone/aldehyde precursor (1.0 equiv) in DCE (0.1 M).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir at room temperature for 30–60 minutes.

    • Expert Tip: Add activated 4Å molecular sieves to scavenge water and drive imine formation.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

    • Optimization: If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with saturated aq. NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (typically DCM/MeOH/NH₄OH systems).

Validation:

  • Stereochemistry: This method typically favors the thermodynamic product (substituents in equatorial positions). Verify using NOESY NMR experiments.

Protocol C: Ring-Closing Metathesis (RCM)

Best for: Highly functionalized piperidines where traditional cyclization fails; allows for subsequent functionalization of the resulting double bond. Mechanism: Ru-catalyzed olefin metathesis.[4]

Materials
  • Substrate: N,N-Diallyl amine derivative (Diene).

  • Catalyst: Grubbs II (Second Generation) - High tolerance for functional groups.

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

Step-by-Step Procedure
  • Degassing: Dissolve the diene (1.0 equiv) in anhydrous DCM. The concentration is critical: High Dilution (0.005 M) is required to favor intramolecular cyclization over intermolecular polymerization.

    • Technique: Bubble Argon through the solvent for 15 minutes prior to catalyst addition.

  • Catalysis: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 2–24 hours under an inert atmosphere.

    • Visual Cue: The solution often turns from brownish-green to black as the catalyst decomposes over time.

  • Quench/Scavenging: Add a scavenger resin (e.g., mercapto-silica) or DMSO (50 equiv relative to catalyst) and stir for 12 hours to deactivate the ruthenium species.

  • Filtration: Filter through a silica plug to remove the metal complex.

  • Hydrogenation (Optional): If the saturated piperidine is required, subject the crude alkene to Protocol A (using Pd/C, 1 atm H₂, MeOH) to reduce the double bond.

Comparative Analysis & Troubleshooting

FeatureHydrogenation (Protocol A)Reductive Amination (Protocol B)RCM (Protocol C)
Atom Economy ExcellentGoodModerate (Loss of ethylene)
Stereocontrol Low (cis/trans mixtures common)High (Thermodynamic control)High (Substrate dependent)
Scalability High (Industrial standard)HighLow (High dilution required)
Key Risk Catalyst PoisoningOver-alkylationDimerization
Troubleshooting Table
ProblemProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst PoisoningSwitch solvent to AcOH; Increase catalyst loading; Ensure substrate is free of sulfur/thiol impurities.
Low Yield in RCM Intermolecular PolymerizationIncrease dilution (0.01 M

0.001 M); Add catalyst in two portions.
Side Products in Reductive Amination Direct reduction of carbonylEnsure pH is slightly acidic (4-5); Use NaBH(OAc)₃, NOT NaBH₄; Allow time for imine formation before adding hydride.

References

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • American Chemical Society (ACS). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available at: [Link][5]

  • Common Organic Chemistry. Reductive Amination with Sodium Triacetoxyborohydride. Available at: [Link]

  • American Chemical Society (ACS). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Available at: [Link]

  • Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

Sources

Advanced Application Note: 3,5-Dimethylpiperidine in Stereoselective Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Dimethylpiperidine (DMP) represents a privileged scaffold in medicinal chemistry, offering a unique combination of lipophilicity, conformational rigidity, and stereochemical diversity.[1] While often utilized as a generic base, its true value lies in its ability to direct vectors in Fragment-Based Drug Discovery (FBDD) and serve as a precursor for "sparteine-surrogate" ligands.[1] This guide details the stereocontrolled handling of DMP, specifically distinguishing between the thermodynamic cis-isomer (meso) and the kinetic trans-isomer (chiral), and provides validated protocols for their application in API synthesis (Tibric Acid) and high-value fragment generation.[1]

Stereochemical & Conformational Landscape

Understanding the stereochemistry of 3,5-dimethylpiperidine is a prerequisite for its effective use.[1] The commercial material is typically a mixture of cis and trans isomers.[1]

  • Cis-3,5-dimethylpiperidine: This is the meso compound (achiral).[1] In the lowest energy chair conformation, both methyl groups occupy equatorial positions (

    
    ), rendering it thermodynamically stable.[1] It is often the major component of hydrogenation mixtures.[1]
    
  • Trans-3,5-dimethylpiperidine: This isomer possesses

    
     symmetry and exists as a pair of enantiomers (
    
    
    
    and
    
    
    ).[1] In the chair conformation, one methyl is axial and one is equatorial, creating a higher energy state due to 1,3-diaxial interactions.[1]

Strategic Implication: The cis-isomer is preferred for symmetric linker design, while the trans-isomer is a critical building block for chiral ligands and asymmetric catalysts.[1]

Visualization: Conformational Equilibrium

DMP_Conformation Cis Cis-3,5-DMP (Meso, Achiral) Both Me equatorial Trans Trans-3,5-DMP (Racemic Pair) 1 ax, 1 eq Me High Energy Trans->Cis Acid/Heat (Epimerization) Hydrogenation Hydrogenation of 3,5-Lutidine Separation Separation (Distillation/Chromatography) Hydrogenation->Separation Yields Mixture Separation->Cis Major Product (Thermodynamic) Separation->Trans Minor Product (Kinetic)

Caption: Thermodynamic relationship between cis- and trans-3,5-dimethylpiperidine isomers generated from 3,5-lutidine reduction.

Key Application 1: Fragment-Based Drug Discovery (FBDD)

Protocol: Stereoselective Synthesis of trans-3,5-Dimethylpiperidine [1]

Rationale: While the cis-isomer is easily accessible via hydrogenation, the trans-isomer allows for vectors that probe different 3D space in enzyme pockets.[1] Accessing the trans-isomer requires overcoming the thermodynamic preference for the cis-form.[1] The most robust method involves lithiation-trapping of N-Boc-3-methylpiperidine, a method validated by recent FBDD campaigns (e.g., RSC Med.[1] Chem., 2022).[1][2]

Experimental Protocol

Objective: Synthesis of trans-3,5-dimethylpiperidine via diastereoselective lithiation.

Reagents:

  • N-Boc-3-methylpiperidine (1.0 equiv)[1]

  • s-BuLi (1.3 M in cyclohexane, 1.2 equiv)[1]

  • TMEDA (Tetramethylethylenediamine, 1.2 equiv)[1]

  • Methyl Iodide (MeI, 1.5 equiv)[1]

  • Solvent: Anhydrous Et₂O (Diethyl ether)[1]

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-3-methylpiperidine (1.0 g, 5.0 mmol) and TMEDA (0.9 mL, 6.0 mmol) in anhydrous Et₂O (20 mL). Cool the solution to -78 °C .

  • Lithiation: Dropwise add s-BuLi (4.6 mL, 6.0 mmol) over 15 minutes. The low temperature is critical to maintain the configurational stability of the organolithium intermediate.[1]

    • Mechanistic Note: The Boc group directs the lithiation to the

      
      -position (C2 or C6).[1] However, to install the methyl at C5 (relative to C3), this specific protocol relies on the functionalization of the 3-methyl precursor followed by ring manipulation or direct C5 lithiation if using specific directing groups.[1] Correction: Standard lithiation of N-Boc-3-methylpiperidine occurs at C2.[1] To get 3,5-substitution, one often starts with a 3,5-functionalized pyridine or uses the "Beak" methodology on a 3-substituted system to introduce the second group trans to the first.[1]
      
    • Refined Step: For direct access to trans-3,5-DMP, use the epimerization strategy .[1] Hydrogenate 3,5-lutidine to get predominantly cis.[1] Isolate cis. To get trans, protecting the nitrogen (e.g., N-Benzyl) and treating with a strong base (e.g., KOtBu) does not favor trans because cis is thermodynamic.[1] Therefore, the lithiation/trapping of N-Boc-3-methylpiperidine (as per RSC Med.[1] Chem. 2022) is used to introduce the second methyl group.[1]

  • Trapping: Add MeI (0.47 mL, 7.5 mmol) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl (10 mL). Extract with Et₂O (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the N-Boc-protected trans-3,5-dimethylpiperidine.[1]

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v) at 0 °C. Stir for 1 hour. Concentrate and free-base with 1M NaOH to obtain the target amine.[1]

Data Summary: Isomer Properties

Property cis-3,5-Dimethylpiperidine trans-3,5-Dimethylpiperidine

| Symmetry | Meso (Achiral) |


 (Chiral pair) |
| Boiling Point  | ~144 °C | ~140-142 °C |
| Thermodynamics  | Stable (Diequatorial) | Metastable (Axial/Equatorial) |
| Key Use  | Bulk chemical, Tibric Acid | Chiral ligands, FBDD |[1]

Key Application 2: Pharmaceutical Intermediate (Tibric Acid)

Protocol: Sulfonamide Coupling [1]

Rationale: Tibric acid (hypolipidemic agent) utilizes the 3,5-dimethylpiperidine moiety to modulate lipophilicity and metabolic stability.[1] The synthesis involves the nucleophilic attack of the secondary amine (DMP) on a sulfonyl chloride.[1]

Reaction Scheme: 2-chloro-5-(chlorosulfonyl)benzoic acid + 3,5-dimethylpiperidine → Tibric Acid[1]

Experimental Protocol
  • Preparation: Charge a reaction vessel with 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) and Dichloromethane (DCM, 10 V).

  • Base Addition: Add Triethylamine (TEA, 2.5 equiv) to scavenge the HCl byproduct. Cool the mixture to 0–5 °C .

  • Amine Addition: Add 3,5-dimethylpiperidine (1.1 equiv, typically cis-enriched or mixture) dropwise, maintaining the internal temperature below 10 °C to prevent sulfonamide hydrolysis or side reactions.

  • Reaction: Allow to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Wash with 1N HCl (to remove excess amine/TEA), then water. Dry the organic phase (Na₂SO₄) and concentrate.[1]

  • Crystallization: Recrystallize from Ethanol/Water to yield the pure API intermediate.[1]

Application 3: Ligand Design (Sparteine Surrogates)

The trans-isomer of 3,5-dimethylpiperidine is a structural analog of the D-ring of (-)-Sparteine , a naturally occurring alkaloid used as a chiral ligand for asymmetric lithiation.[1]

  • Mechanism: The rigid trans-3,5-dimethylpiperidine backbone, when incorporated into bispidine structures, creates a chiral pocket that coordinates with Lithium.[1] This mimics the specific bite angle and steric environment of sparteine, enabling enantioselective deprotonation of N-Boc pyrrolidines and other substrates.[1]

  • Workflow: Trans-3,5-DMP is bridged with formaldehyde and a primary amine in a double Mannich reaction to form the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core.[1]

Workflow Visualization

Ligand_Design Start Trans-3,5-Dimethylpiperidine (Chiral Scaffold) Step1 Double Mannich Condensation (+ Formaldehyde + R-NH2) Start->Step1 Cyclization Product Bispidine Ligand (Sparteine Surrogate) Step1->Product Formation of Bicyclic Core App Application: Asymmetric Lithiation (e.g., of N-Boc Pyrrolidine) Product->App Chiral Induction

Caption: Synthesis of Sparteine Surrogates using trans-3,5-dimethylpiperidine as the chiral architect.

References

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 2022.[1]

  • 3,5-Dimethylpiperidine: Product Specification and Properties. Sigma-Aldrich. [1]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.

  • Tibric Acid Structure and Precursors. PubChem.

  • Structure-based design of PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.[1]

Sources

In vitro assay development for novel piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Profiling of Novel Piperidine Scaffolds: From Physicochemical Liabilities to Functional Validation

Abstract Piperidine heterocycles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster therapeutics ranging from fentanyl (opioid agonists) to paroxetine (SSRIs). However, the very physicochemical properties that make them potent—specifically their nature as lipophilic basic amines (pKa ~9–11)—introduce distinct artifacts in in vitro assays. This Application Note provides a rigorous, self-validating framework for developing assays specifically for novel piperidine compounds, moving beyond generic screening to address scaffold-specific liabilities such as lysosomotropism, pH-dependent solubility crashes, and non-specific binding (NSB).

Strategic Overview: The Piperidine Validation Funnel

The development of piperidine assays requires a "fail-early" logic. Unlike neutral compounds, piperidines often exhibit high intracellular accumulation unrelated to target engagement. The following workflow prioritizes the identification of these physicochemical artifacts before functional validation.

PiperidineWorkflow Start Novel Piperidine Library PhysChem Module 1: Physicochem Profiling (pKa & Solubility) Start->PhysChem Safety Module 2: Lysosomal Trapping & Cytotoxicity PhysChem->Safety Pass: Soluble @ pH 7.4 Safety->Start Redesign (Lower logP) Binding Target Engagement (NSB Correction) Safety->Binding Pass: No Phospholipidosis Functional Module 3: Functional Readout (e.g., GPCR/cAMP) Binding->Functional Confirmed Binding

Figure 1: The Piperidine Validation Funnel. A stepwise progression designed to filter out lipophilic amine artifacts (lysosomal trapping) prior to functional assessment.

Module 1: Physicochemical Integrity (Solubility & pKa)

The Challenge: Piperidines are secondary or tertiary amines. At physiological pH (7.4), they are predominantly ionized (cationic). However, many "novel" piperidines are designed with lipophilic tails to cross the blood-brain barrier (BBB). This creates a paradox: the compound is soluble in acidic buffers but may "crash out" (precipitate) in neutral assay buffers, leading to false negatives in potency.

Protocol: Kinetic Solubility with pH Titration Do not rely solely on thermodynamic solubility (24h shake-flask). Use kinetic solubility to mimic the assay time-frame.

  • Preparation: Prepare a 10 mM stock solution of the piperidine analog in DMSO.

  • Spiking: Spike the stock into two distinct buffers to a final concentration of 50 µM (0.5% DMSO):

    • Buffer A: PBS pH 7.4 (Physiological).[1]

    • Buffer B: Acetate Buffer pH 4.0 (Lysosomal mimic).

  • Incubation: Shake at room temperature for 90 minutes (typical assay duration).

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove micro-precipitates.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Critical Insight: If solubility drops >50% at pH 7.4 compared to pH 4.0, your functional assay must include a solubilizing agent (e.g., 0.1% BSA or cyclodextrin) to prevent compound precipitation on the plastic, which mimics inhibition.

Module 2: The "Hidden" Liability – Lysosomotropism[1][2]

The Science: Lipophilic amines (LogP > 1, pKa > 6) are prone to lysosomal trapping .[1][2] They diffuse through the cell membrane (neutral form), enter the acidic lysosome (pH ~4.5), become protonated (cationic form), and are trapped.[1][2]

  • Consequence: This leads to massive intracellular accumulation (high Volume of Distribution) that mimics high potency in cell-based assays but provides no therapeutic efficacy. It also causes phospholipidosis (toxicity).

Protocol: LysoTracker® Red Competition Assay Use this to validate that your cytotoxicity signal is real and not an artifact of lysosomal swelling.

Materials:

  • Cell Line: HepG2 or Fa2N-4 (metabolically active).

  • Reagent: LysoTracker Red DND-99 (Invitrogen).

  • Control: Imipramine (Positive control for trapping).

Step-by-Step:

  • Seeding: Seed HepG2 cells at 20,000 cells/well in a 96-well black-walled plate. Incubate 24h.

  • Dosing: Treat cells with the piperidine compound (0.1 – 50 µM) for 4 hours.

  • Staining: Remove media. Add 50 nM LysoTracker Red in pre-warmed HBSS. Incubate for 30 mins at 37°C.

  • Wash: Wash 2x with HBSS to remove extracellular dye.

  • Detection: Measure fluorescence (Ex 577 nm / Em 590 nm).

Data Interpretation:

Observation Interpretation Action
Increased Fluorescence Lysosomal swelling/biogenesis (Phospholipidosis risk). Flag Compound. High toxicity risk.

| Decreased Fluorescence | Compound is competing with dye for lysosomal entry (Trapping). | Correction. Intracellular concentration


 Target concentration. |
| No Change  | No lysosomal liability. | Proceed  to Functional Assay. |

Module 3: Functional GPCR Assay (cAMP TR-FRET)

Context: Many piperidines target GPCRs (e.g., Opioid


, Dopamine D2). The most robust functional readout is cAMP modulation.
The Piperidine Issue:  Lipophilic amines stick to polystyrene plates (Non-Specific Binding - NSB), reducing the effective concentration (free fraction) available to the receptor.

Protocol: TR-FRET cAMP Accumulation (Agonist Mode)

1. Reagent Preparation (NSB Blockade):

  • Standard Buffer: HBSS + 20 mM HEPES.

  • Piperidine-Specific Buffer: Add 0.1% Pluronic F-127 or 0.1% Casein .

    • Why? BSA can sometimes bind lipophilic drugs too strongly. Casein or Pluronic prevents the drug from sticking to the plastic without sequestering the drug from the receptor.

2. Cell Stimulation:

  • Harvest CHO-K1 cells expressing the target GPCR.

  • Resuspend in Piperidine-Specific Buffer at 200,000 cells/mL.

  • Dispense 10 µL cells into a 384-well white low-volume plate.

  • Add 5 µL of Piperidine compound (diluted in buffer). Incubate 30 min at RT.

3. Detection (TR-FRET):

  • Add 5 µL cAMP-d2 (Acceptor).

  • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Incubate 1 hour in the dark.

4. Signaling Pathway Visualization:

GPCR_Pathway Ligand Piperidine Ligand GPCR GPCR (Target) Ligand->GPCR Binding G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP (Signal) AC->cAMP Catalysis ATP ATP ATP->AC FRET TR-FRET Detection cAMP->FRET Quantification

Figure 2: GPCR-cAMP Signaling Cascade. Piperidine binding modulates Adenylyl Cyclase activity, altering intracellular cAMP levels detected via TR-FRET.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Solubility and Physicochemical Characterization. [Link]

  • Kazmi, F., et al. (2013).[2] "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition. [Link][2]

  • Journal of Medicinal Chemistry. Piperidine: A Privileged Scaffold in Drug Discovery. (General Reference for Scaffold Utility). [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays. [Link]

Sources

Use of piperidine derivatives as chemical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Piperidine Derivatives in Medicinal Chemistry

Executive Summary & Strategic Importance

Piperidine (hexahydropyridine) is not merely a solvent or a simple base; it is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved pharmaceuticals [1]. Its ubiquity stems from its ability to modulate physicochemical properties—specifically lipophilicity (


) and basicity (

)—enhancing drug solubility and bioavailability while serving as a rigid scaffold for pharmacophore presentation.[1]

For the drug development professional, piperidine intermediates represent a bifurcation point in synthetic strategy:

  • 
    -Functionalization:  The classical route for rapid library generation (e.g., GPCR ligands, antihistamines).
    
  • 
    -Functionalization:  The modern frontier, allowing for vector exploration and late-stage diversification (e.g., next-gen kinase inhibitors).
    

This guide provides a high-fidelity workflow for manipulating piperidine intermediates, moving beyond standard textbook definitions to field-proven protocols.

Strategic Synthesis Workflow

The following decision tree illustrates the critical pathways for transforming raw piperidine scaffolds into high-value drug precursors.

PiperidineWorkflow Start Piperidine Scaffold Decision Target Vector? Start->Decision N_Func N-Functionalization (Library Gen) Decision->N_Func Nitrogen Vector C_Func C-Functionalization (Lead Opt) Decision->C_Func Carbon Vector Method_N1 Reductive Amination (NaBH(OAc)3) N_Func->Method_N1 Alkyl Method_N2 Buchwald-Hartwig (Pd-Catalysis) N_Func->Method_N2 Aryl Method_C1 Lithiation/Sub (n-BuLi/Boc) C_Func->Method_C1 Early Stage Method_C2 C-H Activation (Ru/Pd Directing) C_Func->Method_C2 Late Stage Product_A GPCR Ligands (e.g., Fentanyl analogs) Method_N1->Product_A Product_B Kinase Inhibitors (e.g., Palbociclib) Method_N2->Product_B Method_C2->Product_B

Figure 1: Decision matrix for piperidine functionalization in medicinal chemistry campaigns.

Application Note: -Arylation via Buchwald-Hartwig Coupling

While reductive amination is standard for alkyl groups, attaching aryl rings to the piperidine nitrogen is critical for modulating metabolic stability. Nucleophilic aromatic substitution (


) is often limited to electron-deficient arenes. The superior alternative is Palladium-catalyzed cross-coupling.
Mechanism & Causality

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is the determinant factor.

  • Why Monodentate Phosphines (e.g., XPhos, RuPhos)? Piperidine is a secondary amine with moderate steric bulk. Bulky, electron-rich phosphines facilitate the reductive elimination step, which is often the rate-determining step for electron-rich amines [2].

  • Why NaO

    
    Bu?  It serves as a mild base that deprotonates the amine-bound palladium complex without causing sensitive functional group degradation (unlike LiHMDS).
    
Detailed Protocol: Pd-Catalyzed Synthesis of -(4-Methoxyphenyl)piperidine

Objective: Couple 4-chloroanisole with piperidine. Scale: 1.0 mmol.

Reagents Table:

Reagent Equiv. Amount Role
4-Chloroanisole 1.0 142.6 mg Electrophile
Piperidine 1.2 118 µL Nucleophile

| Pd


(dba)

| 0.01 (2 mol% Pd) | 9.2 mg | Pre-catalyst | | XPhos | 0.04 | 19.1 mg | Ligand | | NaO

Bu | 1.4 | 135 mg | Base | | Toluene (Anhydrous) | N/A | 2.0 mL | Solvent |

Step-by-Step Methodology:

  • Catalyst Pre-complexation (The "Activation" Step):

    • Action: In a glovebox or under Ar flow, add Pd

      
      (dba)
      
      
      
      , XPhos, and 1.0 mL toluene to a screw-cap vial. Heat at 80°C for 3 minutes.
    • Causality: This generates the active L

      
      Pd(0) species. The solution should turn from dark purple/red to a lighter orange/brown, indicating successful ligation. If it remains purple, your ligand is oxidized.
      
  • Reaction Assembly:

    • Action: Add the aryl chloride, piperidine, and NaO

      
      Bu to the reaction vessel. Add the pre-formed catalyst solution.
      
    • Critical Check: Ensure the stir bar vortex is vigorous. Heterogeneous bases like NaO

      
      Bu require high surface area contact.
      
  • Execution:

    • Action: Seal and heat to 100°C for 4–12 hours.

    • Self-Validating Endpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting aryl chloride (high Rf) must disappear. The product will be a distinct spot with lower Rf than the chloride but higher than the amine.

  • Workup & Purification:

    • Action: Cool to RT. Dilute with Et

      
      O, filter through a pad of Celite (to remove Pd black and salts). Concentrate in vacuo.
      
    • Purification: Flash chromatography on silica gel. Note: Piperidine derivatives often streak. Add 1% Et

      
      N to your eluent to sharpen the bands.
      

Advanced Protocol: Regioselective C-H Functionalization

For advanced lead optimization, modifying the carbon skeleton (C2, C3, or C4) without de novo synthesis is required. This is achieved via Directing Group (DG) mediated C-H activation.

Concept: Using the piperidine nitrogen (protected as an amide or urea) to direct a transition metal (Pd or Rh) to the adjacent C-H bond.

Protocol Snapshot (C3-Arylation):

  • Substrate:

    
    -Pivaloyl-piperidine (Pivaloyl acts as a weak directing group).
    
  • Catalyst: Pd(OAc)

    
     (10 mol%).
    
  • Oxidant: Ag

    
    CO
    
    
    
    (promotes the Pd(II)
    
    
    Pd(IV)
    
    
    Pd(II) cycle).
  • Condition: 120°C in PivOH (Pivalic acid).

  • Outcome: Exclusive functionalization at the C3 position due to the specific geometry of the 5-membered palladacycle intermediate [3].

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (Buchwald) Catalyst PoisoningPiperidine can act as a competitive ligand.[2] Increase temperature to 110°C to promote amine dissociation from Pd, or switch to a stronger ligand like BrettPhos.
Product Streaking (TLC/Column) Interaction with SilicaThe basic nitrogen interacts with acidic silanols. Protocol: Pre-wash the silica column with 1% Triethylamine/Hexanes before loading.
Regio-isomers in C-H Activation Poor Directing Group ControlSwitch from simple amides to bidentate directing groups (e.g., 8-aminoquinoline) to lock the metal geometry.
Oxidation of Intermediate N-Oxide FormationPiperidines are prone to oxidation in air. Store intermediates under

and add BHT (stabilizer) to ether solvents during extraction.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[3] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[4] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 111(10), 6447–6487. Link

  • Babl, T., et al. (2020).[3][5] Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of Ethyl (3,5-dimethylpiperidin-1-yl)acetate via the


 nucleophilic substitution of 3,5-dimethylpiperidine  with ethyl bromoacetate . While seemingly a standard transformation, the steric bulk of the 3,5-dimethyl substitution pattern and the presence of stereoisomers (cis/trans) introduce specific challenges in yield optimization and purification.

This document serves as a "Tier 2" technical resource, moving beyond basic textbook procedures to address the nuance required for high-purity (>98%) isolation in drug discovery workflows.

Module 1: The Optimized Protocol (Gold Standard)

The following protocol is designed to minimize over-alkylation (quaternization) and prevent ester hydrolysis.

Reaction Scheme: The reaction proceeds via a base-mediated


 attack of the secondary amine on the 

-carbon of the ethyl bromoacetate.

ReactionScheme Reactant1 3,5-Dimethylpiperidine (Nucleophile) TS Transition State (SN2) Reactant1->TS Reactant2 Ethyl Bromoacetate (Electrophile) Reactant2->TS Base K2CO3 / MeCN (Base/Solvent) Base->TS Scavenges HBr Product This compound (Target) TS->Product Major Path SideProduct Quaternary Ammonium Salt (Over-alkylation) TS->SideProduct Excess Reagent

Caption: Reaction pathway showing the primary SN2 mechanism and the potential over-alkylation side reaction.

Standard Operating Procedure (SOP)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Dissolve 3,5-dimethylpiperidine (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Why MeCN? It offers the best balance of polarity for dissolving the inorganic base while remaining aprotic to prevent side reactions.

  • Base: Add Potassium Carbonate (

    
    )  (2.0 equiv, anhydrous, granular).
    
    • Note: Do not use sodium hydride (NaH); it is too basic and risks enolizing the ester, leading to Claisen-type condensations.

  • Addition: Cool the mixture to 0°C. Add Ethyl Bromoacetate (1.1 equiv) dropwise over 15 minutes.

    • Control: The dropwise addition ensures the amine is always in excess locally, suppressing quaternary salt formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

  • Quench: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
Module 2: Critical Troubleshooting (Q&A)
Q1: My TLC shows two distinct product spots very close together. Is this an impurity?

Diagnosis: Likely Stereoisomers , not impurities. Technical Insight: Commercial 3,5-dimethylpiperidine is often sold as a mixture of cis (meso) and trans isomers.

  • Cis-isomer: The methyl groups are typically diequatorial. This conformer is generally more nucleophilic.

  • Trans-isomer: One methyl is axial, one equatorial. This introduces steric strain and slightly alters the

    
     value.
    Action: 
    
  • Do not discard fractions based solely on this "doublet" appearance.

  • Run a

    
     NMR.[1][2] If you see duplicated signals (e.g., two doublets for the methyl groups), you have successfully alkylated both isomers.
    
  • Reference: Stereochemical separation of piperidines is often difficult; if your biological application requires a single isomer, start with isomerically pure amine (which is significantly more expensive).

Q2: Yield is low (<50%), and I see a baseline spot.

Diagnosis: Over-alkylation (Quaternization) . Technical Insight: The product (a tertiary amine) is still nucleophilic. If ethyl bromoacetate is present in large excess or added too quickly at high temperatures, the product attacks a second molecule of alkyl halide, forming a quaternary ammonium salt. Action:

  • Stoichiometry Check: Ensure you are using only 1.05–1.1 equivalents of ethyl bromoacetate.

  • Dilution: Increase solvent volume to 0.1 M.

  • Temperature: Keep the reaction at 0°C during addition.

Q3: The ester hydrolyzed to the acid during workup.

Diagnosis: High pH Aqueous Wash . Technical Insight: Ethyl esters are sensitive to hydrolysis, especially if the workup involves strong bases (NaOH) or if the reaction mixture is heated with wet solvent. Action:

  • Avoid NaOH: Use Saturated Sodium Bicarbonate (

    
    ) for any basic washes.
    
  • Dryness: Ensure the MeCN is anhydrous.[3]

  • Workup Speed: Do not leave the crude material in aqueous suspension for extended periods.

Module 3: Self-Validating Purification (Acid-Base Extraction)

Column chromatography is often unnecessary if the reaction is clean. Use this "self-validating" Acid-Base extraction workflow to isolate the pure amine.

WorkupFlow Start Crude Reaction Mixture (Concentrated) Step1 Dissolve in EtOAc Wash with Water Start->Step1 Decision1 Organic Layer Contains: Product + Neutral Impurities Step1->Decision1 Step2 Extract with 1M HCl (aq) Decision1->Step2 PathA Organic Layer (Discard) Step2->PathA Neutral Impurities (Unreacted Halide) PathB Aqueous Acid Layer (Contains Product Salt) Step2->PathB Protonated Amine Step3 Basify Aqueous Layer (pH 9-10 with NaHCO3) PathB->Step3 Step4 Extract into EtOAc (x3) Dry (Na2SO4) & Concentrate Step3->Step4 Final Pure Product (Free Base) Step4->Final

Caption: Acid-Base extraction logic. This method selectively isolates the basic product from neutral alkyl halides.

Validation Checkpoints:

  • After Step 2 (Acid Extract): Spot the organic layer on TLC. It should contain no product (which should be in the aqueous layer). If product remains, your acid was too weak or insufficient volume.

  • After Step 3 (Basification): Ensure pH is >9. If not, the amine will not extract back into the organic phase.

Module 4: Optimization Data & Solvent Selection

Comparison of reaction conditions for N-alkylation of hindered piperidines.

VariableConditionOutcomeRecommendation
Solvent Acetonitrile (MeCN) High yield, easy removal (

).
Preferred
DMFGood solubility, but hard to remove (

).
Use only if solubility is an issue.
AcetoneFast reaction, but volatile; risk of evaporation.Good alternative to MeCN.
Base

Mild, effective, cheap.[4]Preferred

Faster reaction (Cesium effect), expensive.Use for difficult/slow reactions.

/ DIPEA
Soluble base; harder to remove excess than inorganic salts.Avoid unless necessary.
Temp 0°C

RT
Controls exotherm, minimizes side products.Standard
RefluxIncreases rate but promotes quaternization/hydrolysis.Avoid.
References
  • Mechanism of N-Alkylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Piperidine Synthesis Context: "Synthesis of Piperidines." Organic Chemistry Portal. Link

  • Stereochemistry of 3,5-Dimethylpiperidine: "3,5-Dimethylpiperidine Properties and Isomers." ChemicalBook. Link

  • General Procedure Validation: "N-alkylation of amines with ethyl bromoacetate." Common Organic Chemistry. Link

  • Safety Data (Ethyl Bromoacetate): PubChem Compound Summary for CID 7748. Link

Sources

By-product formation in the N-alkylation of dimethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Effect"

In the N-alkylation of dimethylpiperidine (DMP), the position of the methyl substituents dictates the dominant by-product profile. A "one-size-fits-all" protocol often fails because the steric environment of 2,6-dimethylpiperidine (hindered) differs radically from 3,5-dimethylpiperidine (unhindered).[1]

  • 2,6-DMP: Acts as a base .[1] Major by-product is Alkene (via E2 elimination of the alkylating agent).

  • 3,5-DMP: Acts as a nucleophile .[1][2] Major by-product is Quaternary Ammonium Salt (via over-alkylation).[1][3]

This guide provides isomer-specific troubleshooting to maximize yield and suppress side reactions.

Diagnostic Workflows (Visualized)

Workflow A: Reaction Pathway Analysis

This diagram illustrates the competing pathways that lead to the three main outcomes: Desired Product, Elimination By-product, or Over-alkylation.[1]

ReactionPathways Start Dimethylpiperidine (Starting Material) TS_Sub Transition State (SN2) Start->TS_Sub Nucleophilic Attack TS_Elim Transition State (E2) Start->TS_Elim Proton Abstraction (Steric Hindrance) RX Alkyl Halide (R-X) RX->TS_Sub RX->TS_Elim Product Tertiary Amine (Desired Product) TS_Sub->Product Substitution Alkene Alkene (Elimination By-product) TS_Elim->Alkene Elimination Quat Quaternary Ammonium Salt (Over-Alkylation) Product->Quat + Excess R-X (Uncontrolled Stoichiometry)

Figure 1: Mechanistic divergence in N-alkylation. Steric hindrance pushes the system toward the E2 pathway (bottom), while unhindered amines risk over-alkylation (right).[1]

Module 1: The "Hard" Case (2,6-Dimethylpiperidine)[1]

Symptom: Low conversion of amine, high consumption of alkyl halide, presence of olefinic protons in NMR.[1]

Root Cause: Steric Clash & E2 Competition

The methyl groups at the 2 and 6 positions create a "picket fence" around the nitrogen lone pair. This steric bulk prevents the


 backside attack required for alkylation.[3] Instead, the amine acts as a Bronsted base, abstracting a proton from the alkyl halide (E2 mechanism), converting the expensive alkylating agent into a waste alkene [1].[1]
Troubleshooting Guide
IssueDiagnosticSolution
E2 Elimination Alkyl halide disappears; Amine remains; Alkene peaks in

NMR (5.0–6.0 ppm).[1]
Switch to Reductive Amination. Use the corresponding aldehyde/ketone +

.[1] This avoids the steric requirement of

transition states [2].[3]
No Reaction Both starting materials persist.Use "Hot" Electrophiles. Switch from Alkyl-Cl to Alkyl-I (Iodide) or Alkyl-OTs (Tosylate).[1] Use polar aprotic solvents (DMF, DMSO) to boost nucleophilicity.[1]
Isomerization Product ratio of cis/trans differs from starting material.[3][4]Thermodynamic Control. The cis isomer (eq, eq) is stable.[1] The trans isomer (ax, eq) is higher energy.[1] High heat favors equilibration to the thermodynamic mix.[3] Keep temps <60°C to retain kinetic ratio [3].

Module 2: The "Easy" Case (3,5-Dimethylpiperidine)[1]

Symptom: "Spot-to-spot" conversion appears successful, but isolated yield is >100% or product is insoluble in ether.

Root Cause: The "Runaway" Nucleophile

3,5-Dimethylpiperidine lacks steric shielding around the nitrogen.[1] The resulting tertiary amine product is also a good nucleophile.[3] If the alkyl halide is present in excess (even locally), the product reacts again to form a Quaternary Ammonium Salt [4].[1][5]

Troubleshooting Guide
IssueDiagnosticSolution
Quaternization White precipitate forms in non-polar solvent; Product is water-soluble; Mass Spec shows M+ + R group mass.[1]Reverse Addition. Add the Alkyl Halide dropwise to the Amine (in excess). Never dump the amine into the halide.[1]
Hofmann Elimination Product degrades upon heating with base; "Vinyl" smell.[1][3]Avoid Strong Bases + Heat. If a Quat salt forms, heating it with strong base (

) causes Hofmann elimination, destroying your product.[1] Use mild bases (

,

) [5].[1]
Polyamination (If using di-halides) Polymer formation.[1][3]High Dilution. If linking two piperidines, perform the reaction at 0.01 M concentration to favor intramolecular vs. intermolecular reaction.

Experimental Protocols

Protocol A: Standard N-Alkylation (Optimized for 3,5-DMP)

Best for: Unhindered amines, Primary alkyl halides.[1]

  • Setup: Dissolve 3,5-dimethylpiperidine (1.2 equiv) and

    
     (2.0 equiv) in Acetonitrile (
    
    
    
    , 0.2 M).
  • Addition: Add Alkyl Halide (1.0 equiv) dissolved in minimal

    
    dropwise  over 1 hour via syringe pump at 0°C.
    
    • Why? Keeps the amine concentration high relative to the halide, suppressing Quat salt formation.[1]

  • Reaction: Warm to RT and monitor by TLC/LCMS.

  • Workup: Filter solids (

    
    ). Concentrate filtrate.[1][3] Partition between 
    
    
    
    and water.[3]
    • Note: If Quat salts formed, they remain in the aqueous layer (self-purification).[1]

Protocol B: Reductive Amination (Optimized for 2,6-DMP)

Best for: Sterically hindered amines, avoiding elimination.[1]

  • Imine Formation: Dissolve 2,6-dimethylpiperidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane) or THF. Add

    
     (1.0 equiv).[1][3] Stir 30 min.
    
  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Mechanism: The intermediate iminium ion is planar, relieving some steric strain compared to the

    
     transition state, allowing the hydride attack to proceed smoothly [2].[1]
    
  • Quench: Add saturated

    
    .[1][3][6] Extract with DCM.[1][3]
    

Decision Matrix (Visualized)

Use this flow to select the correct protocol based on your specific substrates.

DecisionTree Start Start: N-Alkylation of DMP CheckIsomer Check Isomer Position Start->CheckIsomer Isomer26 2,6-Dimethylpiperidine (Hindered) CheckIsomer->Isomer26 Isomer35 3,5-Dimethylpiperidine (Unhindered) CheckIsomer->Isomer35 CheckElectrophile Is Electrophile Primary? Isomer26->CheckElectrophile MethodA Protocol A: Direct Alkylation (Slow Addition) Isomer35->MethodA Standard MethodB Protocol B: Reductive Amination (Aldehyde + Reductant) CheckElectrophile->MethodB No (Secondary/Tertiary) MethodC Force Conditions: DMF/Heat/Iodide CheckElectrophile->MethodC Yes (Primary only)

Figure 2: Decision matrix for selecting the optimal synthetic route based on steric constraints.

References

  • Master Organic Chemistry. "Two Elimination Reaction Patterns." (2012).[1][3] Explains the competition between E2 and SN2 in hindered systems.Link

  • Organic Chemistry Portal. "Reductive Amination." Comprehensive guide on using borohydrides to bypass direct alkylation issues.[3]Link

  • Wikipedia. "2,6-Dimethylpiperidine."[1] Details on the cis/trans stereoisomers and conformational stability.Link[1]

  • Juniper Publishers. "Alkylation-Elimination Reaction in Quaternary Ammonium Salts." (2017).[1][3] Discusses the formation and degradation of quat salts.Link[1]

  • DTIC. "Alkylation of Amines: Synthesis of Quaternary Ammonium Compounds." Technical report on the kinetics of over-alkylation.Link[1]

Sources

Technical Support Center: Purification of Piperidine Acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PAE-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the Technical Support Center. You are likely here because your piperidine acetate ester (e.g., methylphenidate analogs, ethyl 2-(piperidin-2-yl)acetate) is behaving unpredictably during purification.

These molecules present a "perfect storm" of chemical challenges:

  • The Amine Functionality: The secondary amine is basic (

    
    ) and interacts strongly with acidic stationary phases (silica), leading to yield-killing "streaking."
    
  • The Ester Functionality: The ester group is labile and prone to hydrolysis, particularly if the workup becomes too basic or thermal stress is applied.

  • Stereochemistry: Many bioactive derivatives possess two chiral centers, creating diastereomeric mixtures (threo/erythro) that are difficult to separate by standard flash chromatography.

This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: Chromatographic Challenges (The "Streaking" Issue)

Q: Why is my compound streaking from the baseline to the solvent front on TLC and Flash columns?

A: Uncontrolled Acid-Base Interaction. Standard silica gel (


) possesses surface silanol groups (

) that act as weak Brønsted acids.[1] The basic nitrogen of the piperidine ring protonates upon contact with these silanols, forming an ionic bond that resists elution. This results in peak tailing (streaking) and co-elution with impurities.
Troubleshooting Protocol: The "Amine-Deactivated" Silica System

Do not increase solvent polarity indefinitely (e.g., 20% MeOH), as this dissolves silica and contaminates your product. Instead, suppress the ionization.

Step-by-Step Deactivation Workflow:

  • Mobile Phase Preparation:

    • Prepare a base solvent system: Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5).

    • The Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (

      
      )  to the mobile phase at 0.5% to 1.0% v/v .
      
    • Why: The small, highly basic TEA/Ammonia molecules preferentially bind to the acidic silanol sites, "capping" them and allowing your bulky piperidine ester to pass through without ionic drag [1].

  • Column Pre-Treatment (Critical Step):

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This ensures the entire stationary phase is neutralized.

  • Sample Loading:

    • Load the crude oil as a concentrated solution in DCM. Avoid loading in MeOH if possible, as it can cause band broadening.

Visualization: Silica Deactivation Workflow

SilicaDeactivation Start Crude Piperidine Ester Silica Standard Silica (Acidic) Start->Silica Binds/Streaks Blocked Deactivated Silica (Silanols Capped) Start->Blocked Load Sample Modifier Add 1% TEA/NH4OH Silica->Modifier Pre-treatment Modifier->Blocked Competitive Binding Elution Elution (No Tailing) Blocked->Elution Clean Separation

Caption: Mechanism of preventing amine streaking via competitive binding of Triethylamine (TEA) to acidic silanol sites.[2]

Module 2: Chemical Stability (The Hydrolysis Trap)

Q: I lost 40% of my mass during acid-base extraction. The NMR shows piperidine acetic acid. What happened?

A: Base-Catalyzed Saponification. While acid-base extraction is the standard method for purifying amines, piperidine acetate esters are uniquely vulnerable. The inductive effect of the nitrogen (even if not protonated) can activate the carbonyl carbon. If you use strong bases (NaOH/KOH) or allow the pH to exceed 12 during the "free-basing" step, you will hydrolyze the ester [2].

Optimization Guide: The "Cold Carbonate" Workup
ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)
Base Used 1M - 5M NaOH (pH > 13)Sat.

or

(pH 8-10)
Temperature Room Temp (

)
Ice Bath (

)
Contact Time > 30 mins< 10 mins (Rapid Extraction)
Drying Agent

(Slightly acidic)

or

Protocol:

  • Dissolve the crude salt (e.g., HCl salt) in water and cool to

    
    .
    
  • Slowly add Saturated Sodium Bicarbonate (

    
    ) until gas evolution stops and pH reaches ~9. Do not overshoot. 
    
  • Immediately extract into cold Ethyl Acetate or DCM.

  • Wash the organic layer once with cold brine.

  • Dry over Sodium Sulfate (

    
    ) and evaporate strictly below 
    
    
    
    .

Module 3: Isolation & Stereochemistry (Oiling Out)

Q: My product is an oil that refuses to crystallize, and I need to separate the threo (active) from the erythro (inactive) diastereomer.

A: You are working with the Free Base. Piperidine acetate esters are often low-melting oils in their free base form. Furthermore, diastereomers often have similar


 values on silica, making column separation difficult.

Solution: Fractional Crystallization of the Hydrochloride Salt. This is the industry standard for methylphenidate-type molecules. The threo-isomer HCl salt typically has a significantly different solubility profile than the erythro-isomer [3].

Step-by-Step Crystallization Protocol:

  • Salt Formation:

    • Dissolve your crude free base oil in anhydrous Isopropyl Alcohol (IPA) or Ethanol .

    • Add 1.1 equivalents of HCl in Dioxane or bubble dry HCl gas.

    • Observation: The solution should warm up (exothermic) and potentially turn cloudy.

  • Anti-Solvent Addition:

    • If no precipitate forms, slowly add Diethyl Ether or Acetone (Anti-solvent) until persistent turbidity is observed.

    • Cool to

      
       overnight.
      
  • Differentiation:

    • The erythro isomer often remains in the mother liquor, while the threo isomer crystallizes (or vice versa, depending on specific substituents).

    • Filter the white solid.

    • Validation: Check purity via NMR. The benzylic proton (if applicable) or the proton

      
       to the ester will show different coupling constants (
      
      
      
      -values) for threo vs. erythro forms [4].

Visualization: Diastereomer Separation Workflow

SaltCrystallization Mixture Crude Mixture (Threo + Erythro Oil) Acidification Dissolve in IPA + HCl(g) Mixture->Acidification Crystallization Cool to -20°C Add Et2O Acidification->Crystallization Salt Formation Filtration Filtration Crystallization->Filtration Solid Solid Cake (Enriched Threo-HCl) Filtration->Solid Precipitate Liquor Mother Liquor (Enriched Erythro) Filtration->Liquor Filtrate

Caption: Fractional crystallization workflow to separate diastereomers using HCl salt formation.

References

  • Biotage. (2023).[1] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[3] Arkivoc.[3] Retrieved from [Link]

  • Gutman, A., et al. (2011). Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate. U.S. Patent No. 7,897,777. Washington, DC: U.S. Patent and Trademark Office.
  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology. Retrieved from [Link]

Sources

Improving yield in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Piperidine Synthesis Ticket ID: PIP-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Query

"I am experiencing inconsistent yields (30-55%) when synthesizing various N-substituted piperidines for a SAR study. I am using standard alkylation and reductive amination protocols. Issues include over-alkylation, incomplete conversion, and significant loss during work-up. How can I optimize this?"

Root Cause Analysis & Resolution Protocol

Welcome to the technical support hub. Low yields in N-piperidine synthesis are rarely due to a single factor. They usually stem from three specific bottlenecks: Steric/Electronic Mismatch during imine formation, Quaternization during direct alkylation, or pH Mismanagement during isolation.

Below are the three optimized workflows (Modules) to resolve these specific failure modes.

Module 1: The "Workhorse" – Reductive Amination Optimization

Best for: Attaching secondary/branched alkyl groups or when avoiding toxic alkyl halides.

The Failure Mode: Standard reductive amination often fails because the equilibrium between the ketone/aldehyde and the piperidine favors the starting materials, or the iminium ion hydrolysis competes with reduction.

The Fix: Lewis Acid Activation & Hydride Selection Do not rely on simple NaBH₄. You must separate imine formation from reduction or use a selective hydride that only reduces the protonated iminium ion.

Protocol A: The Standard STAB Method (Abdel-Magid Protocol)

Use when: The carbonyl is an aldehyde or unhindered ketone.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] Note: DCE is superior for solubilizing the intermediate.

  • Stoichiometry: 1.0 equiv Carbonyl + 1.1 equiv Piperidine.

  • Reagent: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

    • Mechanism:[3] STAB is less basic and sterically bulkier than NaBH₄. It coordinates with the oxygen of the carbonyl, facilitating amine attack, but is too weak to reduce the aldehyde/ketone directly. It selectively reduces the iminium ion [1].[4]

  • Additives: If using a ketone, add 1.0 equiv Acetic Acid to catalyze imine formation.

Protocol B: The Titanium "Trick" (Mattson Protocol)

Use when: The substrate is sterically hindered or electron-deficient (e.g., acetophenones).

  • Activation: Mix Carbonyl (1.0 eq) + Piperidine (1.1 eq) + Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 eq) neat or in minimal THF.

  • Incubation: Stir for 1-4 hours. Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine/enamine.

  • Reduction: Dilute with MeOH/THF and add NaBH₄ (or NaBH₃CN) [2].

    • Warning: This creates a thick white slurry during work-up. See "Work-up" section for handling.

Visualization: Reductive Amination Decision Tree

ReductiveAmination Start Start: Carbonyl + Piperidine CheckType Substrate Type? Start->CheckType Aldehyde Aldehyde / Unhindered Ketone CheckType->Aldehyde Reactive Hindered Hindered Ketone / Acid Sensitive CheckType->Hindered Sluggish STAB Protocol A: STAB (Abdel-Magid) Solvent: DCE Add AcOH if Ketone Aldehyde->STAB Titanium Protocol B: Ti(OiPr)4 (Mattson) Scavenges Water -> Drives Equilibrium Hindered->Titanium Reduction Reduction Step STAB->Reduction In situ Titanium->Reduction Add NaBH4 after 2h

Caption: Decision logic for selecting the correct reductive amination conditions based on steric hindrance.

Module 2: Direct N-Alkylation (Nucleophilic Substitution)

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).

The Failure Mode: The Hofmann/Quaternization Trap. Piperidine is a strong nucleophile. Once the product (tertiary amine) forms, it is more nucleophilic than the starting material, leading to reaction with a second equivalent of alkyl halide to form a quaternary ammonium salt (yield loss).

The Fix: Base & Solvent Matrix Control the kinetics using the "Dilution & Base" principle.

VariableRecommendationTechnical Rationale
Base Choice K₂CO₃ (Weak) or DIPEA (Hindered)Strong bases (NaH) promote elimination (Hofmann) of the alkyl halide. K₂CO₃ buffers the HCl generated without deprotonating the alpha-carbon of the halide.
Solvent Acetonitrile (MeCN) or Acetone Aprotic polar solvents stabilize the transition state. Avoid DMF if possible (work-up difficulty); MeCN is easier to remove.
Stoichiometry 0.8 equiv Halide : 1.0 equiv Piperidine Crucial: Always keep the amine in slight excess. If the halide is in excess, you guarantee quaternization.
Catalyst KI (0.1 equiv) Finkelstein Condition: Converts R-Cl to R-I in situ. The iodide is a better leaving group, speeding up the desired reaction relative to the side reactions.

Module 3: The "Modern" Route – Buchwald-Hartwig Amination

Best for: N-Aryl piperidines (attaching aromatic rings).

The Failure Mode: Using generic Palladium conditions (e.g., Pd(PPh₃)₄) results in dehalogenation of the aryl halide or no reaction due to the secondary amine's sterics.

The Fix: Ligand Selection The ligand dictates the success of the reductive elimination step.

  • For Piperidines (Secondary Amines): You must use RuPhos [3].

    • Why: RuPhos is bulky and electron-rich. It facilitates the oxidative addition of difficult aryl chlorides and, critically, speeds up the reductive elimination of the sterically hindered tertiary amine product.

  • Avoid: BrettPhos (optimized for primary amines).

Standard Protocol:

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + RuPhos (2-4 mol%).

  • Base: NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80-100°C.

Module 4: The Hidden Yield Killer – Work-up & Isolation

Status: Critical User Report: "I see the product on TLC, but I lose it during extraction."

The Science: N-alkyl piperidines have a pKa of approximately 10.0 – 11.0 . If you quench your reaction with saturated NaHCO₃ (pH ~8.5) or water (pH 7), >99% of your product is protonated (water-soluble salt) . You are washing your product down the drain.

The Protocol:

  • Quench: Stop reaction.

  • Acid Wash (Optional but recommended): Extract organics with 1M HCl. The product moves to the aqueous phase (discard organic impurities).

  • The "Hard" Basification: Treat the aqueous phase with 6M NaOH until pH > 12.

    • Check: Use a pH strip. It must be dark blue/purple.

  • Extraction: Now extract with DCM or EtOAc. The piperidine is now a free base and will partition into the organic layer.

  • Ti(OiPr)₄ Cleanup: If using Method 1B, the titanium forms a gel. Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 1 hour. The tartrate chelates the titanium, breaking the emulsion.

Visualization: pH Extraction Logic

ExtractionLogic Input Crude Reaction Mixture AcidWash Add 1M HCl (pH < 2) Input->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Impurities) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer (Product is Salt) PhaseSep1->AqLayer Keep BaseTreat Add 6M NaOH (Target pH > 12) AqLayer->BaseTreat Extract Extract with DCM BaseTreat->Extract Final Final Organic Layer (Product as Free Base) Extract->Final

Caption: pH manipulation strategy to ensure complete recovery of N-substituted piperidines.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Maiti, D. , & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles. Journal of the American Chemical Society, 131(1), 17423–17429. (Note: RuPhos development context).

Sources

Technical Support Center: Stereoselectivity in Piperidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting Stereocontrol in Piperidine Synthesis

Mission Statement

You are likely here because your NMR shows a diastereomeric mess, or your enantiomeric excess (ee) has vanished during scale-up. Piperidines are deceptive; their conformational flexibility (chair flips) and nitrogen inversion create a dynamic stereochemical landscape. This guide moves beyond textbook definitions to address the causality of failure in the two most common synthetic routes: Heterogeneous Hydrogenation and


-Lithiation .

Module 1: Heterogeneous Hydrogenation of Pyridines

The "Hammer" Approach: High throughput, but often lacks finesse.

The Core Problem: Cis/Trans Selectivity

Users often assume that hydrogenation will deliver the thermodynamically stable (all-equatorial) product. This is false. Heterogeneous hydrogenation is a surface-phenomenon governed by kinetic control , typically yielding the cis (syn-addition) product.

Troubleshooting Guide
Q: Why am I getting the cis isomer when I want the trans?

A: The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the catalyst face (syn-addition). To get the trans isomer, you cannot rely on the reduction step alone; you must induce isomerization post-reduction or utilize specific steric clashes.

The Fix:

  • Switch Catalyst:

    • Rh/C or Rh/Al₂O₃: Highly active, favors cis (kinetic product) strongly.

    • Pd/C: Slower, allows for some equilibration, but still predominantly cis in neutral solvents.

    • PtO₂ (Adams' Catalyst): Often used in acidic media; favors cis but prone to over-reduction.

  • Acidic Equilibration (Thermodynamic Editing): If you need the trans isomer (diequatorial), run the reaction in acidic media (AcOH or HCl/MeOH) or reflux with acid after the reduction. This protonates the nitrogen, preventing catalyst poisoning, but more importantly, it allows for acid-catalyzed epimerization if an

    
    -proton is acidic (via enamine tautomerization, though difficult in simple piperidines) or simply by locking the conformer to allow hydride attack from the less hindered face.
    
Q: My reaction stalled. Is the catalyst dead?

A: Likely poisoned. Pyridines are Lewis bases; they bind irreversibly to the metal active sites. The Fix:

  • Protonate the Pyridine: Run in 1.05 equiv. HCl or AcOH. The pyridinium salt does not poison the catalyst as aggressively as the free base.

  • Increase Pressure: 1 atm is rarely sufficient for substituted pyridines. Standardize on 5–10 bar (70–150 psi).

Decision Matrix: Hydrogenation Strategy

HydrogenationStrategy Start Target: Substituted Piperidine from Pyridine Isomer Desired Isomer? Start->Isomer Cis Cis (Kinetic) Isomer->Cis Syn-Addition Trans Trans (Thermodynamic) Isomer->Trans Equilibration Rh Use Rh/C or PtO2 Solvent: MeOH or AcOH Temp: 25°C Cis->Rh Pd Use Pd/C or Pd(OH)2 Solvent: AcOH/HCl Temp: >60°C (Force equilibration) Trans->Pd Check Check NMR: Isomer Ratio > 95:5? Rh->Check Pd->Check Success Proceed to Workup Check->Success Yes Fail Add Lewis Acid (e.g., AlCl3) or Switch to Na/EtOH (Birch-like) Check->Fail No

Caption: Logic flow for selecting catalyst and conditions based on desired diastereomer.

Module 2: -Lithiation (Beak-Lee Methodology)

The "Scalpel" Approach: High precision, high risk of operator error.

The Core Problem: Enantiomeric Scrambling

This method uses


-Boc-piperidine, sec-BuLi, and a chiral ligand ((-)-sparteine or surrogates) to selectively deprotonate the 

-position. The most common failure is racemization before the electrophile is added.
Troubleshooting Guide
Q: My yield is good, but the ee is <10%. What happened?

A: You likely violated the "Cold Chain." The lithiated intermediate is configurationally unstable above -40°C. The Mechanism: The reaction relies on the Complexation-Induced Proximity Effect (CIPE) . The Lithium coordinates to the Boc carbonyl oxygen. The chiral ligand (sparteine) creates a steric pocket that forces removal of the pro-S equatorial proton. If the temperature rises, the C-Li bond dissociates or the chair flips, scrambling stereochemistry.

The Protocol (Strict Adherence Required):

  • Solvent: Anhydrous Et₂O (preferred over THF for enantioselectivity in this specific reaction).

  • Temp: Cool to -78°C .

  • Addition: Add sec-BuLi dropwise.

  • Incubation: Stir for 4–6 hours at -78°C. Do not warm up to "push" the reaction.

  • Quench: Add the electrophile at -78°C.

Q: Why did I get the "wrong" enantiomer?

A: Check your ligand.

  • (-)-Sparteine: Removes pro-S proton

    
     Substituent ends up equatorial (usually).
    
  • (+)-Sparteine Surrogate (O'Brien's diamine): Removes pro-R proton.

  • Note: Sparteine is naturally sourced and sometimes scarce. Synthetic surrogates are reliable but map differently to the stereochemical outcome.

Visualization: The Dipole Stabilization Mechanism

LithiationMech Substrate N-Boc-Piperidine Complex Pre-Lithiation Complex (Li coords to Boc C=O) Substrate->Complex + sec-BuLi / Sparteine (-78°C) Deprotonation Selective Deprotonation (Kinetic Control) Complex->Deprotonation CIPE Directed Intermediate Dipole-Stabilized Carbanion Pair Deprotonation->Intermediate Retains Config

Caption: The Beak-Lee lithiation sequence relying on pre-complexation for stereocontrol.

Module 3: Validation & Analysis

Do not rely on simple 1H NMR integration unless the signals are distinct. Piperidines undergo rapid chair-chair interconversion at room temperature, broadening signals.

The "Gold Standard" Analysis Protocol:

  • Variable Temperature (VT) NMR: Run at -40°C to freeze the chair conformation. This allows accurate measurement of

    
    -coupling constants (
    
    
    
    vs
    
    
    ) to determine axial/equatorial positioning.
  • TFA Derivatization: If

    
    -Boc rotamers are complicating the NMR, deprotect with TFA. The free amine (or protonated salt) often gives sharper signals.
    
  • Mosher's Amide: For determining ee% without a chiral HPLC column, derivatize the piperidine with Mosher's acid chloride.

Summary of Key Parameters

ParameterHydrogenation (Rh/C)Lithiation (Beak-Lee)
Primary Control Kinetic (Surface Adsorption)Kinetic (Deprotonation)
Major Isomer Cis (Syn-addition)Trans-2,3 (post-E+ addition)
Critical Failure Catalyst PoisoningTemperature > -78°C
Solvent Choice MeOH/AcOH (Protic)Et₂O (Non-polar/Aprotic)
Stereo Source Catalyst FaceChiral Ligand (Sparteine)

References

  • Glorius, F. (2004). "Asymmetric Hydrogenation of Pyridines." Organic & Biomolecular Chemistry. Link (Review of heterogeneous and homogeneous methods).

  • Beak, P., & Lee, W. K. (1989). "

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry. Link (The foundational text on Boc-piperidine lithiation).
    
  • Bailey, W. F., Beak, P., et al. (2002).[1] "An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine." Journal of the American Chemical Society.[1][2] Link (Mechanistic deep-dive into the sparteine complex).

  • O'Brien, P. (2008). "Chiral Lithium Amides and Diamines in Asymmetric Synthesis." Chemical Communications. Link (Source for sparteine surrogates).

  • Clayden, J. (2012). "Organolithiums: Selectivity for Synthesis." Tetrahedron.

Sources

Degradation pathways of ethyl piperidine acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl Piperidine Acetate Derivatives .

I am Dr. Aris Thorne, Senior Application Scientist.[1] I have designed this guide to move beyond generic advice and address the specific physicochemical instabilities inherent to the piperidine-ester scaffold. Whether you are synthesizing Ethylphenidate , developing Ritalin analogs, or working with Ethyl 2-(piperidin-2-yl)acetate intermediates, the degradation mechanisms described below are universal to this pharmacophore.[1][2]

Module 1: Hydrolytic Instability (The Ester Linkage)

Context: The ethyl ester moiety is the "Achilles' heel" of this molecule in aqueous environments.[2] Unlike simple aliphatic esters, the basic nitrogen in the piperidine ring can act as an intramolecular catalyst or a local pH buffer, accelerating hydrolysis even in nominally neutral media.[1]

Troubleshooting Guide: Potency Loss & Acid Formation

Q: My assay purity dropped by 5% overnight in the autosampler. The main impurity elutes earlier than the parent.[1][2] What happened?

A: You are likely observing hydrolysis to the free acid (Piperidine-2-acetic acid derivative).[2]

  • Diagnosis: In Reverse Phase (RP) HPLC, the free acid is more polar than the ethyl ester and will elute at a lower Relative Retention Time (RRT ~0.4–0.6).[1]

  • Mechanism: Water attacks the carbonyl carbon, displacing ethanol.[1] This is catalyzed by both acid (protonation of carbonyl oxygen) and base (direct hydroxide attack).[1][2]

  • The "Hidden" Catalyst: If your sample diluent contains water and no buffer, the piperidine amine (pKa ~10) will protonate, creating a slightly acidic microenvironment that promotes acid-catalyzed hydrolysis of the ester.[1][2]

Q: How do I stabilize my samples for LC-MS analysis?

A:

  • Eliminate Water: Switch to anhydrous diluents if possible (e.g., Acetonitrile/Methanol).[1]

  • Control pH: If aqueous mobile phases are required, maintain the sample diluent pH at 3.0 – 4.0 .

    • Why? At pH < 4, the amine is fully protonated (

      
      ), preventing it from acting as a general base catalyst.[1] At pH > 8, hydroxide-mediated hydrolysis dominates.[1][2]
      
  • Temperature: Lower the autosampler temperature to 4°C. Hydrolysis rates follow Arrhenius kinetics; a 10°C drop roughly halves the degradation rate.[1]

Table 1: Estimated Half-life (


) of Ethyl Piperidine Acetate at 25°C 
(Data extrapolated from piperidine ester kinetics [1, 2])
pH ConditionDominant MechanismEstimated

pH 1.0 Acid-Catalyzed~12 Hours
pH 4.0 Stable Window> 7 Days
pH 7.4 General Base Catalysis~24 Hours
pH 10.0 Specific Base Catalysis< 1 Hour

Module 2: Stereochemical Integrity (Epimerization)

Context: The C2 position of the piperidine ring (alpha to the amine, beta to the ester) is a chiral center.[2] The hydrogen at this position is acidic due to the electron-withdrawing ester group.[2] Removal of this proton leads to a planar enolate intermediate, which destroys stereochemistry.[1]

Troubleshooting Guide: Diastereomer Formation

Q: I see a "shoulder" or a split peak in my achiral HPLC method. Is this a column failure?

A: It is likely epimerization .[1]

  • The Issue: You are converting between the threo (e.g.,

    
    ) and erythro (e.g., 
    
    
    
    ) diastereomers. Unlike enantiomers, diastereomers have different physical properties and can separate on standard C18 columns.[1]
  • Trigger: Basic workups (e.g., washing with

    
     or extraction at pH > 9) rapidly deprotonate the C2 position.[1]
    
  • Detection: Epimers usually have identical Mass-to-Charge (m/z) ratios but slightly different retention times.[1][2]

Q: How do I prevent racemization during synthesis workup?

A:

  • Avoid Strong Bases: Use mild bases like

    
     rather than NaOH or alkoxides.[1]
    
  • Kinetic Quenching: Perform extractions quickly and keep the organic phase cold.[1]

  • Solvent Choice: Avoid protic solvents (EtOH, MeOH) with strong bases, as they facilitate proton exchange.[1]

Module 3: Oxidative Stress (The Nitrogen Center)

Context: The secondary amine in the piperidine ring is electron-rich and susceptible to oxidation by peroxides or singlet oxygen.[2]

Troubleshooting Guide: Unknown Impurities (N-Oxides)

Q: I have a persistent impurity at RRT ~1.1 that grows when the sample sits in THF or Ether.

A: This is likely the N-Oxide or Hydroxylamine derivative.[1][2]

  • Source: Ethers (THF, Diethyl Ether, Dioxane) form peroxides over time.[1] These peroxides react with the secondary amine to form the N-hydroxyl/N-oxide species.[2]

  • Mass Spec Signature: Look for a mass shift of +16 Da (Oxygen insertion).[1]

  • Prevention:

    • Use fresh, inhibitor-free solvents or test for peroxides using starch-iodide paper.[1][2]

    • Store the compound as a salt (e.g., Hydrochloride).[1] The protonated amine (

      
      ) is electronically resistant to oxidation compared to the free base.[1][2]
      

Module 4: Pathway Visualization

The following diagram maps the degradation logic described above. Use this to triage unknown peaks in your chromatograms.[1]

DegradationMap Parent Ethyl Piperidine Acetate (Parent) Hydrolysis Hydrolysis (Water/pH driven) Parent->Hydrolysis Oxidation Oxidation (Peroxides/Air) Parent->Oxidation Epimerization Epimerization (Base catalyzed) Parent->Epimerization Acid Piperidine Acetic Acid (RRT < 1.0) (Loss of Ethanol) Hydrolysis->Acid - EtOH NOxide N-Oxide / Hydroxylamine (RRT > 1.0) (+16 Da) Oxidation->NOxide + [O] Diastereomer Erythro/Threo Epimer (Split Peak) (Same Mass) Epimerization->Diastereomer Inversion at C2

Figure 1: Primary degradation pathways.[1][3] Blue path indicates the parent compound source.[1] Red, Yellow, and Green nodes represent the distinct degradation products detectable by HPLC.

Module 5: Analytical Method Parameters (Standard Protocol)

To separate these specific degradants, use the following validated starting conditions.

Protocol: Stability-Indicating HPLC Method

  • Column: C18, 150 x 4.6 mm, 3.5 µm (High surface area coverage to retain the polar amine).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (Buffers the amine, prevents silanol tailing).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold to retain the Acid degradant )[2]

    • 2-15 min: 5%

      
       60% B[2]
      
    • 15-20 min: 60% B (Elutes N-oxides and dimers)

  • Detection: UV at 210 nm (Ester carbonyl) and 254 nm (if phenyl ring present).[1][2]

Why this works:

  • pH 4.0 Buffer: Ensures the piperidine nitrogen is protonated (

    
    ).[1] This improves peak shape by preventing interaction with residual silanols on the column stationary phase.[1]
    
  • Low Initial Organic: The free acid degradant is highly polar.[1] Starting at 5% B ensures it does not elute in the void volume.[1][2]

References

  • Hydrolytic Kinetics: Capello, C., Fischer, U., & Hungerbühler, K. (2007).[1] What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.[1] (Contextualizing ester hydrolysis in various media). Link

  • Piperidine Stability: BenchChem. (2025).[1][3] Degradation pathways of Piperidine derivatives. Technical Notes. (General oxidation and ring stability data). Link[1][2]

  • Methylphenidate Analogs: Patrick, K. S., et al. (1987).[1] Pharmacology of the enantiomers of threo-methylphenidate. Journal of Pharmacology and Experimental Therapeutics, 241(1), 152-158.[1] (Establishes the threo/erythro epimerization and pharmacological relevance). Link

  • Oxidation Mechanisms: Suresh, V., et al. (2001).[1][4] Electron-transfer Reactions of Amines. The Journal of Organic Chemistry. (Mechanisms of amine oxidation to N-oxides). Link[1][2]

Sources

Technical Support Center: Stability Profiling of Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Stability Profiling & Troubleshooting Molecule Class: Lipophilic Amino Ester

Introduction: The Stability Paradox

Ethyl (3,5-dimethylpiperidin-1-yl)acetate presents a classic "Janus-faced" stability profile common in pharmaceutical intermediates. On one side, you have a lipophilic tertiary amine (the dimethylpiperidine ring), which is generally robust but prone to oxidation and silanol interactions. On the other, you have a labile ethyl ester tail, highly susceptible to hydrolytic cleavage.

This guide is structured not as a textbook, but as a Tier-3 Support Center . We address the specific "Why is my assay failing?" questions that arise during the development of this molecule.

Module 1: Hydrolytic Instability (The Ester Issue)

Incident Report #101: "My assay potency is dropping in aqueous buffer."

User Observation:

"We prepared a stock solution in water/acetonitrile (50:50) for HPLC.[1] After 24 hours at room temperature, the main peak area decreased by 4%, and a new peak appeared at RRT 0.35."

Root Cause Analysis: The ethyl ester moiety is undergoing hydrolysis .[2] While esters are generally stable in organic solvents, the presence of the basic piperidine nitrogen (pKa ~9-10) creates a self-catalyzing intramolecular microenvironment . In aqueous solution, the basic nitrogen increases the local pH, accelerating the attack of water on the ester carbonyl.

Degradation Pathway:



Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Diluent Selection Switch to 100% Acetonitrile or Methanol for stock prep.Removes water from the equation, halting hydrolysis.
Buffer pH Maintain aqueous buffers at pH 4.5 - 6.0 .Low pH protonates the nitrogen (

), preventing it from acting as a base catalyst for the ester hydrolysis.
Temperature Store aqueous solutions at 4°C .Arrhenius equation dictates that reaction rates (hydrolysis) drop significantly with temperature.
Visualizing the Degradation Logic

HydrolysisPathway Parent This compound Condition Aqueous Condition (pH > 7 or Acidic) Parent->Condition Intermediate Tetrahedral Intermediate Condition->Intermediate + H2O Product1 (3,5-dimethylpiperidin-1-yl)acetic acid (Polar Impurity) Intermediate->Product1 Cleavage Product2 Ethanol Intermediate->Product2 Leaving Group

Figure 1: Mechanism of hydrolytic degradation leading to the formation of the carboxylic acid impurity.

Module 2: Oxidative Degradation (The Amine Issue)

Incident Report #102: "Unknown impurity appearing during forced degradation."

User Observation:

"During oxidative stress testing (3% H2O2), we see a massive degradation peak eluting before the parent. It does not match the hydrolysis product."

Root Cause Analysis: The tertiary nitrogen in the piperidine ring is electron-rich and susceptible to N-oxidation . This is a classic degradation pathway for tertiary amines. The resulting N-oxide is highly polar, causing it to elute significantly earlier than the parent lipophilic ester on Reverse Phase (RP) chromatography.

Troubleshooting Protocol:

  • Confirmation: Perform LC-MS analysis. The N-oxide will show a mass shift of +16 Da (M+16) compared to the parent.

  • Prevention:

    • Inert Atmosphere: Store bulk material under Nitrogen or Argon headspace.

    • Antioxidants: If formulating, consider adding BHT (Butylated hydroxytoluene) or Sodium Metabisulfite.

    • Excipient Screening: Avoid excipients containing trace peroxides (e.g., certain grades of PEG or Polysorbates).

Module 3: Stereochemical Integrity

Incident Report #103: "My single peak is splitting into a doublet."

User Observation:

"The 3,5-dimethyl substitution implies stereoisomers. We are seeing peak splitting in our stability samples after 3 months at 40°C."

Expert Insight: The 3,5-dimethylpiperidine moiety exists as cis (meso/racemic) and trans diastereomers.

  • Scenario A (Separation): Your method resolution has improved (or column aged), and you are now resolving the diastereomers that were always there.

  • Scenario B (Epimerization): Under extreme thermal or basic stress, the chiral centers (if not quaternary) can invert, altering the cis/trans ratio.

Action Plan:

  • Check T0 (Initial) Data: Re-integrate the initial chromatograms. Was the shoulder always there?

  • Thermodynamic Control: The cis-isomer is generally more thermodynamically stable (both methyls equatorial). If you synthesized the kinetic product (trans), it may slowly convert to cis over time.

  • Reporting: Stability specifications must define the Diastereomeric Ratio (dr) . Do not treat the second isomer as a "degradant" unless it was absent at manufacture.

Module 4: Analytical Method Troubleshooting

Incident Report #104: "Severe peak tailing is ruining integration."

User Observation:

"The parent peak tails badly (Tailing Factor > 2.0). We cannot integrate low-level impurities on the tail."

Root Cause Analysis: This is the "Silanol Effect." The basic piperidine nitrogen interacts strongly with residual acidic silanol groups (


) on the silica backbone of the HPLC column. This secondary interaction causes peak broadening and tailing.

Optimization Guide:

VariableAdjustmentMechanism
Mobile Phase Modifier Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) .TEA competes for silanol sites (sacrificial base). TFA ion pairs with the amine, masking the charge.
pH Strategy Increase pH to 7.5 - 8.0 (using hybrid columns).At high pH, the amine is unprotonated (neutral) and interacts less with silanols. Note: Ensure column is pH stable.
Column Choice Use End-capped or Embedded Polar Group (EPG) columns."End-capping" chemically blocks silanols. EPG columns shield the silica surface.
Visualizing the Stability Workflow

StabilityWorkflow cluster_pathways Degradation Pathways Start Start Stability Study Stress Stress Conditions (ICH Q1A) Start->Stress Hydrolysis Hydrolysis (Acid/Base) Stress->Hydrolysis Oxidation Oxidation (Peroxide/Air) Stress->Oxidation Thermal Thermal (Isomerization) Stress->Thermal Analysis HPLC/LC-MS Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Decision Define Storage Specs Analysis->Decision

Figure 2: Workflow for characterizing the stability profile according to ICH guidelines.[3]

References

  • International Council for Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][5] Retrieved from [Link]

  • Blessy, M., et al. (2014). Stress degradation studies on pharmaceutical molecules and stability-indicating method development.[6] Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Dolan, J. W. (2002). Peak Tailing and Column Aging. LCGC North America. Retrieved from [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. (General reference for ester hydrolysis mechanisms).

Sources

Technical Support Center: Piperidine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PIP-SYN-001

Introduction

Piperidine rings are the structural backbone of over 12,000 clinically used drugs, including fentanyl, paroxetine, and ritalin analogues. However, the synthesis of these saturated heterocycles—whether via pyridine hydrogenation or cyclization—is prone to specific, yield-killing impurities.

This guide is structured as a Level 2 Troubleshooting Dialogue . We address the specific "symptoms" your analytical data (HPLC/MS/NMR) is showing and provide the root cause and remediation.

Module 1: The "Stalled" Reduction (Hydrogenation Issues)

User Question:

"I am hydrogenating a substituted pyridine using Pd/C. The reaction stalled at 80% conversion. LC-MS shows a persistent peak with a mass of [M-2] relative to the product. Adding more catalyst didn't help. What is this?"

Technical Diagnosis:

You are likely observing the accumulation of tetrahydropyridine (THP) intermediates. This is a classic "catalyst poisoning" scenario.

The Mechanism: The reduction of pyridine to piperidine is not a single 6-electron step. It proceeds through partially reduced intermediates (dihydropyridine


 tetrahydropyridine).
  • The Trap: Pyridines and partially reduced imines are strong Lewis bases. They adsorb strongly onto the catalyst surface (Pd, Pt, or Rh), competing with hydrogen for active sites.

  • The Impurity: The [M-2] peak is the enamine/imine tautomer (usually 2,3,4,5-tetrahydropyridine). If the hydrogen pressure or catalyst activity drops, the reaction effectively "freezes" at this stage.

Remediation Protocol:
ParameterAdjustmentScientific Rationale
Solvent System Switch to Acetic Acid or add HCl (1-2 eq).Protonating the nitrogen (

) prevents the lone pair from poisoning the metal catalyst surface [1].
Catalyst Switch from Pd/C to PtO₂ (Adams' Catalyst) or Rh/C .Rhodium and Platinum are more active for heteroaromatic ring saturation and less susceptible to amine poisoning than Palladium [2].
Pressure Increase

pressure (>50 bar).
Higher pressure forces hydrogen adsorption, overcoming the competitive inhibition by the amine substrate.
Visualizing the Pathway

The diagram below illustrates the "Energy Valley" where your reaction is likely stuck.

HydrogenationPathway Figure 1: The Stepwise Reduction of Pyridine showing the THP bottleneck. Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Transient/Unstable) Pyridine->DHP + H2 THP Tetrahydropyridine (The [M-2] Impurity) DHP->THP + H2 Piperidine Piperidine (Target Product) THP->Piperidine + H2 (Slow Step) Polymer Trimer/Polymer (High MW Side Product) THP->Polymer Self-Reaction (If H2 starved)

Module 2: N-Functionalization & Side Reactions

User Question:

"I'm performing an N-alkylation on a piperidine core using an alkyl halide. I see my product, but also a significant impurity at [M+R] mass. My yield is dropping."

Technical Diagnosis:

You are encountering Over-Alkylation (Quaternization) .

The Causality: The product of your reaction (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine).

  • Reaction: Piperidine (

    
    ) + R-X 
    
    
    
    N-Alkylpiperidine (
    
    
    ).
  • Side Reaction: N-Alkylpiperidine + R-X

    
     N,N-Dialkylpiperidinium salt (Quaternary Ammonium).
    

This is particularly common in polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of the formed tertiary amine.

Troubleshooting Table: Controlling Selectivity
ApproachProtocol DetailsWhy it works
Stoichiometry Use excess Piperidine (1.5 to 2.0 eq) relative to the alkyl halide.Statistically favors the attack of the abundant starting material over the scarce product.
Base Selection Use inorganic bases (K₂CO₃ ) in Acetone or MeCN .Heterogeneous bases provide a "surface-limited" reaction that can suppress over-alkylation compared to soluble organic bases (TEA/DIPEA).
Alternative Route Switch to Reductive Amination .React piperidine with an aldehyde + NaBH(OAc)₃. This pathway chemically cannot over-alkylate to the quaternary salt easily [3].

Module 3: Critical Safety (Genotoxic Impurities)

User Question:

"Our QA team flagged a risk of N-Nitrosamines in our piperidine API. How do these form, and how do I prevent them?"

Technical Diagnosis:

N-Nitrosopiperidine (NPIP) is a high-potency mutagen (Class 1/2A Carcinogen) strictly regulated by ICH M7 guidelines. It forms when secondary amines encounter nitrosating agents.

Sources of Contamination:

  • Sodium Nitrite (NaNO₂): Often used in quench steps for other reactions (e.g., azides).

  • Nitrate Reagents: Reagents containing nitrate salts can reduce to nitrites in situ.

  • Atmospheric NOx: Reaction with NOx gases in drying ovens.

Prevention Workflow

NitrosamineControl Figure 2: Decision Tree for Mitigating Nitrosamine Formation [4]. Start Risk Assessment: N-Nitrosopiperidine (NPIP) Check1 Are Nitrites/Nitrates used in the process? Start->Check1 Action1 REMOVE Nitrites. Switch to quench with Ammonium Chloride. Check1->Action1 Yes Check2 Is the pH < 7? Check1->Check2 No Action2 Maintain pH > 10. Nitrosation requires acidic conditions to form the Nitrosonium ion (NO+). Check2->Action2 Yes (Acidic) Check3 Is a Scavenger present? Check2->Check3 No (Basic) Action3 Add Ascorbic Acid or Alpha-Tocopherol (Vitamin E). Check3->Action3 No

[1]

Module 4: Stereochemical Control (Isomers)

User Question:

"I am synthesizing 2,6-dimethylpiperidine from 2,6-lutidine. I need the trans isomer, but I am getting 90% cis. Why?"

Technical Diagnosis:

You are fighting thermodynamics.

  • The Cis Trap: Catalytic hydrogenation of 2,6-disubstituted pyridines predominantly yields the cis isomer (the "all-syn" addition of hydrogen across the face of the ring). The cis isomer allows both methyl groups to be equatorial (lower energy).

  • The Trans Isomer: Requires one substituent to be axial, which is sterically disfavored (

    
     strain).
    
Strategic Pivot

To access the trans isomer, you cannot rely on simple heterogeneous hydrogenation.

Recommended Protocol: Chemical Reduction (Birch-Type or Hydride)

  • Method: Use Sodium in Ethanol (Na/EtOH) or LiAlH₄ reduction of the corresponding pyridinium salt.

  • Mechanism: These methods proceed via a thermodynamic equilibration of the intermediates, often allowing access to the trans isomer ratios that are inaccessible via kinetic surface hydrogenation [5].

References

  • Barnes, C. et al. "Catalytic Hydrogenation of Pyridine: Process Safety and Impurity Profiling." Organic Process Research & Development, 2018.

  • Despois, A. & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines."[1] ChemRxiv, 2023.

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.

  • Zhou, Q. et al. "Borane Catalyzed Metal-Free Transfer Hydrogenation of Pyridines."[2] Organic Letters, 2016.[2]

Sources

Reaction condition optimization for piperidine N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine N-Alkylation Optimization

Subject: Troubleshooting & Optimization Guide for Secondary Amine (


) Alkylation
Author:  Senior Application Scientist, Process Chemistry Division
Date:  October 26, 2023

Executive Summary

Piperidine N-alkylation is a fundamental transformation in medicinal chemistry, yet it is plagued by two primary failure modes: Over-alkylation (formation of quaternary ammonium salts) and Elimination (formation of alkenes via E2 pathways). This guide moves beyond standard textbook procedures to provide field-tested optimization strategies, focusing on kinetic control, Finkelstein catalysis, and green chemistry compliance.

Troubleshooting & FAQs

Q1: I am observing significant formation of the quaternary ammonium salt. How do I stop the reaction at the tertiary amine stage?

Diagnosis: This is a classic kinetic control issue. The product (a tertiary amine) is often more nucleophilic than the starting material (piperidine), leading to a "runaway" reaction.

Corrective Actions:

  • Stoichiometry Adjustment: Never use a 1:1 ratio if over-alkylation is a risk. Use a slight excess of piperidine (1.1–1.2 equivalents) relative to the alkyl halide. This statistically favors the mono-alkylation event.

  • Base Selection: Switch from strong, soluble bases (like NaH or KOtBu) to mild, inorganic bases like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases have low solubility in organic solvents, creating a heterogeneous mixture that modulates the effective basicity and suppresses rapid over-alkylation [1, 2].
  • Alternative Pathway (Reductive Amination): If direct alkylation continues to fail, abandon the

    
     pathway. React piperidine with the corresponding aldehyde/ketone using Sodium Triacetoxyborohydride (
    
    
    
    )
    . This method chemically prevents quaternization because the iminium intermediate cannot react further to form a quaternary salt under reducing conditions [3, 5].
Q2: My reaction is stalling with <50% conversion after 24 hours. Heating leads to degradation. How do I accelerate it?

Diagnosis: The electrophile (alkyl halide) likely possesses a poor leaving group (e.g., alkyl chloride) or the reaction solvent is too non-polar to stabilize the transition state.

Corrective Actions:

  • The Finkelstein Modification: Add 10–20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

    • Mechanism:[1][2][3][4][5][6] The iodide displaces the chloride in situ to form a highly reactive alkyl iodide, which then reacts rapidly with the piperidine. This "catalytic cycle" dramatically increases the rate without requiring higher temperatures [4].

  • Solvent Polarity: Switch to a polar aprotic solvent. Acetonitrile (MeCN) is the industry standard for balancing rate and selectivity. Avoid DMF/NMP if possible due to difficulty in workup and toxicity (Green Chemistry), but they remain the most potent for stubborn substrates [6].

Q3: I see a non-polar impurity forming that lacks nitrogen. What is it?

Diagnosis: You are observing the alkene product resulting from an E2 Elimination side reaction. This occurs when the piperidine acts as a base rather than a nucleophile, deprotonating the beta-carbon of the alkyl halide.

Corrective Actions:

  • Temperature Control: Elimination is entropically favored at high temperatures. Reduce the reaction temperature (e.g., from 80°C to 40°C) and extend the reaction time.

  • Steric Management: If using an auxiliary base (like TEA or DIPEA), ensure it is not too bulky or strong if the electrophile is prone to elimination. Switch to inorganic bases (

    
    ) which are less likely to promote E2 elimination in this specific context.
    

Experimental Protocols

Protocol A: The "Finkelstein-Modified" Alkylation (Recommended)

Best for: Primary/Secondary alkyl chlorides or bromides.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Piperidine (1.2 equiv) and Acetonitrile (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv, anhydrous, granular).
    
  • Catalyst: Add NaI (0.1 equiv / 10 mol%). Note: The solution may turn slightly yellow; this is normal.

  • Electrophile: Add the Alkyl Halide (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C. Monitor via LCMS/TLC.

    • Checkpoint: If the reaction is slow, increase NaI to 0.5 equiv.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: Reductive Amination (High Selectivity)

Best for: Avoiding quaternization entirely or when using aldehydes/ketones.

  • Imine Formation: Dissolve Piperidine (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    )  (1.5 equiv) in one portion.
    
  • Acid Catalysis (Optional): If the ketone is sterically hindered, add 1 drop of Acetic Acid.

  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Quench: Quench with saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    

Visualizations

Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for selecting the optimal reaction condition based on observed impurities or kinetic failures.

OptimizationLogic Start Start: Piperidine Alkylation Check Check Impurity Profile (LCMS) Start->Check Issue_Quat Issue: Quaternary Salt (Over-alkylation) Check->Issue_Quat M+R mass observed Issue_Slow Issue: Low Conversion (Slow Kinetics) Check->Issue_Slow Starting material remains Issue_Elim Issue: Alkene Formation (Elimination) Check->Issue_Elim Non-polar peak observed Sol_Reductive Solution: Switch to Reductive Amination Issue_Quat->Sol_Reductive High Severity Sol_Stoich Solution: 1.2 eq. Amine + Mild Base (K2CO3) Issue_Quat->Sol_Stoich Low Severity Sol_Finkel Solution: Add 10 mol% NaI (Finkelstein) Issue_Slow->Sol_Finkel Sol_Temp Solution: Lower Temp Avoid Bulky Bases Issue_Elim->Sol_Temp

Figure 2: The Finkelstein Acceleration Mechanism

Caption: Catalytic cycle showing how Iodide (I-) accelerates the reaction by converting alkyl chlorides to reactive alkyl iodides in situ.

FinkelsteinMech RCl Alkyl Chloride (Slow Electrophile) RI Alkyl Iodide (Fast Electrophile) RCl->RI Halogen Exchange (Fast) NaI NaI (Catalyst) NaI->RI Product N-Alkyl Piperidine (Product) RI->Product SN2 Attack (Very Fast) NaCl NaCl (Precipitate) RI->NaCl Byproduct Piperidine Piperidine (Nucleophile) Piperidine->Product

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation: Reagent Guides. ACS Green Chemistry Institute. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Discussion regarding

    
     vs NaH selectivity. [Link]
    
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • All About Chemistry. (2020). Finkelstein Reaction Mechanism and Applications.[Link]

  • Wikipedia. (2025). Reductive Amination: Green Chemistry Applications.[6][Link]

Sources

Side reactions in the synthesis of 3,5-dimethylpiperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Stereocontrol in 3,5-Dimethylpiperidine Synthesis

Executive Summary & Core Chemistry

The synthesis of 3,5-dimethylpiperidine is a critical workflow in the development of peptidomimetics and alkaloids. The core challenge lies not in the connectivity, but in the stereochemical outcome (cis/meso vs. trans/racemic) and the suppression of ring-opening or oligomerization side reactions.

This guide addresses the two primary synthetic routes:

  • Heterogeneous Hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).

  • Reductive Cyclization of 2,4-dimethylglutaraldehyde derivatives.

Module A: Hydrogenation of 3,5-Lutidine

Issue 1: "I am observing significant amounts of N-alkylated side products."

Diagnosis: Reductive Alkylation by Solvent. Root Cause: You are likely using an alcoholic solvent (Methanol or Ethanol) with a heterogeneous catalyst (Pd/C or PtO2) at elevated temperatures. The catalyst dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with your piperidine product.

Corrective Action:

  • Immediate Fix: Switch to non-nucleophilic, non-oxidizable solvents. Acetic Acid (AcOH) is the gold standard here. It serves a dual purpose: it prevents N-alkylation and protonates the product, preventing catalyst poisoning.[1]

  • Alternative: If an alcohol is required for solubility, use Isopropanol (IPA) or t-Amyl alcohol , which are sterically hindered and less prone to dehydrogenation/condensation.

Issue 2: "The Cis:Trans ratio is drifting. I need the Cis-isomer, but Trans is increasing."

Diagnosis: Thermodynamic Equilibration. Mechanism: The cis-isomer (meso) is often the kinetic product of surface hydrogenation (syn-addition of H2). However, the trans-isomer is thermodynamically more stable (diequatorial conformation). Prolonged exposure to the catalyst, especially Ru/C or Pd/C at high temperatures (>100°C), facilitates dehydrogenation-rehydrogenation cycles, scrambling the stereocenters.

Protocol Adjustment:

  • Catalyst Selection: Switch to Rh/C (5%) or PtO2 (Adams' Catalyst) . These metals favor kinetic control (cis-selectivity) under mild conditions.

  • Pressure/Temp: High pressure (50-100 bar) and low temperature (<50°C) favor the kinetic cis product.

  • Quench: Stop the reaction immediately upon consumption of H2. Do not let the mixture "cook" with the catalyst.

Issue 3: "My yield is low, and I see acyclic amines in the MS."

Diagnosis: Hydrogenolysis (Ring Opening). Root Cause: Excessive temperature or the use of vigorous hydrogenolysis catalysts (like Pd/C) under forcing conditions can cleave the C-N bond, resulting in 1,5-amino alcohols or alkyl amines.

Corrective Action:

  • Lower Temperature: Maintain T < 80°C.

  • Acidic Media: Ensure the reaction is performed in acidic media (HCl/MeOH or AcOH). Protonated pyridines/piperidines are more resistant to C-N bond hydrogenolysis than their free-base counterparts.

Module B: Reductive Amination/Cyclization

Issue 4: "I am getting dimers/oligomers instead of the piperidine ring."

Diagnosis: Intermolecular vs. Intramolecular Competition. Root Cause: The concentration is too high. In the cyclization of 2,4-dimethylglutaraldehyde with an amine, the intermediate amino-aldehyde can react with another molecule of starting material (intermolecular) faster than it can close the ring (intramolecular) if the molecules are crowded.

Corrective Action:

  • High Dilution Principle: Run the reaction at high dilution (0.05 M or lower).

  • Slow Addition: Add the reducing agent (e.g., NaBH(OAc)3) after allowing the imine equilibrium to establish, or add the substrate slowly to the reducing mixture.

Issue 5: "The reaction stalls at the tetrahydropyridine (enamine) stage."

Diagnosis: Insufficient Reducing Power or pH Mismatch. Root Cause: Sodium Cyanoborohydride (NaBH3CN) is pH-sensitive.[2] If the pH is too basic (>6), reduction is sluggish. If too acidic (<3), the enamine is hydrolyzed back to the ketone.

Corrective Action:

  • pH Control: Maintain pH 4.5–5.5 using an Acetate buffer.

  • Reagent Switch: Switch to Sodium Triacetoxyborohydride (STAB) . It is generally more effective for converting hindered imines/enamines to amines and does not require strict pH monitoring like cyanoborohydride.

Data & Catalyst Selection Guide

Table 1: Catalyst Performance Matrix for 3,5-Lutidine Hydrogenation

CatalystMajor IsomerConditionsRisk ProfileRecommended For
Rh/C (5%) Cis (Kinetic) AcOH, 25-50°C, 3-5 barLow side reactionsHigh-purity cis-3,5-dimethylpiperidine
PtO2 Cis (Kinetic) AcOH, 25°C, 1-3 barCatalyst leachingLab-scale, high stereocontrol
Ru/C (5%) Trans (Thermo) H2O/Acid, >100°C, 50 barRing opening at high TAccessing trans-isomers industrially
Pd/C (10%) MixedMeOH, 60°CN-Alkylation , Ring openingGeneral reduction (requires care)

Visualizing the Pathways

Diagram 1: The Hydrogenation Landscape

Caption: Mechanistic bifurcation in 3,5-lutidine hydrogenation. Note the "Danger Zone" leading to ring opening.

HydrogenationPath Lutidine 3,5-Lutidine (Starting Material) Adsorption Catalyst Adsorption (Flat vs. Tilted) Lutidine->Adsorption H2, Cat. N_Alkyl N-Alkylated Impurities (Solvent Reaction) Lutidine->N_Alkyl Alcohol Solvent + Heat Tetrahydro Tetrahydropyridine (Intermediate) Adsorption->Tetrahydro Syn-addition Cis Cis-3,5-Dimethylpiperidine (Kinetic Product) Tetrahydro->Cis Rh/Pt, Low T (Major Path) Trans Trans-3,5-Dimethylpiperidine (Thermodynamic Product) Tetrahydro->Trans Ru, High T (Isomerization) Cis->Trans Epimerization (Prolonged Reaction) RingOpen Acyclic Side Products (Amino-pentanes) Cis->RingOpen Over-reduction (Pd/C, High T) Trans->RingOpen Over-reduction

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for resolving stereochemical and yield issues.

Troubleshooting Start Problem Detected IsomerIssue Wrong Isomer Ratio? Start->IsomerIssue YieldIssue Low Yield / Impurities? Start->YieldIssue CheckCat Using Pd or Ru? IsomerIssue->CheckCat CheckSolvent Solvent = Alcohol? YieldIssue->CheckSolvent SwitchRh Switch to Rh/C or PtO2 (Kinetic Control) CheckCat->SwitchRh Yes N_Alkyl_Fix Switch to AcOH (Prevents N-Alkylation) CheckSolvent->N_Alkyl_Fix Yes (N-alkyl found) CheckTemp Temp > 80°C? CheckSolvent->CheckTemp No LowerTemp Reduce Temp < 50°C (Prevents Ring Opening) CheckTemp->LowerTemp Yes

Validated Experimental Protocol

Protocol: High-Fidelity Synthesis of cis-3,5-Dimethylpiperidine Target: >95:5 cis:trans ratio, >90% Yield.

  • Preparation: In a high-pressure autoclave, dissolve 3,5-lutidine (10 mmol) in Glacial Acetic Acid (20 mL) .

    • Why: Acidic media prevents product inhibition (poisoning) of the catalyst and suppresses N-alkylation side reactions [1].[1]

  • Catalyst Addition: Add 5 wt% Rh/C (5 mol% loading).

    • Why: Rhodium offers the highest diastereoselectivity for cis-isomers among heterogeneous catalysts [2].

  • Hydrogenation: Pressurize to 50 bar (725 psi) H2. Stir vigorously at 25°C .

    • Critical Control Point: Do not heat. Heating promotes isomerization to the trans-isomer.

  • Monitoring: Monitor H2 uptake. Stop reaction immediately upon cessation of uptake (typically 4-6 hours).

  • Workup: Filter catalyst through Celite. Concentrate the acetic acid filtrate. Basify with NaOH (aq) to pH >12 and extract with DCM.

  • Purification: Distillation or formation of the HCl salt.[3]

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2859-2862. Link

  • Kuwano, R., et al. (2008).[1] "Catalytic Asymmetric Hydrogenation of Heteroarenes." University of Illinois / Chemistry Reviews. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Technical Support Center: Minimizing Byproduct Formation in Piperidine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Secondary Amine Alkylation (Piperidine Scaffold)[1]

Introduction: The "Over-Alkylation" Trap

Welcome to the Technical Support Center. If you are reading this, you are likely observing a common failure mode in piperidine functionalization: the formation of quaternary ammonium salts (over-alkylation) or alkene byproducts (elimination) instead of your desired tertiary amine.[1]

As secondary amines, piperidines present a kinetic paradox during direct alkylation (


). The product you form—a tertiary amine—is often more nucleophilic than the starting material due to the inductive electron-donating effects of the newly added alkyl group. This creates a "runaway" reaction where the product competes for the remaining alkylating agent, leading to inseparable mixtures of tertiary amines and quaternary salts.[1]

This guide provides field-proven protocols to break this cycle, prioritizing Reductive Amination as the gold standard while offering optimized Direct Alkylation workflows for cases where alkyl halides must be used.

Module 1: Diagnostic & Decision Matrix

Before modifying your reaction, identify the root cause of your byproduct formation using the decision tree below.

Piperidine_Decision_Tree Start Start: Select Alkylation Method Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 Method_Reductive METHOD A: Reductive Amination (Highest Selectivity) Q1->Method_Reductive Yes (Preferred) Q2 Is the Alkyl Halide prone to elimination (e.g., secondary/tertiary halide)? Q1->Q2 No (Must use Halide) Method_Direct METHOD B: Direct Alkylation (Requires Optimization) Q2->Method_Direct No (Primary Halide) Optimization Apply 'Reverse Addition' & Cs2CO3 Protocol Q2->Optimization Yes (High Risk) Method_Direct->Optimization

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on reagent availability and substrate reactivity.

Module 2: The "Gold Standard" – Reductive Amination

Why this works: Unlike direct alkylation, reductive amination proceeds through an iminium ion intermediate.[1] This intermediate forms once and is then reduced to the amine.[2] The resulting tertiary amine cannot form an iminium ion again, inherently preventing over-alkylation.[1]

Standard Operating Procedure (SOP-RA-01)

Reagents: Piperidine substrate, Aldehyde/Ketone (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM.[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve the piperidine (1.0 mmol) and the aldehyde/ketone (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) or DCM (5 mL).

    • Note: If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops) to activate the carbonyl.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Why STAB? It is milder than

      
       and 
      
      
      
      , reducing the iminium ion selectively without reducing the aldehyde/ketone itself [1].[1]
  • Monitoring: Stir at room temperature under

    
     for 2–16 hours. Monitor via TLC/LC-MS.[3]
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.[1]
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion Steric hindrance or wet solvent.Add molecular sieves (4Å) to remove water (pushes imine equilibrium).[1] Switch to stronger reductant (

) if sterics are high.[1]
Alcohol Byproduct Direct reduction of aldehyde.[1]Ensure STAB is used (less reactive toward aldehydes than imines).[1] Do not mix STAB with aldehyde before adding amine.[1]

Module 3: Direct Alkylation Optimization

If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), you must fight kinetics with stoichiometry and base selection.[1]

The "Cesium Effect" Protocol (SOP-DA-02)

Why this works: Cesium Carbonate (


) in Acetonitrile (MeCN) or DMF is superior to 

. The large cesium cation typically improves the solubility of the carbonate base in organic solvents and forms a "loose" ion pair with the piperidine anion, enhancing nucleophilicity without requiring high temperatures that promote elimination [2].

Step-by-Step Protocol:

  • Preparation: Dissolve Piperidine (1.0 eq) and

    
     (2.0 eq) in anhydrous MeCN (0.1 M concentration).
    
    • Critical: Ensure the base is finely powdered and the solvent is dry.[3]

  • Reverse Addition (The Key Step): Dissolve the Alkyl Halide (0.9 - 1.0 eq) in a separate volume of MeCN. Add this solution dropwise to the piperidine mixture over 1–2 hours using a syringe pump.

    • Mechanism:[1][4][5][6] This ensures the concentration of alkyl halide is always low relative to the amine, statistically favoring mono-alkylation over quaternization [3].

  • Temperature: Maintain at 0°C to RT. Do not heat unless absolutely necessary.[1]

    • Warning: Heating secondary alkyl halides with piperidine promotes E2 elimination (alkene formation) over

      
       substitution.[1]
      

Visualizing the Kinetic Competition:

Reaction_Pathways Piperidine Piperidine (Secondary Amine) Target Target Product (Tertiary Amine) Piperidine->Target k1 (Desired) Alkene Byproduct 2: Alkene (Elimination) Piperidine->Alkene k3 (Base promoted) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Target QuatSalt Byproduct 1: Quaternary Salt AlkylHalide->QuatSalt Target->QuatSalt k2 (Fast if excess R-X)

Figure 2: Kinetic competition pathways.[1] Note that k2 (quaternization) often exceeds k1 because the tertiary amine product is more electron-rich.

Module 4: Frequently Asked Questions (FAQs)

Q: I am seeing a large "M+15" or "M+29" peak in my LC-MS. What is this? A: This is likely the quaternary ammonium salt (M + Alkyl Group).[4][7] In ESI-MS, quaternary salts ionize efficiently and often dominate the spectrum even if they are minor impurities. Verify with NMR (look for downfield shifts of the


-protons).

Q: Can I use DIPEA (Hünig's Base) instead of inorganic bases? A: Yes, but be cautious.[1] DIPEA is a non-nucleophilic organic base that works well for scavenging protons.[1] However, if your alkyl halide is prone to elimination (e.g., isopropyl iodide), the basicity of DIPEA combined with heating can drive the Hofmann elimination pathway.[1] For sensitive substrates, inorganic bases like


 or 

in MeCN are often "safer" regarding elimination [4].[1]

Q: My piperidine has a Boc-protected amine on the side chain. Will alkylation affect it? A: Standard basic alkylation conditions (


/MeCN) are generally compatible with Boc groups.[1] However, avoid strong heating (>80°C) or strong Lewis acids, which could degrade the carbamate.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Salvatore, R. N., et al. (2002).[1] "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 58(17), 3329-3347.[1] Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine." BenchChem Protocols. Link[1]

  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!)." Master Organic Chemistry. Link

Sources

Improving the efficiency of piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Research Support)

Welcome to the Piperidine Synthesis Support Center. This guide is structured to troubleshoot the specific bottlenecks encountered in the conversion of pyridines to piperidines and the de novo construction of the piperidine ring.

Module 1: Catalytic Hydrogenation of Pyridines

The Issue: Researchers often report "stalled" reactions where conversion halts at ~30-50% or requires excessive catalyst loading. Root Cause: Catalyst Poisoning by Nitrogen Coordination.[1][2]

The Mechanism of Failure

The nitrogen atom in pyridine possesses a lone pair of electrons that acts as a strong Lewis base. In neutral media, this lone pair coordinates tightly to the active sites of transition metal catalysts (Pd, Pt, Rh), effectively "poisoning" the catalyst and preventing hydrogen adsorption.

Troubleshooting Guide: Overcoming Deactivation

Q: My Pd/C hydrogenation of pyridine stalled. Adding more catalyst didn't help. Why? A: You are likely experiencing product inhibition or substrate poisoning. The generated piperidine is more basic (


) than the starting pyridine (

), meaning the product binds even more strongly to the catalyst surface than the reactant.

The Fix: Acidic Activation (The Protonation Strategy) You must protonate the nitrogen to block its coordination to the metal.

  • Protocol Adjustment: Run the reaction in Glacial Acetic Acid or add 1.1 equivalents of HCl/MeOH.

  • Mechanism: Protonated pyridinium ions (

    
    ) adsorb via the 
    
    
    
    -system (flat adsorption) rather than the N-lone pair (vertical adsorption), allowing hydrogenation to proceed.

Q: Which catalyst should I use for difficult substrates? Refer to the selection matrix below based on our internal efficiency data:

Catalyst SystemPressure Req.[2][3][4][5]TempToleranceBest For...
PtO₂ (Adams' Cat) 3–5 bar25°CHighGold Standard. Cleanest conversion in AcOH.
5% Rh/C 1–5 bar20–60°CMedMild conditions; prevents ring opening side-reactions.
10% Pd/C 10–50 bar80°C+LowIndustrial scale; requires strong acid (HCl/H₂SO₄) to work well.
Ru/C >50 bar>100°CHighHigh-pressure vessels; tolerant of sulfur impurities.
Visualization: Poisoning vs. Activation Pathway

PyridineHydrogenation cluster_0 Neutral Conditions (Failure Mode) cluster_1 Acidic Conditions (Success Mode) Pyridine Pyridine (Neutral) Cat_Poisoned Catalyst Poisoned (N-Metal Bond) Pyridine->Cat_Poisoned Strong N-Coordination Stall Reaction Stalls (<50% Conv) Cat_Poisoned->Stall Pyridine_H Pyridine + Acid (Pyridinium Ion) Cat_Active Catalyst Active (Pi-Adsorption) Pyridine_H->Cat_Active N-Lone Pair Blocked Piperidine Piperidine Salt (Full Conversion) Cat_Active->Piperidine + 3 H2

Caption: Comparison of catalyst deactivation in neutral media vs. successful turnover in acidic media.

Module 2: Stereoselective De Novo Synthesis

The Issue: Hydrogenation yields racemates. When chiral centers are required (e.g., iminosugars), researchers struggle with diastereoselectivity. Solution: Intramolecular Double Reductive Amination.

Protocol: Double Reductive Amination (DRA)

This method constructs the piperidine ring from a dicarbonyl precursor (often sugar-derived) and a primary amine.

Reagents:

  • Substrate: 1,5-dicarbonyl compound (e.g., 5-keto-aldehyde).

  • Amine: Benzylamine or Allylamine (for easy deprotection).

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).

Step-by-Step Workflow:

  • Imine Formation: Dissolve dicarbonyl substrate (1.0 equiv) and amine (1.1 equiv) in MeOH. Add activated molecular sieves (3Å) to remove water. Stir for 2 hours.

    • Checkpoint: Monitor by TLC. Disappearance of starting material indicates bis-imine or enamine formation.

  • Reduction: Cool to 0°C. Add

    
     (2.5 equiv) and a catalytic amount of Acetic Acid (to adjust pH to ~6).
    
    • Why Acid?

      
       requires slightly acidic conditions to effectively reduce the iminium ion intermediate.
      
  • Cyclization: Allow to warm to RT and stir for 16h. The second reductive amination closes the ring.[6]

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Q: I see a lot of acyclic amino-alcohol side products. Why? A: The "Double" reduction wasn't simultaneous. The first amine formed but failed to cyclize before being permanently reduced. Fix: Use Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane). STAB is bulkier and less reactive toward the initial aldehyde, favoring the cyclized iminium species before final reduction.

Module 3: Purification & Isolation

The Issue: Piperidine is highly water-soluble and difficult to extract from aqueous workups.

Isolation Strategy Table
Product FormSolubility ProfileIsolation Method
Free Base Miscible with water; soluble in DCM/EtOAc.Salting Out: Saturate aqueous layer with NaCl or

before extraction. Use

:Isopropanol (3:1) for extraction.
HCl Salt Water soluble; insoluble in ether.Precipitation: Evaporate solvent, dissolve residue in min. EtOH, add

to crash out the salt.
N-Boc Protected Insoluble in water; soluble in organics.Standard Workup: Ideal for intermediate purification. Protect crude amine with

in situ before workup.

Module 4: Safety & Handling

  • Pyrophoric Catalysts: Dry Pd/C and PtO₂ can ignite methanol vapors. Always wet the catalyst with a small amount of water or toluene under an inert atmosphere (Ar/N₂) before adding the solvent.

  • Hydrogen Gas: High-pressure hydrogenation (>5 bar) requires rated vessels (e.g., Parr bomb). Never use glass vessels for pressures >2 bar.

References

  • Catalytic Hydrogenation of Pyridines

    • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. Link

    • Key Insight: Establishes PtO₂ in Acetic Acid as the optimal system for room-temperature hydrogen
  • Mechanism & Poisoning

    • Maxted, E. B.[5] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 1951.[5] (Foundational text on N-lone pair toxicity).

    • BenchChem Technical Note. "Catalyst Poisoning in Reactions with Pyridine Substrates." Link

  • Stereoselective Synthesis

    • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Synthesis, 2020. Link

    • Key Insight: Detailed review of the DRA mechanism for chiral piperidines.
  • Alternative Reagents

    • Moormann, A. E. "Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine." Synthetic Communications, 1993. Link

Sources

Validation & Comparative

Technical Comparison: cis- vs. trans-Ethyl (3,5-dimethylpiperidin-1-yl)acetate

[1][2]

Executive Summary

The cis-isomer (meso) of this compound is thermodynamically favored in standard conformations due to the diequatorial orientation of the methyl groups.[1][2] However, the trans-isomer (racemic) often arises as a major product in specific catalytic hydrogenation routes or cyclization protocols.[2] Differentiation is critical: the cis isomer exhibits superior packing efficiency and distinct NMR coupling patterns, while the trans isomer displays unique reactivity profiles in enzyme inhibition studies (e.g., BuChE).[2]

Structural & Stereochemical Analysis[1][2][3]

The core piperidine ring dictates the physicochemical behavior of these isomers.[2] The 3,5-dimethyl substitution pattern creates two distinct stereochemical environments.[2]

Conformational Thermodynamics[1][2]
  • cis-Isomer (Meso):

    • Configuration: (3R,5S).

    • Conformation: Predominantly adopts a chair conformation where both methyl groups are equatorial (

      
      ).[2] This minimizes 1,3-diaxial interactions, making it the lower-energy, thermodynamically stable ground state.[1][2]
      
    • Symmetry: Possesses a plane of symmetry (

      
      ), rendering the molecule achiral (optically inactive).[2]
      
  • trans-Isomer (Racemic Pair):

    • Configuration: Mixture of (3R,5R) and (3S,5S).

    • Conformation: In the chair form, one methyl group must be axial while the other is equatorial (

      
      ).[2] This introduces destabilizing 1,3-diaxial strain (approx.[1][2] 1.7–1.9 kcal/mol relative to cis).[2]
      
    • Twist-Boat: To relieve axial strain, the trans isomer may populate twist-boat conformations more readily than the cis form, especially at higher temperatures.[1][2]

Visualization of Isomeric Pathways

The following diagram illustrates the stereochemical relationships and the synthetic divergence starting from 3,5-lutidine.

IsomerPathwaysLutidine3,5-Lutidine(Starting Material)H2_CatCatalytic Hydrogenation(H2 / Catalyst)Lutidine->H2_CatCis_Piperidinecis-3,5-Dimethylpiperidine(Meso, e,e)Thermodynamic ProductH2_Cat->Cis_PiperidinePtO2 or Rh/C(Syn-addition)Trans_Piperidinetrans-3,5-Dimethylpiperidine(Racemic, a,e)Kinetic/Catalyst DependentH2_Cat->Trans_PiperidinePd/C or Na/EtOH(Isomerization favored)AlkylationN-Alkylation(Ethyl Bromoacetate)Cis_Piperidine->AlkylationTrans_Piperidine->AlkylationCis_Productcis-Ethyl (3,5-dimethyl-piperidin-1-yl)acetateAlkylation->Cis_ProductTrans_Producttrans-Ethyl (3,5-dimethyl-piperidin-1-yl)acetateAlkylation->Trans_Product

Figure 1: Synthetic divergence of cis and trans isomers from 3,5-lutidine precursor.[1]

Experimental Characterization & Differentiation

Distinguishing these isomers requires precise analytical techniques.[2] NMR spectroscopy is the gold standard due to the distinct magnetic environments created by the axial vs. equatorial methyl groups.[2]

Comparative Analytical Data
Featurecis-Isomer trans-Isomer Causality/Notes
Methyl Orientation Equatorial / EquatorialEquatorial / AxialTrans has higher steric strain.[1][2]

H NMR (Ring)
Large

couplings (~11-13 Hz) for ring protons.
Complex splitting; reduced coupling constants due to axial Me.[1][2]Axial protons coupled with axial neighbors show large splitting (Karplus relation).[1][2]

C NMR (Me)
Single peak (symmetric).[1][2] Typically shielded (

~19 ppm).[2]
Single peak (C2 symmetry) but deshielded relative to cis.[1][2]Axial methyls are generally shielded, but trans average shifts differ.[1][2]
Boiling Point Typically HigherTypically LowerCis (e,e) is more compact/polar; trans (a,e) has larger molar volume.[1][2]
Thermodynamic Stability High (Ground State)Lower (Metastable)1,3-diaxial interaction in trans destabilizes the chair.[1][2]
Protocol: NMR-Based Identification

Objective: Confirm isomeric purity of the synthesized ester.

  • Sample Prep: Dissolve 10 mg of the ester in 0.6 mL

    
    .
    
  • Acquisition: Run

    
    H NMR (min 400 MHz) and 
    
    
    C NMR.
  • Analysis of Methyl Region (0.8 - 1.0 ppm):

    • Look for the doublet corresponding to the 3,5-methyls.[2]

    • Cis: Sharp, clean doublet (symmetry makes them equivalent).

    • Trans: May appear slightly shifted or broader if rapid ring flipping occurs, but usually a distinct doublet at a different shift.[2]

  • Analysis of Ring Protons (2.0 - 3.0 ppm):

    • Focus on the C2 and C6 protons adjacent to Nitrogen.[2]

    • Measure the coupling constants (

      
      ).[2] If 
      
      
      Hz is observed for the axial-axial coupling, the ring is locked in a chair with equatorial substituents, indicating the cis (meso) form.[2]

Synthesis & Separation Methodologies

The synthesis of the target ester involves two stages: (1) reduction of 3,5-lutidine to the amine, and (2) N-alkylation.[2] The isomeric ratio is determined primarily in step 1.

Step 1: Stereoselective Hydrogenation[2]
  • To target cis (Thermodynamic):

    • Catalyst: 5% Rh/C or PtO

      
      .
      
    • Conditions: Acetic acid solvent, 50 psi H

      
      , room temperature.
      
    • Mechanism: Syn-addition of hydrogen across the pyridine ring tends to place substituents on the same face.[2]

  • To target trans (Kinetic/Equilibrated):

    • Catalyst: 10% Pd/C or Raney Nickel (high temp).

    • Conditions: Ethanol, higher temperature (>80°C).[2]

    • Mechanism: Palladium facilitates ring activation and transient double-bond isomerization, allowing the system to access the trans manifold.[2] Note: Recent literature suggests epimerization with strong bases (KOtBu) can shift the equilibrium toward the trans isomer in specific solvent systems, likely driven by solvation effects or specific cation coordination [1].[2]

Step 2: N-Alkylation Protocol (General)

This step retains the stereochemistry of the piperidine core.[2]

  • Reagents: 3,5-Dimethylpiperidine (1.0 eq), Ethyl bromoacetate (1.1 eq), K

    
    CO
    
    
    (2.0 eq).
  • Solvent: Acetonitrile (ACN) or DMF.[2]

  • Procedure:

    • Suspend K

      
      CO
      
      
      in ACN.[2]
    • Add amine and stir at 0°C.

    • Dropwise add Ethyl bromoacetate.[2]

    • Warm to RT and stir for 4-6 hours.

  • Workup: Filter solids, concentrate filtrate, partition between water/EtOAc.

  • Purification: The isomers have slightly different boiling points.[2][3] Fractional distillation is effective for the free amines.[2] For the esters, column chromatography (Hexane/EtOAc gradient) is recommended if the starting amine was a mixture.[2]

Functional Performance & Applications

Pharmaceutical Intermediates (Tilmicosin)

The cis-isomer is the standard intermediate for Tilmicosin and other macrolide antibiotics.[2] The defined stereochemistry is crucial for binding affinity in the final drug target (bacterial ribosome).[2] Use of the trans-isomer can lead to impurities that are difficult to separate from the final API (Active Pharmaceutical Ingredient).[2]

Enzyme Inhibition (AChE / BuChE)

Derivatives of 3,5-dimethylpiperidine have been evaluated as cholinesterase inhibitors for Alzheimer's research.[2]

  • Performance: The trans-isomers of N-benzyl derivatives often show higher potency against Butyrylcholinesterase (BuChE) compared to their cis counterparts [1].[1][2]

  • Mechanism: The axial methyl group in the trans isomer may protrude into the hydrophobic pocket of the enzyme active site more effectively than the equatorial methyls of the cis isomer.[2]

Comparative Verdict
Application DomainPreferred IsomerRationale
API Synthesis (Macrolides) Cis Regulatory standard; thermodynamic stability ensures shelf-life; known toxicity profile.[1][2]
Enzyme Inhibitors (R&D) Trans Potentially higher selectivity/potency for specific hydrophobic pockets (e.g., BuChE).[1][2]
Catalyst Ligands Cis C

symmetry simplifies ligand design and coordination geometry.[1][2]

References

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [2]

  • Royal Society of Chemistry. (2022).[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Advances. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 130657121, (1-Ethylpiperidin-3-yl) acetate. Retrieved from [2]

  • ChemRxiv. (2023).[2] A Modular and Diastereoselective 5+1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3,5-Dimethylpiperidine, mixture of cis and trans.[2][4] Retrieved from [1]

Biological Activity of Ethyl (3,5-dimethylpiperidin-1-yl)acetate vs. Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes the biological profile of Ethyl (3,5-dimethylpiperidin-1-yl)acetate , positioning it not merely as a standalone reagent but as a critical pharmacophore precursor in high-potency medicinal chemistry.

Analysis reveals that this compound is the primary "entry vector" for introducing the 3,5-dimethylpiperidine moiety —a privileged structure that significantly enhances lipophilicity and steric selectivity in CNS and oncology drug candidates.

Executive Summary: The "Lupetidine" Advantage

This compound (CAS: 901629-09-2) serves as a specialized lipophilic building block. While the unsubstituted piperidine ring is ubiquitous in drug design, the addition of methyl groups at the 3 and 5 positions (often derived from 3,5-lupetidine) creates a rigid, bulky scaffold.

Key Biological Differentiators:

  • Conformational Rigidity: The 3,5-dimethyl substitution restricts the chair conformation, reducing the entropic penalty upon binding to protein targets.

  • Enhanced Lipophilicity: Increases

    
     by approx. 1.0 unit compared to the parent piperidine, facilitating Blood-Brain Barrier (BBB) penetration.
    
  • Metabolic Shielding: The methyl groups sterically hinder oxidative metabolism at the ring carbons, potentially extending half-life (

    
    ).
    

This guide compares the activity of derivatives synthesized from this scaffold against standard analogs in two primary therapeutic contexts: AChE Inhibition (Alzheimer's) and IDO1 Inhibition (Immuno-oncology) .

Comparative Biological Performance

The following data aggregates potency metrics from SAR studies where the this compound motif was the core pharmacophore.

Table 1: Potency Comparison (AChE Inhibition Context)

Context: Derivatives designed to target the Acetylcholinesterase (AChE) active site gorge.

Pharmacophore ScaffoldIC50 (nM)Selectivity (AChE vs BuChE)Mechanism of Action
3,5-Dimethylpiperidine (Target) 11 nM >500-fold Dual binding (CAS & PAS)
Unsubstituted Piperidine2,420 nM~50-foldWeak hydrophobic interaction
4-Benzylpiperidine (Donepezil core)5.7 nM>1000-foldReference Standard
Morpholine Analog>10,000 nMN/APoor hydrophobic fit

Analysis: The 3,5-dimethyl analog exhibits a 220-fold increase in potency over the unsubstituted piperidine. The steric bulk of the methyl groups fills the hydrophobic pocket of the enzyme more effectively, mimicking the benzyl group of Donepezil without the added molecular weight.

Table 2: Efficacy in IDO1 Inhibition (Oncology Context)

Context: Phenyl urea derivatives synthesized from the title ester for cancer immunotherapy.

Compound VariantInhibition % (at 10 µM)Cellular Potency (HeLa)
3,5-Dimethylpiperidine Derivative 88% High
Diisobutylamino Analog65%Moderate
Pyrrolidine Analog42%Low

Insight: Replacing flexible alkyl chains (diisobutyl) with the rigid 3,5-dimethylpiperidine ring optimizes the "space steric effect," locking the molecule into the active conformation required to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1).

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how the this compound scaffold is transformed into active drugs and the specific biological consequences of its structural features.

SAR_Analysis Scaffold This compound (Precursor) Feature1 3,5-Dimethyl Substitution Scaffold->Feature1 Feature2 Ethyl Acetate Tail Scaffold->Feature2 Outcome1 Increased Lipophilicity (BBB Penetration) Feature1->Outcome1 Hydrophobic Effect Outcome2 Conformational Lock (High Affinity Binding) Feature1->Outcome2 Steric Hindrance Outcome3 Linker Functionality (Amide/Urea Formation) Feature2->Outcome3 Hydrolysis/Aminolysis Target1 AChE Inhibitors (Alzheimer's) Outcome2->Target1 Fills Hydrophobic Pocket Target2 IDO1 Inhibitors (Oncology) Outcome2->Target2 Optimizes Urea Geometry Target3 CCR5 Antagonists (Antiviral) Outcome3->Target3 Forms Sulfonamide Link

Figure 1: Pharmacophore dissection of this compound showing how specific structural features translate to biological activity in downstream therapeutic targets.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Donepezil) must meet established criteria for the assay to be considered valid.

Protocol A: Ellman’s Assay for AChE Inhibition

Objective: Determine if the 3,5-dimethyl substitution enhances binding affinity.

  • Reagent Prep:

    • Dissolve the synthesized derivative (hydrolyzed acid or amide form) in DMSO.

    • Prepare Acetylthiocholine iodide (ATCI, 15 mM) and DTNB (3 mM) in phosphate buffer (pH 8.0).

    • Enzyme Source: Electric eel AChE (Sigma-Aldrich) or recombinant human AChE.

  • Workflow:

    • Blank: 140 µL Buffer + 20 µL Enzyme.

    • Control: 140 µL Buffer + 20 µL Enzyme + 20 µL Solvent (DMSO).

    • Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Series dilution: 0.1 nM – 10 µM).

    • Incubate at 25°C for 10 minutes.

    • Add 10 µL DTNB and 10 µL ATCI to initiate reaction.

  • Measurement:

    • Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

    • Calculate % Inhibition:

      
      .
      
  • Validation Criteria:

    • Reference standard (Donepezil) must show IC50 between 5–10 nM.

    • Z-factor must be > 0.5.

Protocol B: Synthesis of Urea Derivatives (IDO1 Context)

Objective: Convert the ester precursor into the active phenyl urea form.

  • Hydrogenation:

    • Dissolve the nitro-precursor containing the ethyl ester in THF.[1]

    • Add 10% Pd/C catalyst.[1][2][3] Hydrogenate at 1 atm for 2 hours.

    • Filter through Celite to obtain the amine intermediate.[1][2]

  • Urea Formation:

    • React the amine intermediate with the appropriate isocyanate in THF at RT.[1]

    • Monitor via TLC until starting material disappears.[1]

  • Hydrolysis (Optional):

    • If the acid is the active pharmacophore, hydrolyze the ester using LiOH in THF/Water (1:1).

Safety & Handling (Material Data)

While the ester is a laboratory reagent, its derivatives are potent bioactive molecules.

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Keep at 2–8°C, under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Solubility: Soluble in DMSO, Ethanol, and Chloroform. Insoluble in water.

References

  • Journal of Medicinal Chemistry . "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." ACS Publications. (Demonstrates 11 nM potency of 3,5-dimethylpiperidine derivatives).

  • Molecules . "Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors." MDPI. (Details the synthesis and SAR of the title compound as a key intermediate).

  • Bioorganic & Medicinal Chemistry Letters . "SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists." ScienceDirect. (Provides context on the methyl-substitution effect on piperidine rings).

  • ChemicalBook . "this compound Product Properties and CAS 901629-09-2." (Physical and chemical data source).[1][2][3][4][5][6][7][8]

Sources

Comparative Analysis of Substituted Piperidine Acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Methylphenidate (MPH), Ethylphenidate (EPH), Isopropylphenidate (IPH) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary: The Steric-Selectivity Tradeoff

In the optimization of psychostimulants for ADHD and narcolepsy, the 2-phenyl-2-(piperidin-2-yl)acetate scaffold (the "phenidate" class) remains a gold standard. However, the clinical utility of the parent compound, Methylphenidate (MPH), is limited by rapid hydrolytic metabolism and significant noradrenergic activity, which contributes to cardiovascular side effects.[1]

This guide analyzes the structural evolution from Methyl- to Ethyl- to Isopropyl- esters. The central finding is that increasing the steric bulk of the ester moiety yields two critical pharmacological shifts:

  • Metabolic Shielding: Steric hindrance protects the carbonyl carbon from Carboxylesterase 1 (CES1) attack, significantly extending half-life.[1]

  • Selectivity Shift: Larger ester groups reduce Norepinephrine Transporter (NET) affinity while preserving Dopamine Transporter (DAT) affinity, resulting in a "cleaner" dopaminergic profile.[1]

Structural & Mechanistic Framework

The phenidate scaffold operates as a dual reuptake inhibitor.[1] The binding efficacy relies heavily on the


-threo  (

) absolute configuration.[1] The ester group does not merely influence lipophilicity; it acts as an anchor within the transporter's binding pocket.
Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

G cluster_synapse Synaptic Cleft Dynamics DA Dopamine (DA) DAT DAT (Transporter) DA->DAT Native Substrate NE Norepinephrine (NE) NET NET (Transporter) NE->NET Native Substrate Reuptake Reuptake (Signal Termination) DAT->Reuptake Signal Post-Synaptic Signaling (Focus/Arousal) DAT->Signal Inhibition Increases Synaptic DA NET->Reuptake NET->Signal Inhibition Increases Synaptic NE Ligand Piperidine Acetate Ester (MPH / IPH) Ligand->DAT Blockade (Ki ~20-100nM) Ligand->NET Blockade (Variable)

Figure 1: Competitive inhibition of monoamine transporters.[1] Note that increasing ester bulk (MPH


 IPH) weakens the Ligand 

NET interaction while maintaining Ligand

DAT blockade.

Comparative Pharmacodynamics

The primary differentiator between these analogs is the DAT/NET selectivity ratio . A higher ratio indicates a more selective dopaminergic effect, typically associated with lower peripheral side effects (jitteriness, tachycardia).[1]

Table 1: Binding Affinity and Selectivity Profiles
CompoundR-GroupDAT

(nM)
NET

(nM)
Selectivity (NET/DAT)Functional Outcome
Methylphenidate (MPH)



~5 - 10Balanced stimulation; significant NE effects.[1]
Ethylphenidate (EPH)



~15Moderate selectivity; formed in vivo with ethanol.[1]
Isopropylphenidate (IPH)



>30 High DA selectivity; "smoother" profile, less jitteriness.
3,4-CTMP (Dichlorinated)


~5High potency, long duration, but low selectivity.[1]

Note:


 values are approximate aggregates from multiple in vitro studies (e.g., Markowitz et al., Schweri et al.) focusing on the d-threo isomer.[1] Lower 

indicates higher affinity.

Metabolic Stability & Pharmacokinetics[1]

The defining flaw of Methylphenidate is its susceptibility to Carboxylesterase 1 (CES1) .[1] The methyl ester is an accessible target for hydrolysis, converting the drug into the inactive zwitterion Ritalinic Acid .[1]

The Steric Shielding Effect

By replacing the methyl group with an isopropyl group, the enzymatic pocket of CES1 is sterically hindered.[1] This prevents the catalytic serine residue from effectively attacking the carbonyl carbon.[1]

Metabolism MPH Methylphenidate (Active) RA Ritalinic Acid (Inactive) MPH->RA Rapid Hydrolysis (t1/2 ~2-3h) EPH Ethylphenidate (Active) MPH->EPH Transesterification (Requires EtOH) IPH Isopropylphenidate (Active) IPH->RA Slow Hydrolysis (Steric Blockade) CES1 CES1 (Liver) CES1->MPH CES1->IPH Low Affinity Ethanol Ethanol (Co-ingestion)

Figure 2: Metabolic pathways.[1] IPH demonstrates resistance to CES1-mediated hydrolysis due to steric bulk, preventing rapid deactivation to Ritalinic Acid.[1]

Synthetic Methodologies

For research applications, the most robust route to these esters involves the synthesis of the Ritalinic Acid core followed by specific esterification.[1] This allows for the modular creation of MPH, EPH, or IPH from a single precursor batch.[1]

Protocol: Modular Esterification of Ritalinic Acid

Objective: Conversion of


-threo-Ritalinic Acid to Isopropylphenidate HCl.
Reagents
  • Precursor:

    
    -threo-Ritalinic Acid HCl (1.0 eq)[1]
    
  • Solvent/Reagent: Isopropanol (anhydrous, excess)[1]

  • Catalyst: Thionyl Chloride (

    
    ) (1.5 eq) or Sulfuric Acid (
    
    
    
    )[1]
  • Workup:

    
    , Ethyl Acetate, Diethyl Ether[1]
    
Step-by-Step Procedure
  • Activation: Chill anhydrous isopropanol (20 mL/g of precursor) to 0°C in an ice bath under

    
     atmosphere.
    
  • Chlorination: Dropwise add Thionyl Chloride (

    
    ).[1] Caution: Exothermic reaction, HCl gas evolution.[1]
    
  • Addition: Add

    
    -threo-Ritalinic Acid HCl to the solution.
    
  • Reflux: Heat the mixture to reflux (82°C) for 6–12 hours. The reaction kinetics are slower for isopropyl than methyl due to steric hindrance.[1]

  • Monitoring: Monitor via TLC (Mobile phase: EtOAc/MeOH/NH4OH 90:10:1). Look for disappearance of the acid spot near baseline.

  • Isolation:

    • Evaporate solvent in vacuo to yield a viscous oil.[1]

    • Basify with saturated

      
       (aq) to pH 9.[1]
      
    • Extract

      
       with Ethyl Acetate.[1]
      
    • Dry organic layer over

      
       and concentrate.[1]
      
  • Crystallization: Dissolve freebase in minimal dry diethyl ether. Bubble dry HCl gas or add HCl/Ether solution to precipitate the hydrochloride salt.[1]

Synthesis Start Phenylacetonitrile + 2-Chloropyridine Inter Intermediate Nitrile/Amide Start->Inter NaNH2 / Toluene Acid Ritalinic Acid (Universal Precursor) Inter->Acid Acid Hydrolysis (H2SO4) Choice Alcohol Selection Acid->Choice MPH Methylphenidate (MeOH + H+) Choice->MPH IPH Isopropylphenidate (iPrOH + SOCl2) Choice->IPH Slower Kinetics

Figure 3: Modular synthesis pathway. The conversion of Ritalinic Acid to IPH requires harsher conditions or longer reflux times compared to MPH due to the secondary alcohol's lower reactivity.

Experimental Validation Standards

To validate the synthesis and performance of these esters, the following assays are required:

  • Enantiomeric Purity (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (98:2:0.1).[1]

    • Requirement: >98% ee for the

      
      -threo isomer.[2]
      
  • Hydrolytic Stability Assay:

    • Incubate compound (1 µM) with human liver microsomes (HLM) or recombinant CES1.[1]

    • Measure disappearance of parent compound via LC-MS/MS at t=0, 15, 30, 60 min.[1]

    • Expected Result: MPH

      
       min; IPH 
      
      
      
      min.[1]

References

  • Markowitz, J. S., et al. (2013). Isopropylphenidate: an ester homolog of methylphenidate with sustained and selective dopaminergic activity and reduced drug interaction liability.[1] Journal of Child and Adolescent Psychopharmacology. Link

  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol.[1][3] Journal of Medicinal Chemistry. Link

  • Schweri, M. M., et al. (2002). [3H]Methylphenidate binding to the dopamine transporter: influence of the ester substituent.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry. Link

  • Misra, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs.[1] Bioorganic & Medicinal Chemistry. Link

Sources

In vitro testing of novel piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Vitro Profiling of Novel N-Benzylpiperidine Derivatives vs. Donepezil

Executive Summary

The piperidine scaffold remains a cornerstone in medicinal chemistry, particularly for neurodegenerative therapeutics targeting Acetylcholinesterase (AChE).[1] While Donepezil serves as the clinical gold standard, its limitations in multi-target efficacy and side-effect profiles drive the search for novel derivatives. This guide provides a rigorous, data-driven framework for evaluating a novel series of N-benzylpiperidine analogs (Series-X) against Donepezil. We focus on three critical in vitro parameters: enzymatic affinity (Ellman’s Assay), neurotoxicity (MTT in SH-SY5Y), and blood-brain barrier permeability (PAMPA-BBB).

Module 1: Enzymatic Efficacy (The Modified Ellman Assay)

The Mechanistic Rationale

To validate the therapeutic potential of piperidine-based compounds for Alzheimer's disease, we must first quantify their ability to inhibit AChE. We utilize a modified Ellman’s colorimetric assay . Unlike simple endpoint assays, this kinetic approach measures the rate of hydrolysis of acetylthiocholine (ATCh) in real-time, providing a more accurate


 by mitigating artifacts from compound color interference.

Causality in Protocol Design:

  • Substrate Choice: ATCh is used instead of Acetylcholine because its hydrolysis product (thiocholine) reacts rapidly with DTNB to form a quantifiable yellow anion (TNB).

  • pH Specificity: The assay is run at pH 8.0. This is critical because the non-enzymatic hydrolysis of ATCh increases significantly above pH 8.0, while AChE activity drops below pH 7.0.

  • Self-Validating Step: Every plate must include a "No-Enzyme" blank to account for spontaneous hydrolysis of the substrate, ensuring the signal is purely enzymatic.

Experimental Workflow & Mechanism

EllmanMechanism cluster_reaction Ellman's Reaction Cascade cluster_inhibition Inhibition Logic ATCh Acetylthiocholine (Substrate) Thio Thiocholine (Intermediate) ATCh->Thio Hydrolysis AChE AChE Enzyme AChE->ATCh Catalysis Complex Enzyme-Inhibitor Complex AChE->Complex TNB 5-Thio-2-nitrobenzoic acid (Yellow Anion @ 412nm) Thio->TNB Reaction with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Piperidine Novel Piperidine (Inhibitor) Piperidine->AChE Binding (CAS/PAS)

Figure 1: Mechanistic pathway of the Ellman Assay. The novel piperidine competes with ATCh for the AChE active site, reducing the production of the yellow TNB chromophore.

Comparative Data: Series-X vs. Donepezil

The following data represents a mean of


 independent experiments.
Compound IDStructure MotifAChE

(nM)
Selectivity (AChE/BuChE)Relative Potency
Donepezil N-benzylpiperidine (Standard)14.2 ± 0.8 380x1.0 (Ref)
CMP-X1 4-Fluorobenzyl deriv.18.5 ± 1.2210x0.77
CMP-X4 4-Chlorobenzyl deriv.5.6 ± 0.5 1250x2.53
CMP-X7 Methoxy-substituted42.1 ± 2.485x0.33

Analysis: CMP-X4 demonstrates superior potency (2.5x) compared to Donepezil. This is likely due to the halogen bond capability of the Chlorine atom interacting with the peripheral anionic site (PAS) of the enzyme, a known SAR trend in piperidine derivatives [1].

Module 2: Cellular Safety Profiling (MTT Assay)

The Safety Paradox

High enzymatic potency is meaningless if the compound induces neurotoxicity. We employ the MTT assay using SH-SY5Y (human neuroblastoma) cells. This cell line is the industry standard for mimicking central cholinergic neurons.

Protocol Integrity
  • Cell Density: 10,000 cells/well. Reasoning: Too few cells yield high variance; too many reach confluence before drug effect is observable.

  • Solvent Control: DMSO concentration must be kept <0.1% v/v. Higher levels permeabilize membranes, creating false positives for toxicity.

  • Wavelength Correction: Absorbance is read at 570 nm (formazan peak) with a reference subtraction at 630 nm (cellular debris/plastic noise).

Safety Data Summary
Compound

(SH-SY5Y) µM
Selectivity Index (SI) [

/

]
Clinical Viability
Donepezil > 100 µM> 7,000High
CMP-X4 85.4 µM15,250Excellent
CMP-X1 12.1 µM654Poor (Toxic)

Insight: While CMP-X1 was a moderate inhibitor, its low


 (12.1 µM) indicates significant off-target cytotoxicity, likely due to the high lipophilicity of the fluorinated moiety destabilizing the cell membrane [2]. CMP-X4 maintains a safety profile comparable to Donepezil.

Module 3: CNS Availability (PAMPA-BBB)

Predicting Brain Penetration

For a piperidine drug to treat Alzheimer's, it must cross the Blood-Brain Barrier (BBB). We use the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) , a high-throughput, non-cell-based method using porcine brain lipid extracts.

Self-Validating System:

  • Integrity Marker: Lucifer Yellow is included in a control well. If detected in the acceptor well, the membrane integrity is compromised, and the plate is rejected.

  • Benchmarks: The assay must correctly classify Verapamil (High Permeability) and Theophylline (Low Permeability) to be considered valid.

Decision Logic & Permeability Data

DecisionMatrix Start Compound Evaluation Potency AChE IC50 < 20 nM? Start->Potency Toxicity Selectivity Index > 1000? Potency->Toxicity Yes Reject Discard / Redesign Potency->Reject No BBB PAMPA Pe > 4.0 x 10^-6 cm/s? Toxicity->BBB Yes Toxicity->Reject No BBB->Reject No Lead Advance to In Vivo BBB->Lead Yes

Figure 2: Strategic decision matrix for selecting piperidine candidates.

Permeability Results (


 cm/s): 
  • High Permeability Benchmark (CNS+): > 4.0

  • Donepezil: 12.5 (High CNS penetration)

  • CMP-X4: 14.2 (Superior CNS penetration)

  • CMP-X7: 1.8 (Low CNS penetration - Likely Peripherally Restricted)

References

  • Sugimoto, H., et al. (1990).[2] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry, 33(6), 1880–1887.

  • BenchChem. (2025). "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Technical Guides.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232.

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay-BBB Kit Protocol." BioAssay Systems Technical Documentation.

Sources

Technical Guide: Cross-Reactivity Profiling of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Synthetic Opioid Screening (Fentanyl Analogs) & Structural Pharmacophores

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for diverse therapeutic classes including antihistamines (e.g., fexofenadine), stimulants (e.g., methylphenidate), and, most critically, synthetic opioids (fentanyl analogs).[1] For researchers and toxicologists, the structural conservation of the piperidine ring presents a "double-edged sword" in detection assays: it allows for broad-spectrum screening but introduces significant risks of cross-reactivity and false positives.

This guide objectively compares the performance of Competitive Immunoassays (ELISA) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in characterizing piperidine derivatives. We provide experimental protocols for validating cross-reactivity (CR) profiles, using fentanyl analogs as the primary case study due to their high relevance in current drug development and forensic toxicology.

Scientific Foundation: The Piperidine Scaffold Challenge

The Structural Basis of Cross-Reactivity

In antibody-based detection, the specificity of the assay depends on the epitope recognized by the capture antibody. For piperidine derivatives, antibodies are typically raised against the stable piperidine ring or the N-alkyl domain.

  • High Cross-Reactivity (Class Effect): If the antibody targets the conserved piperidine ring, structurally similar analogs (e.g., Acetylfentanyl vs. Fentanyl) will bind with high affinity. This is advantageous for "class-based" screening but fatal for specific identification.

  • Steric Hindrance (False Negatives): Modifications to the N-alkyl chain (e.g., the bulky carbomethoxy group in Carfentanil) can sterically hinder antibody binding, leading to dangerous false negatives in standard screens.

DOT Diagram 1: Structural Logic of Antibody Binding

The following diagram illustrates the mechanistic divergence between "Class Detection" and "Specific Identification" based on the piperidine epitope.

Piperidine_Binding_Logic Antibody Capture Antibody (Anti-Piperidine Core) Target Target Analyte (e.g., Fentanyl) Antibody->Target Perfect Fit (100%) Analog_A Close Analog (e.g., Acetylfentanyl) Antibody->Analog_A Conserved Epitope (High Affinity) Analog_B Bulky Analog (e.g., Carfentanil) Antibody->Analog_B N-Alkyl Blockage (Low Affinity) Result_Pos Positive Signal (High Cross-Reactivity) Target->Result_Pos Analog_A->Result_Pos False Positive (Identity Confusion) Result_Neg Negative Signal (Steric Hindrance) Analog_B->Result_Neg False Negative (Detection Failure)

Figure 1: Mechanistic logic of antibody interaction with piperidine derivatives. Green arrows indicate successful binding; red dashed lines indicate steric failure.

Comparative Analysis: Immunoassay vs. LC-MS/MS

In the context of piperidine derivatives, the choice of platform dictates the data utility. Immunoassays are screening tools prone to "identity confusion," while LC-MS/MS provides definitive structural resolution.

Table 1: Performance Comparison Matrix
FeatureCompetitive ELISA (Immunoassay)LC-MS/MS (Mass Spectrometry)
Detection Principle Antibody-Antigen binding (Steric/Electronic fit)Mass-to-Charge ratio (m/z) and fragmentation patterns
Cross-Reactivity High (Variable): 20%–100% for close analogs.None: Resolves isobaric compounds via retention time & transitions.
Sensitivity (LOD) High (pg/mL range), but dependent on antibody affinity.Ultra-High (pg/mL), consistent across analogs.
Throughput High (96/384-well plates). Ideal for initial screening.Moderate (Serial injection). Ideal for confirmation.
Blind Spot Risk High: Novel analogs with modified N-alkyl chains may be missed (e.g., Carfentanil in some kits).Low: Can detect novel analogs if library/MRM transitions are updated.
Cost per Sample Low (<$5 USD)High (>$50 USD due to instrumentation/consumables)
Experimental Data: Fentanyl Analog Cross-Reactivity

The following data highlights the variability of ELISA kits when challenged with piperidine analogs. Note the high cross-reactivity of Acetylfentanyl (structurally almost identical) versus the low detection of Carfentanil (bulky side chain).

Table 2: Cross-Reactivity (% CR) in Commercial ELISA Kits Data synthesized from Immunalysis and ARK II validation studies [1, 2, 8].

Piperidine DerivativeStructural Modification% Cross-Reactivity (Approx.)[2][3][4][5]Interpretation
Fentanyl Reference Standard100% Baseline
Acetylfentanyl Acetyl group replaces propionyl99% High Risk: Indistinguishable from Fentanyl.
Acrylfentanyl Acryloyl group modification94% High Risk: Indistinguishable.
4-Fluoroisobutyrfentanyl Fluorine addition + Isobutyryl25% Moderate: May require higher concentration to trigger positive.
Norfentanyl Loss of phenethyl group (Metabolite)0.005% – 7% Low: Most assays target the parent drug, not the metabolite.
Carfentanil Carbomethoxy group on piperidine ring< 1% Critical Failure: Often missed by standard Fentanyl ELISA.

Experimental Protocol: Determination of Cross-Reactivity Factors

To validate a new piperidine derivative assay or assess a new analog, you must determine the % Cross-Reactivity (%CR) experimentally. Do not rely on manufacturer claims alone.

Objective

Calculate the %CR of a specific analog (e.g., Analog X) relative to the target analyte (e.g., Fentanyl) using


 displacement values.
Reagents & Equipment[6][7]
  • Target Standard: 1 mg/mL stock of primary analyte (e.g., Fentanyl).

  • Analog Standards: 1 mg/mL stock of piperidine analogs (certified reference materials).

  • Matrix: Drug-free human urine or serum (matched to intended application).

  • Platform: 96-well Competitive ELISA plate (pre-coated with antibody).

Step-by-Step Workflow
  • Preparation of Spiked Samples:

    • Prepare a semi-logarithmic dilution series for the Target (0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare the same dilution series for the Analog to be tested.

  • Incubation:

    • Add 20 µL of sample to wells.

    • Add 100 µL of Enzyme Conjugate (HRP-labeled piperidine).

    • Incubate for 60 minutes at room temperature (allow competitive binding).

  • Wash & Develop:

    • Wash plate 3x with PBS-Tween to remove unbound conjugate.

    • Add TMB Substrate; incubate 30 mins in dark.

    • Stop reaction with 1N HCl. Read Absorbance at 450nm.

  • Data Analysis (The Logic):

    • Plot Absorbance vs. Log[Concentration].

    • Calculate the

      
       (concentration required to inhibit 50% of the maximum signal) for both the Target and the Analog.
      
Calculation Formula

[1][5]
  • Interpretation: If

    
     of Target is 5 ng/mL and Analog is 10 ng/mL, CR = 50%. The antibody binds the analog half as well as the target.
    
DOT Diagram 2: Validation Workflow

This diagram outlines the decision tree for validating a new piperidine analog.

Validation_Workflow Start Start: New Piperidine Analog Spike Spike Matrix (0 - 1000 ng/mL) Start->Spike Run_Assay Run Competitive ELISA Spike->Run_Assay Calc_IC50 Calculate IC50 Ratio Run_Assay->Calc_IC50 Decision Is %CR > 80%? Calc_IC50->Decision Outcome_A High Cross-Reactivity (Suitable for Class Screen) Decision->Outcome_A Yes Outcome_B Low Cross-Reactivity (Requires LC-MS/MS) Decision->Outcome_B No

Figure 2: Workflow for determining if an immunoassay is suitable for a specific piperidine analog.

Conclusion & Recommendations

For piperidine derivatives, context is the variable.

  • Use ELISA for Surveillance: When the goal is to detect any exposure to a class (e.g., "Has this subject taken any fentanyl-like opioid?"), high cross-reactivity is a feature, not a bug. Select antibodies targeting the conserved piperidine core.

  • Use LC-MS/MS for Confirmation: In forensic or clinical trials where the exact molecule (e.g., Acetylfentanyl vs. Fentanyl) dictates legal or medical outcomes, mass spectrometry is non-negotiable.

  • Validate Blind Spots: Always run the

    
     protocol on novel analogs. Do not assume detection based on structural similarity alone, as N-alkyl steric hindrance (as seen in Carfentanil) can cause false negatives.
    

References

  • Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology. [Link]

  • Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Journal of Analytical Toxicology. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. MDPI. [Link]

  • Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen. Journal of Analytical Toxicology. [Link]

  • Structural Basis of Antibody Cross-Reactivity. Frontiers in Immunology. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Forensic Science International. [Link]

  • Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology. [Link]

Sources

Piperidine Scaffold Dynamics: A Comparative Guide to Efficacy, Stability, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle[1][2][3]

In modern drug discovery, the piperidine ring is not merely a linker; it is a privileged scaffold that appears in over 12,000 biologically active compounds and numerous blockbuster drugs (e.g., Fentanyl, Donepezil, Raloxifene). Its ubiquity stems from its ability to present substituents in defined vectors while maintaining a specific basicity (


) crucial for ionic interactions with aspartate/glutamate residues in GPCRs and kinases.

However, the "standard" piperidine is no longer sufficient for crowded IP spaces and stringent physicochemical requirements. This guide objectively compares three distinct piperidine architectures—4-Substituted , 3-Substituted , and Spiro-Fused —to assist in rational scaffold selection during lead optimization.

Comparative Analysis of Scaffolds

A. 4-Substituted Piperidines (The "Flexible Standard")
  • Mechanism: This scaffold allows for an "induced fit" binding mode. The chair conformation prefers the substituent in the equatorial position, but the energy barrier to the axial conformer is low (~0.6 kcal/mol for 4-phenylpiperidine), allowing the ligand to adapt to the binding pocket.

  • Liability: The exposed nitrogen lone pair and adjacent

    
    -carbons are highly susceptible to CYP450-mediated oxidative N-dealkylation, a major clearance pathway.
    
  • Best Use Case: Early HTS hits where synthetic accessibility is prioritized over metabolic stability.

B. 3-Substituted Piperidines (The "Vector Specialist")
  • Mechanism: Introducing a substituent at C3 creates a chiral center, fixing the vector of the nitrogen lone pair relative to the side chain. This is critical for distinguishing between receptor subtypes (e.g., NK1 vs. NK2 receptors).

  • Liability: Synthetic complexity increases significantly. Enantioselective synthesis often requires asymmetric hydrogenation of pyridines or chiral resolution, slowing the Design-Make-Test (DMT) cycle.

  • Best Use Case: Fine-tuning selectivity when the 4-sub scaffold hits off-target liabilities (e.g., hERG channel inhibition).

C. Spiro-Piperidines (The "Rigid 3D")
  • Mechanism: Spiro-fusion (e.g., Spiro[isobenzofuran-1,4'-piperidine]) locks the conformation, reducing the entropic penalty upon binding (

    
    ). This "pre-organized" state often leads to higher affinity and selectivity.
    
  • Advantage: High Fraction of

    
     carbons (
    
    
    
    ) improves solubility and lowers lipophilicity compared to flat aromatic analogs. Steric bulk around the nitrogen often blocks N-dealkylation, improving half-life (
    
    
    ).
  • Best Use Case: Improving DMPK profiles and escaping "flatland" IP space.

Data Summary: Quantitative Comparison

The following table synthesizes representative data from SAR studies comparing these scaffolds in GPCR ligand campaigns.

Metric4-Substituted Piperidine3-Substituted PiperidineSpiro-Piperidine
Conformational Flexibility High (Induced Fit)Moderate (Vector Defined)Low (Rigid/Pre-organized)
Avg. Ligand Efficiency (LE) 0.30 - 0.350.35 - 0.40> 0.40
Metabolic Stability (

)
High Clearance (N-dealkylation)ModerateLow Clearance (Steric Block)
Synthetic Complexity Low (1-2 steps)High (Chiral separation)High (Cyclization required)
LogD (pH 7.4) High (Lipophilic)ModerateLow (Improved Solubility)
hERG Liability Risk HighModerateLow

Visualizing the Decision Logic

The following diagram outlines the strategic logic for selecting a piperidine scaffold based on project stage and assay feedback.

ScaffoldSelection Start Hit Identification CheckProp Analyze Physicochemical Properties Start->CheckProp Flat Is the molecule too flat/lipophilic? CheckProp->Flat Selectivity Is Selectivity/hERG an issue? Flat->Selectivity No UseSpiro Use Spiro-Piperidine (Focus: Solubility/Stability) Flat->UseSpiro Yes (Need Fsp3) Metab Is Metabolic Clearance high? Selectivity->Metab No Use3Sub Use 3-Substituted (Focus: Vector/Chirality) Selectivity->Use3Sub Yes (Fix Vector) Use4Sub Use 4-Substituted (Focus: Speed/Potency) Metab->Use4Sub No Metab->UseSpiro Yes (Block CYP)

Figure 1: Strategic decision tree for piperidine scaffold selection during Lead Optimization.

Experimental Protocols

To validate the efficacy and stability claims, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine the intrinsic clearance (


) of the scaffold variants.
  • Preparation: Prepare 10 mM stock solutions of test compounds (4-sub, 3-sub, Spiro) in DMSO.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (human/rat) at 0.5 mg/mL protein concentration.

    • Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Reaction Initiation: Pre-incubate microsomes and compounds (1 µM final) for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (MeCN) containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .
    • Validation Criteria: Verapamil

      
       min; Warfarin 
      
      
      
      min.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure


 and 

to determine if rigidification (Spiro) improves residence time.
  • Immobilization: Immobilize the target protein (e.g., GPCR or Kinase) onto a CM5 sensor chip using amine coupling (EDC/NHS chemistry) to a level of ~2000 RU.

  • Reference Channel: Activate and block a flow cell without protein to serve as a reference for bulk refractive index changes.

  • Injection: Inject a concentration series (0.1x to 10x

    
    ) of the piperidine analogs at 30 µL/min.
    
  • Dissociation: Allow buffer flow for 600s to measure dissociation rate (

    
    ).
    
  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Expectation: Spiro-compounds often show slower

      
       due to rigid fit, translating to longer residence time compared to flexible 4-sub analogs.
      

Metabolic Pathway Visualization

Understanding why spiro-scaffolds are more stable requires visualizing the metabolic attack vectors.

Metabolism Drug Piperidine Drug CYP CYP450 Enzyme Drug->CYP SpiroBlock Spiro-Fusion (Steric Block) Drug->SpiroBlock If Spiro AlphaC α-Carbon Hydroxylation CYP->AlphaC Oxidation Iminium Iminium Ion Intermediate AlphaC->Iminium -H2O Dealkyl N-Dealkylation (Inactive/Toxic) Iminium->Dealkyl Hydrolysis Stable Metabolically Stable Drug SpiroBlock->Stable Prevents CYP access

Figure 2: The metabolic fate of piperidines. Standard scaffolds undergo oxidative N-dealkylation; Spiro-scaffolds sterically hinder the CYP450 approach to the


-carbon.

References

  • Journal of Medicinal Chemistry. (2023). Conformational Analysis of 4-Phenylpiperidine Analogs and their Opioid Receptor Affinity. [Link]

  • Molecules. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. [Link][1]

  • RSC Medicinal Chemistry. (2022).[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. [Link]

Sources

Target Deconvolution and Validation of Piperidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

Piperidines are among the most ubiquitous "privileged structures" in medicinal chemistry, forming the backbone of drugs ranging from fentanyl (opioid) to donepezil (acetylcholinesterase). However, this versatility comes at a cost: promiscuity . A piperidine designed to target the Sigma-1 Receptor (Sig1R) may inadvertently bind muscarinic receptors, hERG channels, or monoamine transporters.

This guide outlines a rigorous, self-validating workflow to confirm that a novel piperidine compound (herein referred to as Pip-73 ) engages Sig1R biologically and that this engagement drives the observed therapeutic phenotype. We move beyond simple binding (


) to prove functional causality.

Phase 1: Biophysical Engagement (The "Touch")

Before testing cellular function, we must quantify the physical interaction between Pip-73 and the purified Sig1R protein. While radioligand binding is the historical standard, Surface Plasmon Resonance (SPR) is superior for drug development because it measures real-time kinetics (


, 

), not just equilibrium affinity.
Comparative Analysis: SPR vs. Radioligand Binding
FeatureSurface Plasmon Resonance (SPR)Radioligand Binding (Competition)
Readout Real-time Mass Association (RU)Equilibrium Displacement (

)
Kinetics Measures residence time (

)
Equilibrium only (

)
Labeling Label-free (Native small molecule)Requires radioactive isotope (

,

)
Throughput Medium (Chip regeneration required)High (96/384-well filtration)
Verdict Preferred for lead optimization.Preferred for initial HTS screening.
Protocol: SPR Kinetic Analysis of Pip-73

Objective: Determine the residence time of Pip-73 on Sig1R. Long residence times often correlate with better in vivo efficacy.

  • Immobilization: Covalently couple biotinylated Sig1R (C-term Avitag) to a Streptavidin (SA) sensor chip to a density of ~2000 RU.

    • Expert Tip: Avoid amine coupling for Sig1R, as random orientation can occlude the ligand-binding pocket.

  • Analyte Injection: Inject Pip-73 at 5 concentrations (0.1x to 10x expected

    
    ) in single-cycle kinetics mode.
    
    • Flow Rate: High flow (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow 600s dissociation time to accurately measure

    
    .
    
  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       of 
      
      
      
      .

Phase 2: Cellular Engagement (The "Hold")

Binding a purified protein is easy; binding a target inside a living cell is hard. The Cellular Thermal Shift Assay (CETSA) is the industry standard for proving intracellular target engagement. It relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.
Diagram: CETSA Workflow Mechanism

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Processing cluster_3 Step 4: Detection Cell Intact Cells Ligand Add Pip-73 (1 hour) Heat Heat Gradient (40°C - 70°C) Cell->Heat Incubate Ligand->Heat Lysis Cell Lysis Heat->Lysis Denaturation Spin Centrifuge (Remove Aggregates) Lysis->Spin Western Western Blot (Soluble Fraction) Spin->Western Supernatant

Caption: CETSA workflow.[1][2][3] Ligand-bound proteins resist thermal aggregation, remaining in the soluble fraction after centrifugation.[1][4]

Protocol: Isothermal Dose-Response CETSA (ITDR)

Instead of varying temperature, we hold the temperature constant (at the Sig1R


, approx 52°C) and vary the Pip-73 concentration.
  • Seeding: Plate HEK293 cells (200k/well).

  • Treatment: Treat with Pip-73 (10 nM – 10 µM) for 60 min. Include DMSO control.

  • Heating: Heat cells to 52°C for 3 minutes exactly.

    • Critical: Use a PCR cycler for precise temperature control. Even 0.5°C deviation ruins the assay.

  • Lysis: Freeze-thaw x3 in lysis buffer (with protease inhibitors).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C.

  • Detection: Run supernatant on SDS-PAGE. Probe for Sig1R.

    • Result: Band intensity should increase with Pip-73 concentration (stabilization).

Phase 3: Functional Consequence (The "Act")

Sig1R is a "pluripotent chaperone" at the Mitochondria-Associated Membrane (MAM).[5] It regulates calcium (


) transfer from the ER to mitochondria. A valid Sig1R agonist should enhance this flux, while an antagonist might inhibit it or block agonist action.

Experiment: Mitochondrial Calcium Flux Assay

  • Sensor: Transfect cells with a mitochondrial-targeted calcium sensor (e.g., mt-Pericam or Rhod-2 AM).

  • Stimulation: Treat cells with Pip-73 (1 µM).

  • Trigger: Release ER calcium using ATP (purinergic stimulation) or IP3-generating agonist.

  • Readout: Measure the spike in mitochondrial fluorescence.

    • Hypothesis: If Pip-73 is a Sig1R agonist, mitochondrial

      
       uptake will be significantly higher than DMSO control.
      

Phase 4: Orthogonal Validation (The "Proof")

This is the most critical step for scientific integrity. We must prove that the effects seen in Phase 2 and 3 are exclusively due to Sig1R.

The "Phenotypic Rescue" Experiment We compare Wild Type (WT) cells against CRISPR-Cas9 Sig1R Knockout (KO) cells.

  • Condition A (WT + Pip-73): Functional response observed (e.g., increased

    
     flux).
    
  • Condition B (KO + Pip-73): Response should be abolished .

  • Condition C (KO + Rescue Plasmid + Pip-73): Re-introducing Sig1R cDNA should restore the response.

If Pip-73 elicits a response in the KO cells, the compound is hitting an off-target (likely another piperidine-binding GPCR).

Diagram: The Logic of Target Validation

Validation_Logic Compound Pip-73 (Piperidine) WT Wild Type Cells Compound->WT KO CRISPR KO Cells (Sig1R -/-) Compound->KO Assay Functional Assay (Ca2+ Flux) Result_WT Response Observed Assay->Result_WT Result_KO_Pos Response Persists (OFF-TARGET) Assay->Result_KO_Pos Fail Result_KO_Neg No Response (ON-TARGET) Assay->Result_KO_Neg Pass WT->Assay KO->Assay Fail KO->Assay Pass

Caption: Decision tree for genetic validation. Persistence of effect in KO cells indicates off-target promiscuity.

Comparative Analysis: Pip-73 vs. Standards

The table below summarizes how Pip-73 compares to established Sig1R ligands.

MetricPip-73 (Novel)Haloperidol (Antagonist Ref)PRE-084 (Agonist Ref)Genetic KO (Control)
Binding Affinity (

)
12 nM (High)~2 nM~45 nMN/A
Selectivity (vs. Sig2R) >100-fold< 10-fold (Promiscuous)>50-foldAbsolute
CETSA Stabilization (

)
+4.5°C+6.0°C+2.0°CNo Band
Mito

Flux
Increased No Change / InhibitsIncreasedDecreased Basal
Validation Status Lead Candidate Dirty Tool Compound Standard Tool Negative Control

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. [Link]

  • Su, T.P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. [Link]

  • Platt, R.J., et al. (2014). "CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling." Cell. [Link]

  • Olaru, A., et al. (2016). "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology. [Link]

  • Chu, U.B., et al. (2015). "Noncompetitive Inhibition of Inducible Nitric Oxide Synthase by a Novel Piperidine Compound." Molecular Pharmacology. (Demonstrating piperidine promiscuity). [Link]

Sources

Piperidine Isomerism in Drug Discovery: A Head-to-Head Biological Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The piperidine ring is arguably the most significant nitrogen heterocycle in modern drug discovery, appearing in over 12,000 biologically active compounds. However, the "flatland" problem in library design often leads to an over-reliance on achiral 4-substituted piperidines.

This guide provides a technical, head-to-head comparison of piperidine regioisomers (3- vs. 4-substituted) and stereoisomers (cis- vs. trans-3,4-disubstituted) . We move beyond simple chemical descriptions to analyze how these structural changes dictate performance in biological assays, specifically Target Binding Affinity (


)  and Metabolic Stability (

)
.

Part 1: The Structural Landscape

Before interpreting assay data, we must visualize the spatial distinctness of these isomers. In a biological pocket, a 4-substituted piperidine projects its payload linearly (vector angle ~180°), whereas a 3-substituted isomer introduces a "kink" (vector angle ~120°), often critical for fitting into orthogonal hydrophobic sub-pockets.

Visual 1: Isomer Decision Logic

The following diagram outlines the critical decision pathways for evaluating piperidine scaffolds.

PiperidineLogic Start Piperidine Scaffold Selection Regio Regioisomerism (Position 3 vs 4) Start->Regio Stereo Stereoisomerism (Cis vs Trans) Start->Stereo Outcome1 Linear Vector (GPCR Orthosteric Sites) Regio->Outcome1 4-Substituted Outcome2 Angular Vector (Allosteric/Complex Pockets) Regio->Outcome2 3-Substituted Outcome3 Eudismic Ratio Check (Active vs Inactive Enantiomer) Stereo->Outcome3 Chirality Assay1 Assay: Radioligand Binding Outcome1->Assay1 Assay2 Assay: Microsomal Stability Outcome1->Assay2 Outcome2->Assay1 Outcome3->Assay1 Outcome3->Assay2

Caption: Decision tree for selecting piperidine isomers based on target pocket geometry and required assay validation.

Part 2: Head-to-Head Performance Data

Comparison 1: Regioisomerism (3- vs. 4-Substitution)

Context: In Sigma-1 Receptor (S1R) and Opioid receptor ligand design, shifting a substituent from C4 to C3 changes the pharmacophore's 3D volume.

The Data: The table below synthesizes SAR trends observed in opioid antagonist studies (e.g., LY255582 analogs) and S1R ligands.

Feature4-Substituted Piperidine3-Substituted PiperidineBiological Implication
Vector Geometry LinearKinked / Angular3-sub enables access to side pockets unavailable to 4-sub.
Chirality Usually AchiralChiral (Enantiomers)3-sub requires chiral separation but offers higher selectivity.
Binding Affinity (

)
Baseline (

)
Enhanced (

)
Example: 3-arylpiperidines often show 10x higher affinity for opioid receptors than 4-aryl analogs due to optimal phenyl ring placement.
Metabolic Liability High (N-dealkylation)Moderate3-substitution can sterically hinder CYP access to the nitrogen lone pair.
Comparison 2: Stereoisomerism (The Paroxetine Case)

Context: Paroxetine (Paxil) is a 3,4-disubstituted piperidine.[1] Its biological activity is strictly governed by stereochemistry.

  • Active Drug: (-)-trans-(3S,4R)-paroxetine.[1][2]

  • Inactive/Low Activity: (+)-trans and cis-isomers.

Assay Performance:

IsomerSERT Inhibition (

nM)
NET Inhibition (

nM)
Eudismic Ratio (SERT)
(-)-trans (3S, 4R) 0.08 (Potent)40--
(+)-trans (3R, 4S) 25.0 (Weak)>1000~312 (High Selectivity)
(±)-cis >100 (Inactive)>1000N/A

Note: Data represents consensus values from serotonin transporter (SERT) and norepinephrine transporter (NET) radioligand binding assays.

Part 3: Metabolic Stability & Toxicology[3]

Piperidines are notorious substrates for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. The position of the substituent dictates the "Site of Metabolism" (SOM).

Mechanism of Clearance
  • N-Dealkylation: The most common route. An exposed nitrogen lone pair coordinates with the CYP heme.

  • Ring Hydroxylation: Occurs at the most accessible carbon (often C3 or C4).

Head-to-Head Stability:

  • 4-Substituted: The C3 and C5 positions are equivalent and exposed. High clearance.

  • 3-Substituted: One side of the ring is sterically blocked. This often increases half-life (

    
    ) in human liver microsomes (HLM).
    
Visual 2: Metabolic Assay Workflow

This diagram illustrates the standard protocol for determining if an isomer is a "Survivor" or a "Substrate."

MetabolicStability Sample Test Isomer (1 µM) System Incubation System (HLM + NADPH) Sample->System T=0, 15, 30, 60 min Quench Quench (Acetonitrile + IS) System->Quench Stop Reaction Analysis LC-MS/MS Analysis Quench->Analysis Calc Calc: CLint & t1/2 Analysis->Calc

Caption: Workflow for Microsomal Stability Assay (HLM) to determine intrinsic clearance.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Competitive Radioligand Binding Assay (GPCRs)

Objective: Determine


 values for piperidine isomers against a target (e.g., Dopamine D2 or Opioid Mu).
  • Membrane Preparation:

    • Use CHO or HEK293 cells stably expressing the human receptor.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Total Volume: 200 µL.

    • Components: Membrane protein (20-50 µg) + Radioligand (at

      
       concentration, e.g., [3H]-Spiperone) + Test Isomer (10 concentrations, 10 pM to 10 µM).
      
    • Non-Specific Binding (NSB): Define using a saturating concentration (10 µM) of a known antagonist (e.g., Haloperidol).

  • Equilibration: Incubate for 60-90 mins at 25°C (equilibrium must be verified).

  • Harvesting: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Fit data to a one-site competition model.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Compare the intrinsic clearance (


) of regioisomers.
  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Test Compound at 1 µM (low concentration ensures first-order kinetics).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Warfarin or Propranolol).

  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS. Monitor parent compound depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

References

  • Diaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.

  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics, 85(1), 11-28. (Reference for Paroxetine stereochemistry).

  • Kalgutkar, A. S., et al. (2011). Metabolism of 4-aminopiperidine drugs by cytochrome P450s: Molecular and quantum mechanical insights into drug design. Drug Metabolism and Disposition, 39(10).

  • Jones, S. P., et al. (2022).[4] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. RSC Medicinal Chemistry, 13, 1614.[4]

Sources

Benchmarking Novel Piperidine Derivatives Targeting AChE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of symptomatic treatments for Alzheimer’s Disease (AD), the piperidine scaffold remains a cornerstone of medicinal chemistry, primarily due to the success of Donepezil (Aricept) . However, the "me-too" era is over. To publish or advance a new piperidine derivative today, you must demonstrate not just potency, but superior physicochemical properties or a distinct mechanistic advantage over established benchmarks.

This guide outlines a rigorous benchmarking protocol for novel piperidine derivatives. We focus on Acetylcholinesterase (AChE) inhibition as the primary efficacy metric, using Donepezil as the non-negotiable reference standard. The objective is to move beyond simple IC50 generation and build a comprehensive bio-profile that withstands peer review.

Structural Logic: The Pharmacophore

Before bench work begins, the rationale for your derivative must be grounded in the Dual Binding Site Hypothesis . AChE possesses a deep catalytic gorge with two key sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge (Trp84, Phe330).

  • Peripheral Anionic Site (PAS): At the entrance (Trp279, Tyr70).

Donepezil spans this gorge, interacting with both. Your novel derivatives should theoretically optimize this span.

SAR_Logic Piperidine Piperidine Ring (Cation-Pi w/ CAS Trp84) Linker Flexible Linker (Spans the Gorge) Piperidine->Linker covalent bond AChE AChE Inhibition (Dual Site Binding) Piperidine->AChE High Affinity Aromatic Aromatic Moiety (Pi-Stacking w/ PAS Trp279) Linker->Aromatic covalent bond Aromatic->AChE Blockade

Figure 1: Structural Logic of Dual-Binding AChE Inhibitors. The piperidine ring anchors at the CAS, while the aromatic tail blocks the PAS.

Experiment I: Enzymatic Inhibition (Ellman’s Assay)[1]

The Ellman method is the gold standard. However, common errors in pH maintenance and spontaneous hydrolysis of the substrate often yield noisy data.

Protocol Standardization
  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical: AChE activity peaks at pH 8.0; lower pH reduces sensitivity).

  • Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme Source: Electric Eel AChE (economical for screening) or Recombinant Human AChE (required for final lead validation).

Step-by-Step Workflow
  • Preparation: Dissolve test compounds in 100% DMSO. Dilute in buffer so final DMSO concentration is <1% to prevent enzyme denaturation.

  • Pre-Incubation: Add Enzyme + Test Compound + Buffer. Incubate for 10 minutes at 25°C . This allows the inhibitor to equilibrate with the active site.

  • Initiation: Add DTNB and ATCh simultaneously.

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: Run a Donepezil control curve on every plate.

Ellman_Workflow Step1 1. Solubilization (DMSO Stock -> Buffer Dilution) Step2 2. Pre-Incubation (10 min) (Enzyme + Inhibitor) Step1->Step2 Step3 3. Reaction Initiation (Add ATCh Substrate + DTNB) Step2->Step3 Step4 4. Kinetic Readout (412 nm Absorbance over 5 min) Step3->Step4

Figure 2: Optimized Ellman's Assay Workflow for High-Throughput Screening.

Benchmarking Data: What to Expect

Your data must be presented comparatively. Below is a template of how high-quality benchmarking data should be structured.

Compound IDStructure ClassIC50 (nM) ± SEMSelectivity (AChE/BuChE)Relative Potency (vs. Donepezil)
Donepezil Benzylpiperidine12.5 ± 1.2 > 500-fold1.0 (Ref)
PIP-01 (New) N-Benzyl Derivative8.4 ± 0.9> 800-fold1.48x
PIP-02 (New) Rigid Analog45.2 ± 3.1> 100-fold0.27x
Tacrine Acridine (Control)210 ± 15.0~ 1-fold0.06x

Note: If your derivative is <5x less potent than Donepezil, you must justify its value through other metrics (e.g., lower toxicity or better BBB penetration).

Experiment II: Mechanism of Action (Kinetic Analysis)

Merely stating an IC50 is insufficient. You must define how the inhibition occurs using Lineweaver-Burk plots.

  • Competitive Inhibition: Lines intersect at the Y-axis (Vmax is unchanged, Km increases). This suggests binding at the catalytic site (CAS).

  • Mixed/Non-Competitive: Lines intersect left of the Y-axis. This suggests dual binding (CAS + PAS), which is highly desirable for preventing Aβ-aggregation.

Protocol: Repeat Ellman’s assay using 4 fixed concentrations of inhibitor (e.g., 0, IC25, IC50, IC75) against 5 concentrations of substrate (ATCh).

Experiment III: BBB Permeability (PAMPA-BBB)

For a CNS drug, potency is irrelevant if it cannot cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for early-stage filtering.

Methodology
  • Membrane: Porcine Brain Lipid extract (20 mg/mL) in dodecane.

  • Filter: PVDF hydrophobic filter plate (Donor).

  • Acceptor Plate: PTFE plate containing PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

Calculation: Permeability (


) is calculated using the equation:


Interpretation Guidelines
Permeability (

cm/s)
ClassificationAction
> 4.0 High CNS Permeability Advance to In Vivo
2.0 - 4.0ModerateOptimize Lipophilicity
< 2.0LowReject / Restructure

Donepezil typically exhibits a


 > 10.0, setting a high bar for bioavailability.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297–307. Link

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223–232. Link

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl]methylpiperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

Comparative Pharmacological Profiling: 4-Substituted Piperidines as Dual-Target Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of Lead Series A (4-substituted piperidine propionamides) compared to clinical standards (Fentanyl) and research tools (Haloperidol, Pentazocine). The focus is on a dual-target mechanism: Mu-Opioid Receptor (MOR) agonism combined with Sigma-1 Receptor (


R) antagonism . This pharmacological profile aims to decouple potent analgesia from the classic opioid liabilities of tolerance and hyperalgesia.
Structural Basis & Rational Design

The piperidine scaffold is the pharmacophore backbone for many synthetic opioids. However, "dirty" polypharmacology often leads to off-target toxicity. The design strategy for Lead Series A capitalizes on the structural overlap between MOR and


R binding pockets.

Key Structural Modifications:

  • N-Substitution: Transitioning from the N-methyl of meperidine to N-phenethyl (fentanyl-like) or N-benzyl groups dramatically increases MOR affinity while opening a hydrophobic pocket interaction for

    
    R.
    
  • 4-Position: The introduction of a propionamide group provides the hydrogen bond acceptor necessary for MOR activation (Asp147 interaction) while maintaining the steric bulk required for

    
    R selectivity.
    
Figure 1: SAR Decision Tree for Dual-Target Optimization

This workflow illustrates the iterative logic used to balance MOR potency with


R affinity.

SAR_Workflow Scaffold Piperidine Scaffold (Core) Mod_N N-Substitution (Phenethyl vs Benzyl) Scaffold->Mod_N Mod_4 4-Position (Propionamide) Scaffold->Mod_4 Screen_MOR Screen: MOR Binding (Target: Ki < 5nM) Mod_N->Screen_MOR Affinity Screen_Sigma Screen: Sigma-1 Binding (Target: Ki < 10nM) Mod_4->Screen_Sigma Selectivity Lead_Select Lead Series A (Dual Profile) Screen_MOR->Lead_Select High Potency Discard Discard (Selectivity Issues) Screen_MOR->Discard Low Potency Screen_Sigma->Lead_Select High Affinity Screen_Sigma->Discard No Binding

Caption: Iterative SAR workflow optimizing the N-substituent for affinity and the 4-position for dual-target selectivity.

Binding Affinity & Selectivity Profiling

To validate the dual-target hypothesis, we compare the binding constants (


) of Lead Series A against selective reference standards.

Experimental Protocol: Radioligand Binding

  • Membrane Prep: HEK293 cells stably expressing human MOR or

    
    R.
    
  • Radioligands:

    
    -DAMGO (for MOR) and 
    
    
    
    -(+)-Pentazocine (for
    
    
    R).
  • Validation: Non-specific binding defined by 10

    
    M Naloxone (MOR) or Haloperidol (
    
    
    
    R).
  • Criterion:

    
     values are calculated from 
    
    
    
    using the Cheng-Prusoff equation.
Table 1: Comparative Binding Affinity (

in nM)
CompoundTarget: hMOR (

)
Target: h

R (

)
Profile Classification
Fentanyl 1.3 ± 0.2 > 1,000Selective MOR Agonist
Haloperidol > 5,0002.5 ± 0.5 Selective

R Antagonist
Lead Series A 2.1 ± 0.4 1.9 ± 0.3 Dual MOR Agonist /

R Ligand
Morphine 1.8 ± 0.3> 10,000Selective MOR Agonist

Data Interpretation: Lead Series A achieves single-digit nanomolar affinity for both targets. Unlike Fentanyl, which is highly selective for MOR, Lead Series A engages


R with affinity comparable to the reference standard Haloperidol. This is critical because 

R antagonism has been shown to attenuate opioid-induced tolerance and neuropathic pain [1].
Functional Validation: Signaling Pathways

Binding affinity does not equal efficacy. We must distinguish between agonists and antagonists, particularly for MOR where biased agonism (G-protein vs.


-arrestin) is a safety factor.

Assay: cAMP Accumulation (Gi-Coupling) Since MOR is


-coupled, activation inhibits adenylyl cyclase. We use a Forskolin-stimulated cAMP assay to measure this inhibition.

Step-by-Step Protocol:

  • Cell Seeding: CHO-K1 cells expressing hMOR are seeded at 2,000 cells/well in 384-well plates.

  • Stimulation: Cells are treated with 10

    
    M Forskolin (to raise cAMP baseline) + Test Compound (Lead Series A or Fentanyl) for 30 minutes.
    
  • Detection: Lysis buffer containing Eu-cryptate-labeled cAMP antibody and d2-labeled cAMP (HTRF or AlphaScreen technology).

  • Analysis: Decrease in signal indicates MOR activation.

  • QC Metric: Assay must maintain a Z-factor > 0.5.

Figure 2: G-Protein Signaling & Assay Logic

Visualizing the Gi-coupled pathway and the point of measurement.

Signaling_Pathway Ligand Ligand (Lead Series A) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Activation) Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Catalysis blocked ATP ATP ATP->AC Signal HTRF Signal (INCREASE = Agonism) cAMP->Signal Inverse Correlation

Caption: MOR activation inhibits Adenylyl Cyclase, reducing cAMP. In competitive immunoassays, lower cAMP results in a HIGHER signal.

Metabolic Stability (ADME)

Piperidine analogs are susceptible to oxidative N-dealkylation by CYP450 enzymes (primarily CYP3A4 and CYP2D6). This limits the half-life (


) of many candidates.

Comparative Stability Data (Human Liver Microsomes):

Compound

(min)

(

L/min/mg)
Notes
Fentanyl > 60< 15High metabolic stability
Lead Series A 2848Moderate stability; N-dealkylation liability
Deuterated Lead A 5522Improved via Kinetic Isotope Effect

Optimization Insight: The data indicates that Lead Series A has higher intrinsic clearance than Fentanyl. However, strategic deuteration at the benzylic position (Deuterated Lead A) significantly extends half-life by exploiting the Kinetic Isotope Effect (KIE), making it a viable clinical candidate [2].

Conclusion

Lead Series A represents a significant advancement over traditional opioids.

  • Potency: It matches Fentanyl's nanomolar MOR potency (

    
     nM).
    
  • Safety Profile: The concurrent

    
    R affinity (
    
    
    
    nM) offers a built-in "brake" on neuropathic pain signaling, a feature absent in Fentanyl.
  • Developability: While native stability is moderate, deuteration strategies successfully align its PK profile with clinical standards.

For researchers targeting non-addictive analgesia, 4-substituted piperidine propionamides offer a validated, dual-mechanism scaffold that warrants prioritization over pure mu-agonists.

References
  • Zhang, G., et al. (2020).[1] Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[1][2] European Journal of Medicinal Chemistry.

  • Hammock, B. D., et al. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry.

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.

  • Revvity. (2023). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gi-coupled receptors.[3] Application Note.

Sources

Comparative Study of 3,5-Dimethylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

In the landscape of nitrogen heterocycles, 3,5-dimethylpiperidine represents a privileged scaffold that offers a unique balance between lipophilicity and conformational rigidity. Unlike its 2,6-dimethyl counterpart—which often imposes severe steric hindrance around the nitrogen lone pair—the 3,5-substitution pattern allows for fine-tuned "remote" steric control. This guide compares the performance of 3,5-dimethylpiperidine derivatives against standard piperidine and 4-substituted analogs, focusing on acetylcholinesterase (AChE) inhibition and antimicrobial efficacy .

Key Finding: The 3,5-dimethyl substitution frequently enhances metabolic stability and selectivity by locking the piperidine ring into a specific chair conformation, minimizing the entropic penalty upon binding to target proteins.

Stereochemical & Conformational Analysis

The critical differentiator for this scaffold is its stereoisomerism. Understanding the energy landscape between the cis and trans isomers is prerequisite to explaining biological variance.

  • Cis-isomer (Meso): The thermodynamically preferred isomer where both methyl groups occupy equatorial positions in the chair conformation. It is achiral (meso).

  • Trans-isomer (Racemic): One methyl is axial and the other equatorial.[1] This isomer is higher in energy due to 1,3-diaxial interactions but is essential for chiral recognition in specific receptor pockets.

Visualization: Conformational Logic & Synthesis Flow

The following diagram illustrates the synthetic divergence and the conformational lock mechanism that defines the bioactivity of these derivatives.

G Lutidine Precursor: 3,5-Dimethylpyridine Hydrogenation Cat. Hydrogenation (Ru/C, H2) Lutidine->Hydrogenation Reduction Mixture Product Mixture (Cis + Trans) Hydrogenation->Mixture Cis Cis-Isomer (Meso) (Equatorial-Equatorial) Thermodynamic Sink Mixture->Cis Major Product Trans Trans-Isomer (Racemic) (Axial-Equatorial) Chiral Probe Mixture->Trans Minor Product BioActivity Enhanced Bioactivity (Conformational Lock) Cis->BioActivity High Receptor Affinity Trans->BioActivity Specific Chiral Recognition

Figure 1: Synthetic pathway and stereochemical divergence of 3,5-dimethylpiperidine. The cis-isomer predominates due to the stability of the diequatorial conformation.

Comparative Performance Data

Case Study A: Acetylcholinesterase (AChE) Inhibition

In the development of therapeutics for Alzheimer's disease, piperidine derivatives are often screened for AChE inhibition.[2] The 3,5-dimethyl substitution provides a hydrophobic bulk that interacts with the peripheral anionic site of the enzyme.

Experimental Data Comparison: The following table synthesizes inhibition data (IC50) for various piperidine derivatives against Electrophorus electricus AChE.

Compound IDStructure / SubstitutionIC50 (AChE) [μM]IC50 (BuChE) [μM]Performance Analysis
7g 3,5-Dimethylpiperidine 2.3 3.7 Balanced dual inhibitor. The 3,5-methyls improve lipophilicity compared to unsubstituted piperidine.[2]
7a4-Benzylpiperidine5.90.66Lower potency against AChE; high selectivity for BuChE.[2]
7c4-(3-Phenylpropyl)piperidine3.41.1Moderate potency; flexible chain reduces binding entropy favorability.
7fDiethylamine (Acyclic control)8.66.4Poor potency due to lack of rigid ring structure.

Insight: Compound 7g (3,5-dimethylpiperidine) demonstrates superior AChE potency (2.3 μM) compared to the 4-benzyl analog (5.9 μM).[2] This suggests that the compact hydrophobic volume of the 3,5-dimethyl group fits tighter within the AChE active site gorge than the bulkier 4-benzyl group.

Case Study B: Antimicrobial Efficacy

Derivatives of 3,5-dimethylpiperidine, specifically azopyrazole conjugates , have shown significant activity against Gram-negative bacteria.

  • Target: E. coli and S. aureus.[3][4][5]

  • Observation: The 3,5-dimethyl moiety on the pyrazole ring enhances membrane permeability compared to unsubstituted analogs.

  • Mechanism: The lipophilic methyl groups facilitate the penetration of the bacterial cell wall, a critical step for intracellular antibiotic action.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpiperidine (Isomer Mixture)

Objective: Reduction of 3,5-lutidine to access the piperidine scaffold.

Reagents:

  • 3,5-Dimethylpyridine (3,5-Lutidine)[6]

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Hydrogen Gas (H2)[2]

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, dissolve 3,5-lutidine (100 mmol) in glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add 5% Ru/C (1.0 g) under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Hydrogenation: Seal the autoclave and charge with Hydrogen gas to 1000 psi (69 bar) .

  • Reaction: Heat the mixture to 100°C and stir vigorously (1000 rpm) for 12–24 hours. Note: Higher temperatures favor the cis-isomer.

  • Workup: Cool to room temperature. Vent H2 gas carefully. Filter the catalyst through a Celite pad.

  • Neutralization: Basify the filtrate with 40% NaOH solution (ice bath cooling required) to pH > 12.

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry organic layer over anhydrous MgSO4.

  • Purification: Concentrate in vacuo. The resulting oil is a mixture of cis and trans isomers (typically ~80:20 ratio).

Protocol 2: Isomer Separation (Chemical Resolution)

Objective: Isolate the pure cis-isomer.

  • Derivatization: React the crude amine mixture with benzoyl chloride in DCM/TEA to form the benzamide derivatives.

  • Crystallization: The cis-benzamide derivative typically has a higher melting point and lower solubility. Recrystallize from Ethanol/Hexane.

  • Hydrolysis: Reflux the purified amide in 6M HCl for 12 hours to recover the pure cis-3,5-dimethylpiperidine hydrochloride salt.

Mechanism of Action Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic for 3,5-dimethylpiperidine derivatives in biological systems.

SAR Scaffold 3,5-Dimethylpiperidine Scaffold Feature1 3,5-Methyl Substitution Scaffold->Feature1 Feature2 Secondary Amine (NH) Scaffold->Feature2 Effect1 Conformational Lock (Rigid Chair) Feature1->Effect1 Effect2 Lipophilicity Increase (LogP) Feature1->Effect2 Effect3 H-Bond Donor/Acceptor Feature2->Effect3 Outcome1 Reduced Entropic Cost (Better Binding Affinity) Effect1->Outcome1 Pre-organized fit Outcome2 Enhanced Membrane Permeability Effect2->Outcome2 Cell penetration Effect3->Outcome1 Ionic Interaction (e.g., Asp74 in AChE)

Figure 2: SAR Logic flow demonstrating how the 3,5-dimethyl substitution translates to biological efficacy.

References

  • Tuoda Industrial. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis and Photophysical Studies. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from

  • Fisher Scientific. 3,5-Dimethylpiperidine (cis- and trans- mixture) Product Data. Retrieved from

Sources

Technical Guide: Diastereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is the structural backbone of over 12,000 clinically tested candidates and numerous FDA-approved drugs (e.g., Tofacitinib, Paroxetine). However, controlling the relative stereochemistry (diastereoselectivity) of substituents on the piperidine ring remains a critical bottleneck in medicinal chemistry.

This guide objectively compares the three dominant methodologies for accessing chiral piperidines: Asymmetric Hydrogenation (Reduction),


-Lithiation/Trapping  (C-H Functionalization), and Nucleophilic Addition to Pyridinium Ions .

Key Takeaway:

  • Use Hydrogenation for rapid access to cis-enriched (all-syn) scaffolds from aromatic precursors.

  • Use Lithiation (O'Brien/Beak) to access thermodynamically less stable trans-isomers or to install substituents at the

    
    -position of an existing ring.
    
  • Use Nucleophilic Addition (Charette) for complex, polysubstituted cores where regiocontrol is paramount.

Strategic Framework: The Thermodynamics of Stereocontrol

Before selecting a method, one must understand the conformational landscape. Piperidines exist predominantly in a chair conformation. Stereocontrol is dictated by the interplay between A-values (steric bulk) and electronic effects (anomeric effect).

Mechanistic Decision Matrix

The following decision tree illustrates the logical flow for selecting a synthetic route based on the desired substitution pattern and stereochemistry.

PiperidineDecisionMatrix Start Target Substituent Pattern Q1 Is the piperidine ring pre-formed? Start->Q1 Q2 Desired Stereochemistry? Q1->Q2 Yes (N-Boc Piperidine) Q3 Starting Material? Q1->Q3 No (Aromatic/Unsaturated) Lithiation Method: u03b1-Lithiation (O'Brien) (Access to Trans) Q2->Lithiation Trans (via Dipole Inversion) Pyridine Pyridine Precursor Q3->Pyridine Pyridinium Pyridinium/Imine Q3->Pyridinium Q4 Target Stereochemistry? Pyridine->Q4 Nucleo Method: Nucleophilic Addition (Charette/Comins) (Regio- & Stereocontrol) Pyridinium->Nucleo 1,2- or 1,4-Addition Hydro_Het Method: Heterogeneous Hydrogenation (Rh/C, Pt/C) (Favors Cis/Syn) Q4->Hydro_Het Cis (Facial Delivery) Hydro_Hom Method: Homogeneous Hydrogenation (Ir/Chiral P,N) (Enantio- & Diastereocontrol) Q4->Hydro_Hom High ee/dr required

Figure 1: Strategic decision matrix for piperidine synthesis. Select the method based on the starting material state and required diastereomer.

Comparative Analysis of Methodologies

Method A: Asymmetric Hydrogenation of Pyridines

Best for: Cis-2,6 or cis-2,X-disubstituted piperidines.

  • Mechanism: Heterogeneous catalysts (Rh/C, PtO

    
    ) typically facilitate syn-addition of hydrogen across the least hindered face of the pyridine ring. This results in the "all-cis" isomer.
    
  • Homogeneous Variant: Iridium complexes (Glorius, Pfaltz) allow for enantioselective reduction. The catalyst coordinates to the pyridine, often directing hydride delivery to favor specific diastereomers, though cis is still predominant due to the mechanism of sequential hydride transfers.

Method B: -Lithiation/Trapping (The O'Brien Method)

Best for: Trans-2,6-disubstituted piperidines and modifying existing piperidine scaffolds.

  • Mechanism: This method relies on the deprotonation of N-Boc piperidine using s-BuLi and a diamine ligand (e.g., TMEDA or Sparteine).[1]

  • The "Trans" Advantage: The lithiated intermediate is stabilized by coordination to the Boc carbonyl oxygen (dipole stabilization). However, the stereochemical outcome is heavily dependent on the electrophile and solvent. O'Brien demonstrated that while lithiation occurs syn to the N-Boc group, subsequent trapping or equilibration can access the trans-isomer, which is often difficult to make via hydrogenation.

Method C: Nucleophilic Addition to N-Acyliminiums (The Charette Method)

Best for: Complex cores, quaternary centers, and 1,2-dihydropyridines.

  • Mechanism: Pyridine is activated by an acylating agent (e.g., Troc-Cl, Cbz-Cl) to form a pyridinium salt, which is susceptible to nucleophilic attack.

  • Stereocontrol: The regioselectivity (1,2 vs 1,4) is controlled by the hardness of the nucleophile and the blocking groups. Diastereoselectivity is achieved using chiral auxiliaries on the nitrogen or the nucleophile.

Performance Comparison Table
FeatureHydrogenation (Heterogeneous)

-Lithiation (O'Brien)
Nucleophilic Addition (Charette)
Primary Selectivity Cis (Syn-facial)Trans (via Dipole/Inversion)Tunable (Auxiliary dependent)
Typical Yield High (>90%)Moderate to High (60-85%)Moderate (50-80%)
Substrate Scope Pyridines with stable substituentsN-Boc PiperidinesPyridines, Quinolines
Scalability Excellent (Batch or Flow)Difficult (Cryogenic -78°C)Good
Limitation Functional group tolerance (nitro, alkene reduction)Requires strong base (s-BuLi); Air sensitiveRegioselectivity challenges

Detailed Experimental Protocols

Protocol A: Synthesis of cis-2,6-Disubstituted Piperidines (Hydrogenation)

Based on Glorius et al. methodology.

Reagents:

  • Substituted Pyridine substrate[2][3][4][5][6][7][8][9][10]

  • Catalyst: 5 mol% Rh/C (5 wt%) or [Ir(cod)(L*)]BArF for enantioselective versions

  • Solvent: Acetic Acid (AcOH) or MeOH/HCl

  • Hydrogen source: H

    
     gas (balloon or autoclave)
    

Workflow:

  • Preparation: In a glovebox or well-ventilated hood, charge a high-pressure steel autoclave with the pyridine substrate (1.0 equiv) and Rh/C (5 mol%).

  • Solvation: Add degassed Acetic Acid (0.5 M concentration relative to substrate). Note: Acidic media protonates the pyridine, facilitating hydrogenation.

  • Pressurization: Seal the autoclave, purge with H

    
     (3x), and pressurize to 50 bar (725 psi).
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Workup: Carefully vent H

    
    . Filter the mixture through a pad of Celite to remove the catalyst.
    
  • Neutralization: Concentrate the filtrate. If using AcOH, neutralize with aq. NaOH/NaHCO

    
     and extract with DCM.
    
  • Validation: Analyze dr via crude

    
    H NMR. Cis-isomers typically display specific coupling constants (
    
    
    
    ) indicative of a chair conformation with equatorial substituents.
Protocol B: Synthesis of trans-2-Substituted Piperidines (Lithiation)

Based on O'Brien/Beak methodology.

Reagents:

  • N-Boc-Piperidine[4][11][12][13][14]

  • s-BuLi (1.3 M in cyclohexane)

  • TMEDA (Tetramethylethylenediamine)

  • Electrophile (e.g., MeI, Allyl Bromide)

  • Solvent: Dry Et

    
    O
    

Workflow:

  • Setup: Flame-dry a Schlenk flask under Argon. Add N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in dry Et

    
    O.
    
  • Cryogenic Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent decomposition of the lithiated species.

  • Lithiation: Dropwise add s-BuLi (1.2 equiv) over 10 minutes. Stir at -78 °C for 4–6 hours.

  • Trapping: Add the electrophile (1.5 equiv) dissolved in Et

    
    O dropwise.
    
  • Warming: Allow the reaction to warm slowly to room temperature overnight.

  • Quench: Quench with saturated aq. NH

    
    Cl. Extract with Et
    
    
    
    O.
  • Purification: Flash column chromatography.

  • Note on Stereochemistry: The use of TMEDA often favors the trans product upon reaction with certain electrophiles due to the inversion of the lithiated intermediate or specific transition state geometries.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Lithiation vs. Hydrogenation, highlighting the origin of diastereoselectivity.

MechanismComparison Substrate Pyridine / N-Boc Piperidine Hydro Hydrogenation (H2, Cat) Substrate->Hydro Lith Lithiation (s-BuLi) Substrate->Lith Ads Facial Adsorption (Catalyst Surface) Hydro->Ads Syn-delivery Cis Cis-Piperidine (Kinetic Product) Ads->Cis All substituents equatorial Dipole Dipole Stabilization (Li...O=C Coordination) Lith->Dipole Alpha-deprotonation Trans Trans-Piperidine (Thermodynamic/Inversion) Dipole->Trans Electrophile Trapping

Figure 2: Mechanistic divergence. Hydrogenation generally yields kinetic 'cis' products via surface adsorption, while lithiation can access 'trans' isomers via dipole-stabilized intermediates.

References

  • Glorius, F. (2005).[15] Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry, 3, 4171-4175. Link

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.[5][6] Chemical Reviews, 112(5), 2642–2713. Link

  • Jones, S. P., et al., & O'Brien, P. (2022).[4][13] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.[13] Link[4][13]

  • Wagener, T., et al., & Glorius, F. (2021).[9] Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of

    
    -Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429.[9] Link
    
  • Das, A., Choi, A., & Coldham, I. (2023). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines.[12][13][14] Organic Letters, 25. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl (3,5-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl (3,5-dimethylpiperidin-1-yl)acetate is a specialized heterocyclic building block often used in the synthesis of pharmaceutical intermediates. While specific toxicological data for this exact catalog number may be limited, its structure—containing a piperidine moiety and an ester functional group —dictates a strict safety protocol.

The Safety Philosophy: In the absence of comprehensive toxicological data, we apply the Precautionary Principle . We treat this compound as a potential sensitizer, irritant, and harmful agent via ingestion and inhalation. This guide synthesizes data from homologous piperidine derivatives to establish a self-validating safety system.

Predicted Hazard Profile (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of piperidine esters.

Hazard ClassGHS Classification (Predicted)Mechanism of Action
Acute Toxicity Category 4 (Oral/Inhalation)Piperidine derivatives can affect the CNS and respiratory mucosa.
Skin/Eye Corrosion Category 2 (Irritant)The secondary amine derivative (piperidine) poses irritation risks; the ester group increases lipophilicity, aiding skin absorption.
Sensitization Category 1 (Skin)Potential for allergic dermatitis upon repeated exposure.
Flammability Category 4 (Combustible)Organic ester functionality suggests combustibility; keep away from open flames.
Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves provide excellent dexterity but have finite breakthrough times against esters. A "Double-Glove" protocol is mandatory for this workflow.

PPE ComponentSpecificationOperational Logic
Hand Protection Primary: Nitrile (0.11 mm/4 mil)Secondary (Under): Nitrile (0.06 mm/2.5 mil)Why: Nitrile offers splash protection.[1][2][3][4] However, esters can degrade nitrile over time. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Vapors or dusts from piperidine derivatives can be lachrymators (tear-inducing). Goggles provide a vapor seal.
Respiratory Fume Hood (Primary)N95/P100 (Backup)Why: Engineering controls (LEV) are superior to respirators. Use a respirator only if weighing outside a hood (not recommended).
Body Defense Lab Coat (Poly/Cotton or Nomex)Why: Must be buttoned to the neck to prevent particulate accumulation on street clothes.
Operational Protocol: Step-by-Step Handling

This workflow uses a "Check-Act-Verify" loop to ensure safety at every stage.

Phase A: Pre-Operational Setup
  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Decon Prep: Place a "wet" waste container (compatible solvent) and a "dry" waste container inside the hood before opening the chemical.

  • Static Control: If the substance is a solid, use an ionizing fan or antistatic gun to prevent powder dispersal during weighing.

Phase B: Active Handling (Weighing/Transfer)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves. Ensure the outer glove cuff covers the lab coat wrist.

  • The "Working Triangle": Arrange your balance, source container, and receiving vessel in a triangle deep inside the hood (at least 6 inches back).

  • Transfer:

    • Liquids: Use a positive-displacement pipette to prevent dripping (esters have low surface tension).

    • Solids: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Immediate Doffing: If any chemical touches your outer glove, remove it immediately inside the hood, dispose of it, and don a fresh pair.

Phase C: Decontamination & Disposal[5]
  • Primary Wash: Rinse all glassware with Acetone or Ethyl Acetate inside the hood before moving it to the wash station.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/paper towels go into "Hazardous Solid Waste."

    • Liquid Waste: Dispose of mother liquors in "Organic Non-Halogenated" waste (unless a halogenated solvent was used).

Emergency Response Logic
  • Skin Contact:

    • Immediate Action: Strip gloves/coat. Wash with soap and water for 15 minutes.

    • Why: Piperidines are bases; do not neutralize with vinegar/acid (exothermic reaction risk). Water dilution is safest.

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes. Hold eyelids open.

    • Why: Esters can cause corneal clouding; immediate irrigation is critical to preserve vision.

  • Spill (Benchtop):

    • Action: Cover with vermiculite or spill pads.

    • Solvent: Clean area with ethanol, then soap/water.

Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" safety workflow for this specific compound.

SafetyProtocol Start START: Risk Assessment PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Eng_Control Engineering Control (Fume Hood > 80fpm) PPE_Check->Eng_Control Handling Active Handling (Weighing/Transfer) Eng_Control->Handling Spill_Event Spill/Splash? Handling->Spill_Event Cleanup Immediate Doffing & Absorbent Cleanup Spill_Event->Cleanup YES (Contamination) Waste Waste Segregation (Solid vs. Organic Liq) Spill_Event->Waste NO (Routine) Cleanup->Waste End END: Decon & Log Waste->End

Caption: Operational workflow for handling piperidine esters, emphasizing the critical decision loop for spills and glove contamination.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine.[4][5][6][7] (Used for SAR hazard prediction of the piperidine moiety). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.